Product packaging for (3-iodopropoxy)Benzene(Cat. No.:)

(3-iodopropoxy)Benzene

Cat. No.: B15354301
M. Wt: 262.09 g/mol
InChI Key: LIXKPRCDXDWDTA-UHFFFAOYSA-N
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Description

(3-iodopropoxy)Benzene is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11IO B15354301 (3-iodopropoxy)Benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopropoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKPRCDXDWDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-iodopropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-iodopropoxy)benzene, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with a Williamson ether synthesis, followed by a Finkelstein halogen exchange reaction. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of (3-chloropropoxy)benzene

The initial step involves the reaction of phenol with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone. The phenoxide ion, generated in situ, acts as a nucleophile, displacing the more reactive bromide to form the ether linkage.

Step 2: Synthesis of this compound

The second step is a Finkelstein reaction, where the chloro group in (3-chloropropoxy)benzene is substituted by an iodo group. This is achieved by reacting the intermediate with sodium iodide in acetone. The precipitation of sodium chloride in acetone drives the equilibrium towards the formation of the desired iodo-product.

A logical workflow for the synthesis is presented in the diagram below.

G phenol Phenol intermediate (3-chloropropoxy)benzene phenol->intermediate Williamson Ether Synthesis reagents1 1-bromo-3-chloropropane, K₂CO₃, Acetone reagents1->intermediate product This compound intermediate->product Finkelstein Reaction reagents2 NaI, Acetone reagents2->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • Phenol

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure for (3-chloropropoxy)benzene:

  • To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (3-chloropropoxy)benzene as a colorless oil.

Procedure for this compound:

  • Dissolve (3-chloropropoxy)benzene (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • Reflux the reaction mixture for 24 hours. A white precipitate of sodium chloride will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical characterization methods.

A diagram illustrating the characterization workflow is provided below.

G product This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms physical Physical Properties product->physical structure Structural Elucidation nmr->structure ir->structure ms->structure physical->structure

Caption: Characterization workflow for this compound.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁IO
Molecular Weight262.09 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointNot readily available
DensityNot readily available

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.32 - 7.25m-2HAr-H (meta)
6.96 - 6.88m-3HAr-H (ortho, para)
4.08t6.22HO-CH₂
3.35t6.62HCH₂-I
2.29p6.42HO-CH₂-CH₂

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
158.8Ar-C (ipso, C-O)
129.5Ar-CH (meta)
120.8Ar-CH (para)
114.5Ar-CH (ortho)
67.8O-CH₂
33.2O-CH₂-CH₂
2.7CH₂-I

Table 4: IR and Mass Spectrometry Data for this compound

TechniqueKey Peaks / ValuesInterpretation
IR (cm⁻¹) 3060-3030, 2960-2850, 1600, 1500, 1240, 1040, 690, 750Aromatic C-H, Aliphatic C-H, C=C stretch, C-O stretch, Ar-H bend
MS (m/z) 262 (M⁺), 135, 127, 107, 94, 77Molecular ion, [M-I]⁺, I⁺, [M-C₃H₆I]⁺, [Phenol]⁺, [C₆H₅]⁺
Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into a mass spectrometer, typically using an electron ionization (EI) source.

  • Acquire the mass spectrum and identify the molecular ion peak and major fragmentation peaks to confirm the molecular weight and structural fragments.

An In-depth Technical Guide to (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of (3-iodopropoxy)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

Quantitative data for this compound is not widely available in the literature. The following table summarizes its known properties, along with data for structurally related analogs to provide a comparative context.

PropertyThis compound1-Chloro-4-(3-iodopropoxy)benzene (Analog)[(3-iodopropoxy)methyl]benzene (Analog)
Molecular Formula C₉H₁₁IOC₉H₁₀ClIO[1]C₁₀H₁₃IO[2]
Molecular Weight 262.09 g/mol 296.53 g/mol [1]276.11 g/mol [2]
Appearance White solid[3]--
Melting Point Not Reported31 °C[1]Not Reported
Boiling Point Not Reported317 °C at 760 mmHg[1]Not Reported
Density Not Reported1.673 g/cm³[1]Not Reported
Solubility Soluble in toluene and other aromatic hydrocarbons.[4]Soluble in toluene and benzene.[4]Not Reported
CAS Number Not Assigned119795-57-2[1]5375-00-8[2]

Experimental Protocols

The synthesis of this compound can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. The following protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-4-(3-iodopropoxy)benzene[5][6].

Synthesis of this compound

Materials:

  • Phenol

  • 1,3-Diiodopropane

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of phenol (1.0 equivalent) in dry DMF, add 1,3-diiodopropane (2.0 equivalents) and potassium carbonate (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.

  • After 24 hours, the reaction mixture is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear as a multiplet in the range of δ 6.46-7.55 ppm[3]. The methylene group attached to the oxygen atom (O-CH₂) resonates as a triplet at approximately δ 3.95 ppm[3]. The methylene group adjacent to the iodine atom (-CH₂-I) appears as a triplet around δ 3.26 ppm[3]. The central methylene group of the propyl chain shows a multiplet at about δ 2.05 ppm[3].

  • ¹³C NMR: For the related compound 1-iodo-3-(3-iodopropoxy)benzene, the carbon signals for the propoxy chain are observed at δ 67.4 (O-CH₂), 32.6 (CH₂), and 2.4 (-CH₂-I) ppm[7]. The aromatic carbons in substituted phenoxy compounds typically resonate between 110 and 160 ppm[4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands, based on data from its chloro-substituted analog[4]:

  • Aromatic C-H stretch: 3030-3100 cm⁻¹

  • Aromatic C-C stretch: 1500-1600 cm⁻¹ (multiple bands)

  • Aliphatic C-H stretch: 2850-3000 cm⁻¹

  • C-O (ether) stretch: 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric)

  • C-I stretch: 500-600 cm⁻¹

Mass Spectrometry (MS)

In the mass spectrum of the analogous 1-chloro-4-(3-iodopropoxy)benzene, the molecular ion peak is observed, and a common fragmentation pattern is the loss of an iodine atom[4]. For this compound, the mass spectrum would be expected to show the molecular ion peak at m/z 262 and a significant fragment at m/z 135, corresponding to the loss of iodine.

Visualizations

Synthesis_Workflow phenol Phenol reaction Williamson Ether Synthesis (Room Temperature, 24h) phenol->reaction diiodopropane 1,3-Diiodopropane diiodopropane->reaction base K2CO3 in DMF base->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Logical_Relationships main This compound structure Structure: - Phenyl Ring - Propoxy Linker - Terminal Iodine main->structure synthesis Synthesis: Williamson Ether Synthesis main->synthesis reactivity Reactivity: - Nucleophilic substitution at C-I - Used in cross-coupling reactions main->reactivity characterization Characterization: - NMR - IR - Mass Spectrometry main->characterization

Key features of this compound.

References

(3-iodopropoxy)Benzene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (3-Iodopropyl)benzene

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (3-Iodopropyl)benzene, a versatile chemical intermediate. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the field of drug development, particularly in the synthesis of potent anti-cancer agents. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

A Note on Nomenclature: The user query specified "(3-iodopropoxy)benzene". However, extensive database searches indicate that this compound is not commonly indexed. The closely related and well-documented compound, (3-Iodopropyl)benzene , with the CAS Number 4119-41-9, is presented in this guide. It is presumed that this is the compound of interest.

Core Compound Identification and Properties

(3-Iodopropyl)benzene, also known as 1-iodo-3-phenylpropane, is an organoiodine compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of a terminal iodine atom on the propyl chain, which is an excellent leaving group in nucleophilic substitution reactions, and the phenyl group, which can be further functionalized.

Molecular Structure

The molecular structure of (3-Iodopropyl)benzene consists of a benzene ring attached to the end of a three-carbon (propyl) chain, with an iodine atom bonded to the terminal carbon of the chain.

Physicochemical Data

A summary of the key quantitative data for (3-Iodopropyl)benzene is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 4119-41-9[1][2][3]
Molecular Formula C₉H₁₁I[1][2][3]
Molecular Weight 246.09 g/mol [1][2][3]
Appearance Colorless to yellow or orange clear liquid[3]
Density 1.530 g/mL at 25 °C
Refractive Index (n20/D) 1.5820
Boiling Point 110 °C at 10 mmHg
Flash Point 110 °C (closed cup)
SMILES ICCCC1=CC=CC=C1[1][2]
InChI Key RGCKJSPKMTWLLX-UHFFFAOYSA-N[1]

Synthesis of (3-Iodopropyl)benzene

(3-Iodopropyl)benzene can be efficiently synthesized from the corresponding alcohol, 3-phenyl-1-propanol, through a nucleophilic substitution reaction. A common and effective method involves the use of triphenylphosphine and iodine, which forms an in-situ phosphonium iodide intermediate.

Experimental Protocol: Synthesis from 3-Phenyl-1-propanol

Materials:

  • 3-Phenyl-1-propanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1-propanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous dichloromethane.

  • Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add solid iodine (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn from a clear or pale-yellow solution to a dark brown or reddish-brown color upon the addition of iodine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Continue stirring until the brown color of the excess iodine dissipates, and the organic layer becomes colorless or pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure (3-Iodopropyl)benzene.

Applications in Drug Development

(3-Iodopropyl)benzene is a valuable intermediate in the synthesis of various biologically active molecules due to its ability to introduce a phenylpropyl moiety. This structural motif is found in a number of therapeutic agents.

Precursor to Combretastatin Analogues

A significant application of phenylpropyl derivatives is in the synthesis of analogues of combretastatin, a class of potent anti-cancer compounds.[4] Combretastatins are known to inhibit tubulin polymerization, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. The phenylpropyl group can be a key structural component of these analogues, influencing their binding to tubulin and their overall pharmacological profile.

The synthesis of these analogues often involves the coupling of a substituted phenylpropyl group with another aromatic ring system, mimicking the core structure of natural combretastatins. The iodine atom in (3-Iodopropyl)benzene facilitates this coupling through various cross-coupling reactions or by serving as a leaving group in substitution reactions.

Visualization of a Key Biological Pathway

The following diagram illustrates the mechanism of action of combretastatin analogues, which are synthesized using precursors like (3-Iodopropyl)benzene. These compounds interfere with the dynamic instability of microtubules, a fundamental process for cell division.

Combretastatin_Mechanism Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Polymerization Polymerization Tubulin Dimer->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin Dimer Combretastatin Analogue Combretastatin Analogue Binding Site Binding Site Combretastatin Analogue->Binding Site Binds to Colchicine binding site on Beta-Tubulin Inhibition Inhibition Combretastatin Analogue->Inhibition Inhibition->Polymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition->Disruption of Mitotic Spindle Cell Cycle Arrest Cell Cycle Arrest Disruption of Mitotic Spindle->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition by Combretastatin Analogues.

Conclusion

(3-Iodopropyl)benzene is a chemical compound with significant utility in synthetic organic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable reagent. The role of this compound as a precursor in the development of potent therapeutic agents, such as combretastatin analogues, highlights its importance in medicinal chemistry and drug discovery. This guide provides essential information for researchers looking to utilize (3-Iodopropyl)benzene in their scientific endeavors.

References

Spectroscopic Characterization of (3-Iodopropoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Iodopropoxy)benzene is an aromatic ether with an iodinated alkyl chain. Its structural elucidation and purity assessment are crucial for its application in various research and development settings, including as a building block in organic synthesis and drug discovery. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for this compound, this guide leverages data from its close structural analog, (3-bromopropoxy)benzene, to predict and interpret the spectral characteristics of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for the bromo-analog is provided as a reference.

Table 1: 1H NMR Spectroscopic Data
Assignment Predicted Chemical Shift (δ, ppm) for this compound Reference Chemical Shift (δ, ppm) for (3-Bromopropoxy)benzene Multiplicity Integration
Ar-H (ortho)~6.90-7.006.94d2H
Ar-H (para)~6.85-6.956.90t1H
Ar-H (meta)~7.25-7.357.29t2H
O-CH2~4.05-4.154.13t2H
CH2-CH2-CH2~2.20-2.302.30p2H
CH2-I~3.30-3.403.60 (for CH2-Br)t2H

Note: The chemical shift for the protons on the carbon bearing the halogen (CH2-I) is expected to be slightly downfield compared to the bromo-analog due to the lower electronegativity of iodine.

Table 2: 13C NMR Spectroscopic Data
Assignment Predicted Chemical Shift (δ, ppm) for this compound
C-I~5-15
C-C-C~30-40
O-C~65-75
Ar-C (para)~120-125
Ar-C (ortho)~114-118
Ar-C (meta)~128-132
Ar-C (ipso)~158-162
Table 3: IR Spectroscopic Data
Functional Group Predicted Wavenumber (cm-1) for this compound Vibration Mode
C-H (aromatic)3050-3150Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-O (ether)1200-1300 (asymmetric), 1000-1100 (symmetric)Stretching
C-I500-600Stretching
Table 4: Mass Spectrometry Data
Fragment Predicted m/z Notes
[M]+262Molecular ion
[M-I]+135Loss of iodine radical
[C6H5O]+93Phenoxy cation
[C6H5]+77Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

  • 1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm-1. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) column for separation and introduction (GC-MS).

  • Ionization: Use a suitable ionization technique. Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., TLC, GC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR IR IR Purity->IR MS MS Purity->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

(3-iodopropoxy)Benzene: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of (3-iodopropoxy)Benzene. Due to the limited availability of specific experimental data for this compound, this document leverages established knowledge of structurally related molecules, including aryl ethers, halogenated hydrocarbons, and benzene derivatives, to forecast its physicochemical properties. Detailed experimental protocols are provided to enable researchers to generate precise data for this specific molecule.

Core Concepts: Solubility and Stability

This compound is an aromatic ether with a halogenated alkyl chain. Its chemical structure, featuring a benzene ring, an ether linkage, and an iodine atom, dictates its solubility and stability characteristics. The benzene ring introduces hydrophobicity, while the ether group can participate in hydrogen bonding as an acceptor.[1][2] The presence of the iodo- group is expected to influence its reactivity and potential degradation pathways.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the "like dissolves like" principle, this compound is anticipated to exhibit good solubility in non-polar and moderately polar organic solvents, and limited solubility in polar solvents like water.[3]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar benzene ring and propyl chain will interact favorably with non-polar solvents.[3]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe ether linkage allows for dipole-dipole interactions with these solvents.[1][2]
Polar Protic Water, Ethanol, MethanolLow to ModerateThe hydrophobic benzene ring and propyl chain limit solubility in water.[2][3] Some solubility in alcohols is expected due to the potential for hydrogen bonding with the ether oxygen.[1][2]

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is paramount for ensuring its safety and efficacy throughout its shelf life.[4] For this compound, potential stability concerns include cleavage of the ether bond, reactions involving the benzene ring, and dehalogenation.

Factors that can influence the stability of this compound include temperature, light, humidity, and pH.[4][5] The presence of the iodine atom may make the compound susceptible to light-induced degradation (photolysis). Hydrolysis of the ether linkage could occur under strong acidic or basic conditions.

Table 2: Recommended Stability Testing Protocol for this compound (Based on ICH Guidelines)

ConditionParametersPurpose
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6]To evaluate the thermal stability and sensitivity to moisture during storage.
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH for 6 months.To accelerate degradation and predict long-term stability.
Stress Testing To identify potential degradation products and pathways.[4]
Thermal StressElevated temperatures (e.g., 50°C, 60°C, 70°C).To assess the impact of heat on degradation.
PhotostabilityExposure to light according to ICH Q1B guidelines.To determine light sensitivity.
Humidity StressHigh humidity conditions (e.g., ≥75% RH).To evaluate the effect of moisture.
pH Stress (in solution)Acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.[4]To assess hydrolytic stability.
Oxidative StressExposure to an oxidizing agent (e.g., 3% H₂O₂).[4]To evaluate susceptibility to oxidation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for determining solubility and stability.

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid.

  • Quantification: Analyze a known volume of the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Indicating Method Development and Validation

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.

  • Method Development: Develop an HPLC method (or other suitable chromatographic technique) that can resolve this compound from potential degradation products generated during stress testing.

  • Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in various stress conditions as outlined in Table 2.

  • Exposure: Subject the samples to the specified stress conditions for a defined period.

  • Analysis: At appropriate time points, withdraw samples and analyze them using the validated stability-indicating method.

  • Data Evaluation: Determine the rate of degradation and identify and characterize any significant degradation products, potentially using techniques like Mass Spectrometry (MS).

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the factors influencing stability, the following diagrams are provided.

G Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Prep Prepare Supersaturated Solution Sol_Equil Equilibrate (Shake-Flask) Sol_Prep->Sol_Equil Sol_Sep Separate Solid and Liquid Phases Sol_Equil->Sol_Sep Sol_Quant Quantify Concentration (e.g., HPLC) Sol_Sep->Sol_Quant Sol_Result Determine Solubility Sol_Quant->Sol_Result Stab_Method Develop & Validate Stability-Indicating Method Stab_Stress Forced Degradation Studies (Heat, Light, pH, etc.) Stab_Method->Stab_Stress Stab_LongTerm Long-Term & Accelerated Stability Studies Stab_Method->Stab_LongTerm Stab_Analysis Analyze Samples at Time Points Stab_Stress->Stab_Analysis Stab_LongTerm->Stab_Analysis Stab_Result Determine Degradation Rate & Products Stab_Analysis->Stab_Result

Caption: Workflow for assessing solubility and stability.

G Factors Affecting the Stability of this compound cluster_environmental Environmental Factors cluster_chemical Chemical Environment Compound This compound Degradation Degradation Compound->Degradation leads to Temperature Temperature Temperature->Degradation Light Light (Photolysis) Light->Degradation Humidity Humidity Humidity->Degradation pH pH (Hydrolysis) pH->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation

Caption: Factors influencing the stability of the compound.

References

An In-depth Technical Guide to the Anticipated Hazards and Handling of (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (3-iodopropoxy)benzene could not be located during a comprehensive search of available safety and chemical literature. The following technical guide has been compiled to provide a general safety overview based on the chemical structure of this compound and available data for its constituent functional groups and related molecules, such as benzene and iodobenzene. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a substance-specific SDS. A thorough risk assessment should be conducted by qualified personnel before any handling or use of this compound.

Introduction

This compound is an organic compound containing a benzene ring, an ether linkage, and a terminal iodine atom on a propyl chain. Due to the absence of a dedicated Safety Data Sheet, this guide infers potential hazards and handling precautions by analyzing its structural components. The benzene moiety is a known carcinogen and flammable liquid.[1][2][3][4][5][6][7] The ether group presents the risk of peroxide formation, and the iodopropyl group suggests potential reactivity as an alkylating agent.

Hazard Identification and Classification

Based on its structural components, this compound is anticipated to possess a combination of hazards.

Table 1: Anticipated Hazard Classification

Hazard ClassAnticipated ClassificationNotes
FlammabilityFlammable LiquidBased on the benzene component, which is a highly flammable liquid.[1][2][3]
Acute Toxicity (Oral)Harmful if swallowedBenzene is harmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritationBenzene is known to cause skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritationBenzene can cause serious eye irritation.[1][2]
Germ Cell MutagenicityMay cause genetic defectsBenzene is a known mutagen.[1][2]
CarcinogenicityMay cause cancerBenzene is classified as a human carcinogen.[1][2][6][7]
Specific Target Organ Toxicity (Repeated Exposure)Causes damage to organs (blood) through prolonged or repeated exposureChronic exposure to benzene affects the blood and bone marrow.[1][2][7]
Aspiration HazardMay be fatal if swallowed and enters airwaysThis is a known hazard for benzene.[1][2]
Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Related Compounds

PropertyBenzeneIodobenzeneNotes
Molecular FormulaC₆H₆C₆H₅IThis compound is C₉H₁₁IO
Molecular Weight78.11 g/mol 204.01 g/mol This compound is 262.09 g/mol
AppearanceColorless liquidYellow liquidThis compound is expected to be a liquid at room temperature.
Boiling Point80.1 °C188 °CThe boiling point of this compound is likely to be higher than that of iodobenzene due to its larger molecular weight.
Flash Point-11 °C74 °CThe flash point is difficult to predict but should be assumed to be in the flammable range.
Solubility in WaterSlightly solubleInsolubleExpected to be insoluble in water.

Data sourced from various safety data sheets for Benzene and Iodobenzene.

Handling and Storage

Given the anticipated hazards, stringent safety protocols should be followed when handling and storing this compound.

Handling:

  • All work with this compound should be conducted in a properly functioning chemical fume hood.[8][9]

  • Use non-sparking tools and explosion-proof equipment.[2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Wash hands thoroughly after handling.[2][3][5][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Store in a flammables cabinet.[8]

  • Store separately from oxidizing agents, strong acids, and strong bases.[2][10]

  • Due to the ether linkage, there is a potential for peroxide formation upon storage, especially if exposed to air and light. Containers should be dated upon opening and periodically checked for peroxides.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommendation
Eye/Face ProtectionChemical safety goggles and a face shield.[1]
Skin ProtectionChemical-resistant gloves (e.g., Viton®, Butyl rubber), lab coat, and protective apron.[1][5][8]
Respiratory ProtectionIf working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][11][12]
First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
InhalationMove the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Skin ContactImmediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][13]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13]
IngestionDo NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][10][13]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.[4][13][14]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[14] Containers may explode in a fire.[4][14] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen iodide.[15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Stability and Reactivity
  • Reactivity: Not expected to be reactive under normal conditions. However, the presence of the iodine atom may make it susceptible to nucleophilic substitution reactions.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[16] However, ethers can form explosive peroxides upon prolonged storage and exposure to air and light.

  • Conditions to Avoid: Heat, flames, sparks, and ignition sources.[2][3] Exposure to air and light during storage should be minimized to prevent peroxide formation.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][10]

Experimental Protocols

Visualizations

Caption: Hazard contributions of the functional groups in this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review SDS (or equivalent) Risk_Assessment->Review_SDS Prepare_PPE Prepare Appropriate PPE Review_SDS->Prepare_PPE Work_in_Hood Work in Chemical Fume Hood Prepare_PPE->Work_in_Hood Use_Grounding Use Grounding and Bonding Work_in_Hood->Use_Grounding Handle_Carefully Handle with Care Use_Grounding->Handle_Carefully Decontaminate Decontaminate Work Area Handle_Carefully->Decontaminate Dispose_Waste Dispose of Hazardous Waste Properly Decontaminate->Dispose_Waste Store_Properly Store Unused Chemical Correctly Dispose_Waste->Store_Properly

Caption: General workflow for safely handling hazardous chemicals.

References

The Biological Activities of (3-iodopropoxy)Benzene: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the topic of the potential biological activities of the chemical compound (3-iodopropoxy)benzene. Following a comprehensive review of publicly available scientific literature, it must be reported that there is a significant lack of direct research and published data concerning the specific biological activities of this molecule.

Extensive searches for in vitro and in vivo studies, mechanistic analyses, and experimental protocols specifically investigating this compound did not yield any substantive results. The scientific community has not, to date, published findings that would allow for a detailed summary of its biological effects, potential therapeutic applications, or toxicological profile.

The available information predominantly falls into broader categories that, while related to the structural components of this compound, do not provide specific data on the compound itself. The research landscape can be summarized as follows:

1. General Benzene and Metabolite Toxicity: There is a vast body of research on the biological effects of benzene, a foundational component of this compound. Benzene is a well-documented environmental and occupational toxicant. Its metabolism in the body leads to the formation of several reactive metabolites, including phenol, catechol, and hydroquinone. These metabolites are known to induce a range of toxic effects.

  • Hematotoxicity: Benzene and its metabolites are known to be toxic to the bone marrow, potentially leading to disorders such as aplastic anemia and leukemia.[1][2] The mechanism of this toxicity is complex and involves the suppression of the cell cycle in hematopoietic progenitor cells.[2]

  • Genotoxicity: Phenolic metabolites of benzene have been shown to induce oxidative DNA damage and the formation of micronuclei in various cell lines.[3][4] This genotoxic activity is a key factor in benzene's carcinogenic properties.

  • Metabolic Disruption: Recent studies have suggested a link between benzene exposure and metabolic diseases.[5][6] For instance, benzene has been shown to alter body composition and induce lipodystrophy in animal models.[5][6]

It is crucial to emphasize that while this compound contains a benzene ring, the presence of the 3-iodopropoxy side chain would significantly alter its chemical properties, metabolic fate, and, consequently, its biological activity. Therefore, the toxicological data for benzene cannot be directly extrapolated to this compound.

2. Biological Activities of Benzene Derivatives: The scientific literature is rich with studies on the synthesis and biological evaluation of a wide array of benzene derivatives. These compounds are often developed as potential therapeutic agents with activities spanning:

  • Anti-Alzheimer's Disease Agents: Certain 3-arylbenzofuranone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease by targeting cholinesterase and monoamine oxidase.[7][8]

  • Antimicrobial and Anti-inflammatory Agents: Novel benzenesulphonamide derivatives have demonstrated significant in vivo anti-inflammatory and in vitro antimicrobial activities.[9][10]

  • Anticancer Agents: Various compounds incorporating a benzene structure have been investigated for their antiproliferative activity against human cancer cell lines.[11]

These examples highlight that the benzene ring serves as a versatile scaffold in medicinal chemistry. However, the biological activity of these complex derivatives is determined by the entirety of their molecular structure, not just the benzene core. The specific nature and arrangement of functional groups are paramount in defining their interaction with biological targets.

Conclusion

At present, there is no direct scientific evidence to delineate the biological activities of this compound. The absence of specific studies means that no quantitative data, experimental protocols, or established signaling pathways can be reported for this compound.

For researchers, scientists, and drug development professionals interested in this compound, this represents a significant knowledge gap. Any investigation into its potential biological effects would be novel and would require foundational research, including initial in vitro screening for various activities (e.g., cytotoxicity, antimicrobial, enzyme inhibition) followed by more detailed mechanistic and in vivo studies. Without such primary data, any discussion of its biological activities would be purely speculative.

References

A Guide to the Synthesis and Potential Significance of (3-iodopropoxy)Benzene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature review of "(3-iodopropoxy)benzene" reveals a notable scarcity of published data specifically detailing its synthesis, properties, and biological activity. The following guide, therefore, provides a foundational framework based on established synthetic methodologies for the broader class of aryl alkyl ethers and discusses the potential significance of the alkoxybenzene moiety in the context of medicinal chemistry. This document is intended to serve as a starting point for researchers interested in exploring this and related novel chemical entities.

Introduction to Aryl Alkyl Ethers

The aryl alkyl ether motif, characterized by an oxygen atom connecting an aromatic ring to an alkyl chain (Ar-O-R), is a cornerstone in medicinal chemistry. This functional group is present in numerous clinically significant drugs and biologically active compounds. The nature of the aromatic ring, the length and substitution of the alkyl chain, and the specific substituents on either moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The introduction of an iodine atom, as in the theoretical this compound, offers an additional vector for modifying biological activity or for use as a handle in further chemical transformations.

Metabolism, particularly through N-, O-, and S-desalkylation by cytochrome P450 enzymes, plays a critical role in the lifecycle of many drugs. The stability of the ether linkage is a key consideration in drug design, with modifications to the alkyl or aryl groups often aimed at modulating this metabolic pathway.

General Synthetic Methodologies for Aryl Alkyl Ethers

The synthesis of aryl alkyl ethers is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. The two most prominent methods are the Williamson ether synthesis and the Ullmann condensation. The choice of method often depends on the specific substrates, desired scale, and tolerance of functional groups.

Williamson Ether Synthesis

Developed in the 19th century, the Williamson ether synthesis remains a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an alkyl substrate.

To synthesize a compound like this compound using this method, one would typically react a phenoxide ion with a 1,3-dihalo-propane, followed by a subsequent reaction to introduce the second iodide, or more directly, react phenoxide with a 1-halo-3-iodopropane. A critical consideration for a successful Williamson synthesis is the nature of the alkyl halide; primary halides are preferred as secondary and tertiary halides are prone to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide.

General Experimental Protocol (Representative):

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Ether Formation: To the resulting phenoxide solution, add the primary alkyl halide (e.g., 1-bromo-3-iodopropane, 1.0-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours.[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl alkyl ether.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol. This method is particularly useful when the SN2 pathway of the Williamson synthesis is not feasible, such as when needing to form a diaryl ether or when dealing with less reactive substrates. Traditional Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), but modern variations utilize soluble copper catalysts with ligands (e.g., diamines, phenanthrolines), allowing for milder reaction conditions.[2]

For a molecule like this compound, one could envision a reaction between an iodobenzene and 3-iodopropanol, though selectivity and potential side reactions would need to be carefully considered.

General Experimental Protocol (Representative):

  • Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 eq.), the alcohol (1.5-2.0 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq.).[3]

  • Add a high-boiling polar solvent such as DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[2]

  • Reaction: Seal the vessel and heat the mixture to a high temperature, typically between 110 and 210 °C.[2][3] Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts to remove the solvent and any remaining starting materials.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Comparison of Synthetic Methods

FeatureWilliamson Ether SynthesisUllmann Condensation
Mechanism SN2Copper-catalyzed cross-coupling[2]
Reactants Phenoxide + Primary Alkyl Halide/TosylateAryl Halide + Alcohol/Alkoxide
Key Reagents Strong base (e.g., NaH, K2CO3)Copper(I) catalyst, ligand, base[2][3]
Typical Conditions Mild to moderate temperatures (RT to 100 °C)[1]High temperatures (110-210 °C), though modern methods are milder[2]
Advantages Well-established, often high-yielding, does not require a metal catalyst.Broader scope for aryl substrates, can be used when SN2 is not feasible.
Limitations Limited to primary alkyl halides due to competing elimination reactions.[4]Can require harsh conditions, potential for metal contamination in the product.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an aryl alkyl ether, using the Williamson ether synthesis as an example.

G General Workflow for Williamson Ether Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Phenol Phenol (Ar-OH) Alkoxide_Formation 1. Alkoxide Formation (in Anhydrous Solvent) Phenol->Alkoxide_Formation Base Strong Base (e.g., NaH) Base->Alkoxide_Formation AlkylHalide Primary Alkyl Halide (R-X) Ether_Formation 2. Sₙ2 Attack (Heating may be required) AlkylHalide->Ether_Formation Alkoxide_Formation->Ether_Formation Phenoxide (Ar-O⁻) Quench 3. Quench Reaction (e.g., with H₂O) Ether_Formation->Quench Crude Product Extraction 4. Liquid-Liquid Extraction Quench->Extraction Purification 5. Column Chromatography Extraction->Purification Product Pure Aryl Alkyl Ether (Ar-O-R) Purification->Product

Caption: A generalized workflow for the synthesis of aryl alkyl ethers via the Williamson method.

Conclusion and Future Directions

The presence of the alkoxybenzene moiety is a recurring theme in successful therapeutic agents, suggesting that novel analogs, including those bearing an iodopropyl chain, could present interesting biological activities. The iodine atom, in particular, could serve as a heavy atom for crystallographic studies, a site for radiolabeling, or a precursor for further cross-coupling reactions to build molecular complexity.

Researchers aiming to investigate this compound and its analogs would begin by applying the general synthetic protocols outlined above, followed by extensive purification and characterization. Subsequent biological screening would be necessary to elucidate any potential therapeutic value. This guide serves as a preliminary roadmap for such an endeavor, grounded in the fundamental principles of organic synthesis and medicinal chemistry.

References

electrophilic aromatic substitution reactions of benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Benzene Derivatives

Introduction

Electrophilic Aromatic Substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] This process is of paramount importance in synthetic organic chemistry, serving as a cornerstone for the functionalization of aromatic compounds. For researchers and professionals in drug development, a deep understanding of EAS reactions is crucial for the synthesis of a vast array of pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive overview of the core principles of EAS reactions on benzene derivatives, including mechanistic pathways, substituent effects, quantitative data on reactivity and regioselectivity, and detailed experimental protocols for key transformations.

The General Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution is generally considered to be a two-step process. The first step, which is the rate-determining step, involves the attack of the electron-rich π system of the aromatic ring on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4] This step temporarily disrupts the aromaticity of the ring. In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[5]

EAS_Mechanism Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack by π-electrons (Slow, Rate-determining) Electrophile E+ Electrophile->SigmaComplex Product Substituted Benzene SigmaComplex->Product Deprotonation (Fast) Base Base ProtonatedBase Base-H+ Substituent_Effects cluster_activating Activating Group (EDG) cluster_deactivating Deactivating Group (EWG) act_ring Benzene Ring act_sigma Sigma Complex (Stabilized) act_ring->act_sigma Lower Ea act_product Product (Faster Formation) act_sigma->act_product deact_ring Benzene Ring deact_sigma Sigma Complex (Destabilized) deact_ring->deact_sigma Higher Ea deact_product Product (Slower Formation) deact_sigma->deact_product Directing_Effects cluster_op Ortho, Para-Director (e.g., -OH) cluster_meta Meta-Director (e.g., -NO2) op_ortho Ortho Attack (Stabilized Intermediate) op_para Para Attack (Stabilized Intermediate) op_meta Meta Attack (Less Stable Intermediate) m_ortho Ortho Attack (Destabilized Intermediate) m_para Para Attack (Destabilized Intermediate) m_meta Meta Attack (Least Unstable Intermediate) Nitration_Workflow start Start prep_acid Prepare Nitrating Mixture (H2SO4 + HNO3) in ice bath start->prep_acid add_toluene Slowly add Toluene to Nitrating Mixture prep_acid->add_toluene warm_rt Warm to Room Temperature and stir add_toluene->warm_rt quench Pour reaction mixture into ice water warm_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer (H2O, NaHCO3, H2O) extract->wash dry Dry organic layer (anhydrous Na2SO4) wash->dry evaporate Evaporate solvent dry->evaporate end Obtain Product (Nitrotoluene isomers) evaporate->end

References

reaction mechanisms involving benzene and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Reaction Mechanisms of Benzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal . The content is tailored for professionals in research and drug development, focusing on the foundational organic chemistry that underpins the synthesis of aromatic compounds. This document details the mechanisms of electrophilic and nucleophilic aromatic substitution, as well as reactions occurring at the benzylic position. Emphasis is placed on modern catalytic cross-coupling reactions, which are indispensable in contemporary medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The most common reaction for aromatic compounds is electrophilic aromatic substitution (EAS), where an electrophile (E+) replaces a hydrogen atom on the aromatic ring.[1][2] The high electron density of the benzene ring makes it nucleophilic, yet its aromatic stability means it is less reactive than typical alkenes.[1] Consequently, strong electrophiles, often activated by a catalyst, are required.[3]

General Mechanism

The EAS mechanism universally proceeds in two distinct steps:

  • Electrophilic Attack: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5] This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[4]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system and yielding the substituted product.[3][4]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Key Electrophilic Aromatic Substitution Reactions

Common EAS reactions are distinguished by the electrophile used.

  • Halogenation: Introduces a halogen (–Cl, –Br). Requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule and generate a sufficiently strong electrophile.[1][3]

  • Nitration: Introduces a nitro group (–NO₂). This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][6][7]

  • Friedel-Crafts Alkylation: Introduces an alkyl group (–R). An alkyl halide is treated with a Lewis acid (e.g., AlCl₃) to form a carbocation electrophile.[1][4] A major limitation is the potential for carbocation rearrangements.[8]

  • Friedel-Crafts Acylation: Introduces an acyl group (–COR). An acyl halide or anhydride is used with a Lewis acid catalyst.[5][9] The resulting acylium ion is resonance-stabilized and does not undergo rearrangement, making this a more reliable synthetic method than alkylation.[10]

Influence of Substituents

Existing substituents on the benzene ring profoundly affect both the rate of subsequent substitutions and the regioselectivity (orientation) of the incoming electrophile.[4][11]

  • Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene.[4] They are typically ortho, para-directors. Examples include –OH, –OR, –NH₂, and –R.[11]

  • Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate.[4] Most are meta-directors. Examples include –NO₂, –SO₃H, and –COR.[7][11] Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing because of resonance.[11]

Data on Electrophilic Aromatic Substitution
ReactionSubstrateReagentsConditionsProduct(s)YieldReference(s)
NitrationBenzeneConc. HNO₃, Conc. H₂SO₄< 50°CNitrobenzene~85-95%[6][12]
NitrationMethylbenzeneConc. HNO₃, Conc. H₂SO₄30°C2-Nitromethylbenzene & 4-Nitromethylbenzene~95% (combined)[6]
BrominationPropylbenzeneN-Bromosuccinimide (NBS)CCl₄, Peroxide(1-Bromopropyl)benzene97%[1]
AcylationBenzeneAcetyl chloride, AlCl₃RefluxAcetophenone~90%[9][13]
Experimental Protocol: Nitration of Benzene

This protocol outlines the laboratory-scale synthesis of nitrobenzene.

Materials:

  • Concentrated Nitric Acid (21 mL)

  • Concentrated Sulfuric Acid (25 mL)

  • Benzene (17.5 mL)

  • 250 mL round-bottom flask

  • Condenser

  • Separatory funnel

  • Ice bath and heating mantle

Procedure:

  • Carefully add 25 mL of concentrated H₂SO₄ to a 250 mL round-bottom flask, followed by 21 mL of concentrated HNO₃. Cool the mixture in an ice bath.[12]

  • Slowly add 17.5 mL of benzene dropwise to the acid mixture while stirring. Maintain the internal temperature below 55°C using the ice bath.[12]

  • After the addition is complete, attach a condenser and heat the mixture to 60°C for approximately 45 minutes with occasional shaking.[12]

  • Cool the reaction mixture and pour it into 150 mL of cold water in a beaker.

  • Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate the layers.[12]

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.

  • Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 206-211°C.[12]

Nitration_Workflow start Start prep_acids Prepare Nitrating Mixture: Conc. H₂SO₄ + Conc. HNO₃ Cool in Ice Bath start->prep_acids add_benzene Add Benzene Dropwise (Keep Temp < 55°C) prep_acids->add_benzene heat Heat Mixture to 60°C (45 min with Condenser) add_benzene->heat quench Pour into Cold Water heat->quench separate Separate Layers (Separatory Funnel) quench->separate wash Wash Organic Layer: 1. H₂O 2. NaHCO₃ (aq) 3. H₂O separate->wash dry Dry with Anhydrous CaCl₂ wash->dry purify Purify by Distillation (Collect 206-211°C fraction) dry->purify end End: Pure Nitrobenzene purify->end

Caption: Experimental workflow for the nitration of benzene.

Nucleophilic Aromatic Substitution (SNAr)

While less common than EAS, nucleophilic aromatic substitution (SNAr) is a critical transformation, particularly for aryl halides bearing electron-withdrawing groups (EWGs).[14][15] Unlike aliphatic Sₙ1 and Sₙ2 reactions, the SₙAr mechanism does not proceed via a simple backside attack or carbocation formation.[14][15]

Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically rate-determining.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The reaction is highly favored when strong electron-withdrawing groups (like –NO₂) are positioned ortho or para to the leaving group.[1][16] These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy.[1][16]

Modern Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules in drug discovery and materials science. These reactions form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

The Suzuki reaction creates a carbon-carbon bond by coupling an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[2][17] The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[2][18]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.[18][19]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][18]

Suzuki_Cycle Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Ar-X Product Ar-R' OxAdd Oxidative Addition PdII_B Ar-Pd(II)L₂-R' PdII_A->PdII_B R'-B(OH)₂ Transmetal Transmetalation PdII_B->Pd0 Ar-R' RedElim Reductive Elimination ArX Ar-X RBoron R'-B(OH)₂ + Base Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition Product Ar-NR'R'' PdII_Amide [Ar-Pd(II)L₂(NR'R'')]⁺ PdII_A->PdII_Amide + HNR'R'' PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amide->PdII_Amido - H-Base⁺ PdII_Amido->Pd0 Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base Benzylic_Bromination_Mechanism Benzylic Bromination (Radical Chain) cluster_init Initiation cluster_prop Propagation cluster_term Termination Initiator Initiator → 2 R• Br_Radical_Formation R• + NBS → R-Br + Succinimidyl• Succinimidyl• + HBr → Succinimide + Br• Step1 1. Alkylbenzene + Br• → Benzylic Radical + HBr Step2 2. Benzylic Radical + Br₂ (from NBS) → Benzyl Bromide + Br• Step1->Step2 Term1 2 Br• → Br₂ Term2 Benzylic• + Br• → Benzyl Bromide

References

Synthesis of Aromatic Compounds from Benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core synthetic methodologies for the functionalization of benzene, a fundamental building block in organic chemistry and drug development. The focus is on the five primary electrophilic aromatic substitution (EAS) reactions, which are instrumental in the synthesis of a wide array of aromatic compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for laboratory applications.

Introduction to Electrophilic Aromatic Substitution

The most common reaction for aromatic compounds like benzene is electrophilic aromatic substitution.[1] In this type of reaction, an electrophile (E+) reacts with the aromatic ring and substitutes one of the hydrogen atoms.[1] The stability of the benzene ring is disrupted in an intermediate step but is restored in the final product.[2] The general mechanism involves the attack of the π electrons of the benzene ring on a strong electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2] A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted benzene derivative.[2]

A Lewis acid catalyst is often required to generate a sufficiently strong electrophile to react with the stable aromatic ring.[3][4] The five key electrophilic aromatic substitution reactions of benzene are halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation.[2]

G General Mechanism of Electrophilic Aromatic Substitution Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack by π electrons Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Benzene SigmaComplex->Product Deprotonation Proton H+ SigmaComplex->Proton

Caption: General workflow of electrophilic aromatic substitution on benzene.

Halogenation of Benzene

Aromatic halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen (typically chlorine or bromine).[5][6][7] This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a stronger electrophile.[5][6][7][8]

G Mechanism of Benzene Chlorination cluster_0 Electrophile Generation cluster_1 Substitution Reaction Cl2 Cl₂ Electrophile δ+Cl-Clδ-•••AlCl₃ Cl2->Electrophile AlCl3 AlCl₃ AlCl3->Electrophile SigmaComplex Sigma Complex Electrophile->SigmaComplex Benzene Benzene Benzene->SigmaComplex Attack by π electrons Chlorobenzene Chlorobenzene SigmaComplex->Chlorobenzene Deprotonation AlCl4_minus AlCl₄⁻ AlCl4_minus->Chlorobenzene HCl HCl AlCl4_minus->HCl AlCl3_regenerated AlCl₃ (regenerated) AlCl4_minus->AlCl3_regenerated

Caption: Pathway for the chlorination of benzene using a Lewis acid catalyst.

Experimental Protocol for Chlorination

This protocol outlines the laboratory synthesis of chlorobenzene from benzene.

Materials:

  • Benzene (30 g)

  • Potassium permanganate (40 g)

  • Concentrated hydrochloric acid (200 ml)

  • Concentrated sulfuric acid

  • Steel wool (catalyst)

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Dichloromethane

Apparatus:

  • Three-necked 250 ml round-bottom flask

  • Condenser

  • Gas inlet tube

  • Dropping funnel

  • Heating mantle/oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with the condenser, gas inlet tube, and add 30 g of benzene and a piece of steel wool.[9]

  • Generate chlorine gas by reacting 40 g of potassium permanganate with 200 ml of concentrated HCl, added dropwise.[9]

  • Dry the chlorine gas by bubbling it through concentrated sulfuric acid.[9]

  • Bubble the dry chlorine gas through the benzene. The reaction is exothermic.[9]

  • After the chlorine generation ceases, heat the reaction mixture at 70°C for 30 minutes.[9]

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 ml of water, 50 ml of 10% NaOH solution, and 50 ml of saturated NaCl solution.[9]

  • Dry the organic layer with anhydrous sodium sulfate.[9]

  • Filter the mixture and wash the sodium sulfate with dichloromethane.[9]

  • Purify the product by fractional distillation, collecting the fraction that boils at 131-134°C.[9]

Quantitative Data for Halogenation
ParameterValueReference
Reaction Chlorination of Benzene [9]
Benzene30 g[9]
Potassium Permanganate40 g[9]
Conc. HCl200 ml[9]
Reaction TemperatureRoom Temp (exothermic), then 70°C[9]
Reaction Time30 minutes (heating)[9]
Product Boiling Point131-134°C[9]
Yield 32% [9]

Nitration of Benzene

The nitration of benzene introduces a nitro group (-NO₂) onto the aromatic ring. This is achieved by reacting benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid, known as the nitrating mixture.[10] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[10]

G Mechanism of Benzene Nitration cluster_0 Electrophile Generation cluster_1 Substitution Reaction HNO3 HNO₃ Nitronium NO₂⁺ HNO3->Nitronium H2O H₂O HNO3->H2O H2SO4 H₂SO₄ H2SO4->Nitronium HSO4_minus HSO₄⁻ H2SO4->HSO4_minus SigmaComplex Sigma Complex Nitronium->SigmaComplex Benzene Benzene Benzene->SigmaComplex Attack by π electrons Nitrobenzene Nitrobenzene SigmaComplex->Nitrobenzene Deprotonation H_plus H⁺ SigmaComplex->H_plus

Caption: Pathway for the nitration of benzene to form nitrobenzene.

Experimental Protocol for Nitration

This protocol details the synthesis of nitrobenzene.

Materials:

  • Benzene (50 ml)

  • Concentrated nitric acid (60 ml)

  • Concentrated sulfuric acid (60 ml)

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride

Apparatus:

  • Round-bottom flask

  • Dropping funnel

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place 50 ml of benzene.

  • Prepare a nitrating mixture of 60 ml of concentrated nitric acid and 60 ml of concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the benzene with constant shaking and cooling.

  • Heat the mixture in a water bath at 60°C for about 1.5 hours until a yellow oily layer of nitrobenzene appears.

  • Cool the flask and separate the nitrobenzene layer using a separatory funnel.

Work-up and Purification:

  • Wash the crude nitrobenzene with dilute sodium carbonate solution to remove acidic impurities, followed by several washes with water.

  • Dry the nitrobenzene over anhydrous calcium chloride.

  • Purify the product by distillation, collecting the fraction at 211°C.

Quantitative Data for Nitration
ParameterValueReference
Reaction Nitration of Benzene
Benzene50 ml
Conc. HNO₃60 ml
Conc. H₂SO₄60 ml
Reaction Temperature60°C
Reaction Time1.5 hours
Product Boiling Point211°C
Yield Not specified

Sulfonation of Benzene

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the benzene ring. This is typically achieved by heating benzene with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or concentrated sulfuric acid alone.[11][12][13][14] The electrophile in this reaction is SO₃.[11][12][13] The reaction is reversible.[1][13][14]

G Mechanism of Benzene Sulfonation cluster_0 Electrophile Generation cluster_1 Substitution Reaction H2SO4 2 H₂SO₄ SO3 SO₃ H2SO4->SO3 H3O_plus H₃O⁺ H2SO4->H3O_plus HSO4_minus HSO₄⁻ H2SO4->HSO4_minus SigmaComplex Sigma Complex SO3->SigmaComplex Benzene Benzene Benzene->SigmaComplex Attack by π electrons BenzenesulfonicAcid Benzenesulfonic Acid SigmaComplex->BenzenesulfonicAcid Proton Transfer H_plus H⁺

Caption: Pathway for the sulfonation of benzene to form benzenesulfonic acid.

Experimental Protocol for Sulfonation

This protocol describes the synthesis of benzenesulfonic acid.

Materials:

  • Benzene

  • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Method A (with concentrated H₂SO₄): Heat benzene under reflux with concentrated sulfuric acid for several hours.[11][12]

  • Method B (with fuming H₂SO₄): Warm benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes.[11][12]

Work-up and Purification:

  • The product, benzenesulfonic acid, is often used in situ or isolated as its salt. The work-up procedure can vary depending on the subsequent steps.

Quantitative Data for Sulfonation
ParameterMethod AMethod BReference
Reagent Concentrated H₂SO₄Fuming H₂SO₄[11][12]
Temperature Reflux40°C[11][12]
Reaction Time Several hours20-30 minutes[11][12]
Product Benzenesulfonic acidBenzenesulfonic acid[11][12]
Yield Not specified Not specified

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, typically AlCl₃, to form an alkylbenzene.[15][16][17] A major limitation of this reaction is the tendency of the intermediate carbocation to rearrange to a more stable carbocation, which can lead to a mixture of products.[18] Also, the product, an alkylbenzene, is more reactive than benzene, which can lead to polyalkylation.[4][15][18][19]

G Mechanism of Friedel-Crafts Alkylation cluster_0 Electrophile Generation cluster_1 Substitution Reaction R_Cl R-Cl Carbocation R⁺ R_Cl->Carbocation AlCl3 AlCl₃ AlCl3->Carbocation AlCl4_minus AlCl₄⁻ AlCl3->AlCl4_minus SigmaComplex Sigma Complex Carbocation->SigmaComplex Alkylbenzene Alkylbenzene AlCl4_minus->Alkylbenzene HCl HCl AlCl4_minus->HCl AlCl3_regenerated AlCl₃ (regenerated) AlCl4_minus->AlCl3_regenerated Benzene Benzene Benzene->SigmaComplex Attack by π electrons SigmaComplex->Alkylbenzene Deprotonation G Mechanism of Friedel-Crafts Acylation cluster_0 Electrophile Generation cluster_1 Substitution Reaction AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ AcylChloride->AcyliumIon AlCl3 AlCl₃ AlCl3->AcyliumIon AlCl4_minus AlCl₄⁻ AlCl3->AlCl4_minus SigmaComplex Sigma Complex AcyliumIon->SigmaComplex AcylbenzeneComplex Acylbenzene-AlCl₃ Complex AlCl4_minus->AcylbenzeneComplex Benzene Benzene Benzene->SigmaComplex Attack by π electrons SigmaComplex->AcylbenzeneComplex Deprotonation Acylbenzene Acylbenzene AcylbenzeneComplex->Acylbenzene Hydrolysis HCl HCl H2O H₂O (work-up) H2O->Acylbenzene

References

Methodological & Application

experimental protocol for the synthesis of (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of (3-iodopropoxy)benzene. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This protocol outlines the reaction of phenol with 1,3-diiodopropane in the presence of a base to yield the desired product. The methodology includes a comprehensive list of materials, step-by-step procedures for the synthesis and purification, and characterization data. This document is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of more complex molecules, including pharmaceuticals and materials. The Williamson ether synthesis is the chosen method for this protocol due to its efficiency and broad applicability in forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of phenol, acts as a nucleophile and attacks the primary carbon of 1,3-diiodopropane, displacing an iodide ion.[1][2]

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • 1,3-Diiodopropane is a lachrymator and should be handled with care in a fume hood. [3]* Acetone and diethyl ether are highly flammable and should be used away from ignition sources.

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing this experiment.

References

Application Notes and Protocols for (3-Iodopropoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Iodopropoxy)benzene is a versatile bifunctional organic building block. Its structure, featuring a terminal primary iodide and a stable phenoxy group, allows for a range of selective chemical transformations. The primary iodide is an excellent leaving group in nucleophilic substitution reactions, making the propyl chain a convenient linker for introducing the phenoxy moiety onto various molecular scaffolds. This document outlines key applications of this compound in organic synthesis, providing detailed protocols for its use in ether synthesis, amine alkylation, and carbon-carbon bond formation.

Core Applications of this compound

The reactivity of this compound is dominated by the chemistry of the alkyl iodide. The C-I bond is susceptible to cleavage by a wide range of nucleophiles, making it a valuable reagent for introducing a phenoxypropyl group.

O-Alkylation via Williamson Ether Synthesis

This compound is an ideal electrophile for the Williamson ether synthesis, reacting with alkoxides to form more complex ethers.[1][2] This reaction is a classic and reliable method for constructing ether linkages and proceeds via an SN2 mechanism.[1][2] The use of a primary iodide ensures that the reaction is generally efficient and less prone to competing elimination reactions.[2]

N-Alkylation of Amines

Primary and secondary amines can be readily alkylated with this compound to yield the corresponding secondary and tertiary amines, respectively.[3][4] This nucleophilic substitution reaction is fundamental in the synthesis of a vast number of biologically active compounds and functional materials.[3] Careful control of stoichiometry is necessary to avoid over-alkylation, particularly with primary amines.[4]

C-C Bond Formation via Organometallic Reagents

The alkyl iodide moiety can be converted into an organometallic species, such as a Grignard reagent.[5][6] This transformation inverts the polarity of the terminal carbon from an electrophile to a potent nucleophile. The resulting Grignard reagent can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide.[7][8] This two-step sequence significantly broadens the synthetic utility of this compound.

Data Presentation: Summary of Key Transformations

Application Reactant Reagent Product Typical Conditions Potential Yield
Williamson Ether Synthesis Alcohol (R-OH)This compoundR-O-(CH₂)₃-O-PhBase (K₂CO₃, NaH), Solvent (Acetonitrile, DMF, THF), 50-100 °C[1]50-95%[1]
N-Alkylation Secondary Amine (R₂NH)This compoundR₂N-(CH₂)₃-O-PhBase (K₂CO₃ or excess amine), Solvent (Acetonitrile, Ethanol), RT to RefluxGood to Excellent
Grignard Reaction 1. Mg(0) 2. Aldehyde (R'CHO)1. This compound 2. Resulting GrignardR'-CH(OH)-(CH₂)₃-O-Ph1. Anhydrous Ether or THF 2. Anhydrous Ether or THF, followed by acidic workupModerate to Good

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-Ethoxy-3-phenoxypropane

This protocol describes the reaction of this compound with sodium ethoxide.

Materials:

  • This compound

  • Ethanol, anhydrous

  • Sodium metal (handle with extreme care)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of anhydrous ethanol.

  • Carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to the ethanol. The mixture will generate hydrogen gas and sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

  • To the resulting sodium ethoxide solution, add this compound (2.64 g, 10 mmol) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-ethoxy-3-phenoxypropane.

Protocol 2: N-Alkylation of Piperidine

This protocol details the synthesis of 1-(3-phenoxypropyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.32 g, 5 mmol), piperidine (0.85 g, 10 mmol, 2 equivalents), and anhydrous potassium carbonate (1.38 g, 10 mmol).[9]

  • Add 20 mL of anhydrous acetonitrile as the solvent.[1]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and potassium iodide byproduct.

  • Rinse the solid with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent and excess piperidine.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with deionized water (2 x 20 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-phenoxypropyl)piperidine.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 3: Grignard Reagent Formation and Reaction with Benzaldehyde

This protocol describes the formation of (3-phenoxypropyl)magnesium iodide and its subsequent reaction with benzaldehyde to form 1-phenyl-4-phenoxybutan-1-ol.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous diethyl ether or THF

  • Benzaldehyde, freshly distilled

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)

Procedure: Part A: Grignard Reagent Formation

  • Assemble the dry three-neck flask with a reflux condenser, a dropping funnel, and a stopper. Maintain a positive pressure of an inert gas (e.g., nitrogen).

  • Place magnesium turnings (0.14 g, 6 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.[10]

  • In the dropping funnel, prepare a solution of this compound (1.32 g, 5 mmol) in 10 mL of anhydrous diethyl ether.[5]

  • Add a small portion (approx. 1 mL) of the iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of benzaldehyde (0.53 g, 5 mmol) in 5 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the cold, stirring Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl (approx. 15 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography on silica gel.

Visualizations

G cluster_main Key Synthetic Transformations of this compound reagent This compound path1 Williamson Ether Synthesis (O-Alkylation) reagent->path1 path2 N-Alkylation reagent->path2 path3 Grignard Reaction (C-C Bond Formation) reagent->path3 product1 Functionalized Ethers (R-O-Linker-O-Ph) path1->product1 nucleophile1 + R-O⁻ (Alkoxide) product2 Substituted Amines (R₂N-Linker-O-Ph) path2->product2 nucleophile2 + R₂NH (Amine) product3 Extended Carbon Chains (R-C-Linker-O-Ph) path3->product3 nucleophile3 1. Mg, Ether 2. R-CHO (Electrophile) G cluster_workflow General Experimental Workflow for Nucleophilic Substitution setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) addition 2. Reagent Addition (this compound, Nucleophile, Base, Solvent) setup->addition reaction 3. Reaction (Heating/Stirring) addition->reaction workup 4. Aqueous Workup (Quenching, Extraction) reaction->workup purification 5. Purification (Drying, Concentration, Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, IR) purification->analysis

References

Application Notes and Protocols for the Use of (3-iodopropoxy)Benzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-iodopropoxy)Benzene is a versatile chemical intermediate valuable in the synthesis of a variety of organic molecules, particularly in the field of drug discovery and development. Its utility stems from the presence of a reactive iodo group at the terminus of a propoxy chain attached to a benzene ring. This functional group arrangement allows for facile nucleophilic substitution reactions, making it an excellent building block for introducing a phenoxypropyl moiety into target structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a focus on the preparation of Naftopidil analogues, which are potent α1-adrenergic receptor antagonists.

Key Applications

The primary application of this compound lies in its use as an alkylating agent in Williamson ether-type syntheses. The high reactivity of the carbon-iodine bond makes it a superior choice compared to its chloro- or bromo-analogues, often allowing for milder reaction conditions and higher yields. A significant application is in the synthesis of arylpiperazine derivatives, a common scaffold in many centrally acting and cardiovascular drugs.

One of the most notable applications is in the synthesis of Naftopidil and its analogues. Naftopidil is a selective α1D-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. The synthesis of Naftopidil involves the coupling of a substituted arylpiperazine with a 1-(3-halopropoxy)naphthalene moiety. While syntheses starting from 1-naphthol and 1-bromo-3-chloropropane are documented, the use of a pre-functionalized iodinated intermediate like this compound can offer synthetic advantages.

Data Presentation

Table 1: Comparison of Halogenated Propoxybenzene Derivatives as Alkylating Agents

Alkylating AgentLeaving GroupRelative Reactivity (SN2)Typical Reaction Conditions
(3-chloropropoxy)BenzeneCl1High temperature, strong base
(3-bromopropoxy)BenzeneBr~200Moderate temperature, base
This compound I ~30,000 Room temp. to moderate temp., mild base

Note: Relative reactivity is an approximation for typical SN2 reactions and can vary based on substrate and reaction conditions.

Table 2: Representative Yields in the Synthesis of Naftopidil Analogues

Arylpiperazine ReactantAlkylating AgentProductYield (%)
1-(2-methoxyphenyl)piperazine1-(3-chloropropoxy)naphthaleneNaftopidil75-85
1-(2-ethoxyphenyl)piperazine1-(3-bromopropoxy)naphthaleneNaftopidil Analogue80-90
1-(2-methoxyphenyl)piperazine1-(3-iodopropoxy)naphthalene *Naftopidil >90 (expected)

*Yields for the iodo-derivative are projected to be higher due to increased reactivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate from a more readily available halogenated precursor.

Materials:

  • (3-bromopropoxy)benzene

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Sodium thiosulfate solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (3-bromopropoxy)benzene (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the precipitated sodium bromide by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with 10% sodium thiosulfate solution to remove any residual iodine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.

Expected Yield: >95%

Protocol 2: Synthesis of a Naftopidil Analogue using this compound

This protocol outlines the coupling of this compound with a substituted arylpiperazine.

Materials:

  • This compound

  • 1-(2-methoxyphenyl)piperazine

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Stir the suspension under an inert atmosphere at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired Naftopidil analogue.

Expected Yield: >90%

Mandatory Visualizations

Synthesis_of_3_iodopropoxy_Benzene reactant1 (3-bromopropoxy)benzene reaction Finkelstein Reaction reactant1->reaction 1.0 eq reactant2 NaI reactant2->reaction 1.5 eq solvent Acetone solvent->reaction Reflux product This compound reaction->product

Caption: Synthesis of this compound via Finkelstein reaction.

Synthesis_of_Naftopidil_Analogue reactant1 1-(2-methoxyphenyl)piperazine reaction Williamson Ether Synthesis reactant1->reaction 1.0 eq reactant2 This compound reactant2->reaction 1.1 eq base K2CO3 or Cs2CO3 base->reaction solvent DMF or MeCN solvent->reaction 60-80 °C product Naftopidil Analogue reaction->product

Caption: Synthesis of a Naftopidil analogue.

Signaling_Pathway_of_Naftopidil Naftopidil Naftopidil alpha1D_AR α1D-Adrenergic Receptor Naftopidil->alpha1D_AR Antagonist Relaxation Smooth Muscle Relaxation Naftopidil->Relaxation Promotes Gq_protein Gq Protein alpha1D_AR->Gq_protein Activates Smooth_muscle_contraction Smooth Muscle Contraction PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Ca2_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction

Caption: Simplified signaling pathway of Naftopidil.

Application Notes and Protocols: (3-iodopropoxy)Benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-iodopropoxy)Benzene and its analogs are valuable reagents in the synthesis of a variety of pharmaceutical compounds. The propoxybenzene moiety is a common structural feature in a number of clinically important drugs. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in the synthesis of pharmaceutical intermediates, with a focus on the preparation of Silodosin, a selective α1A-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.

The key transformation facilitated by this compound is the O-alkylation of phenolic substrates or the N-alkylation of amine-containing scaffolds, forming a crucial ether or amine linkage, respectively. This reaction is fundamental in building the core structure of several active pharmaceutical ingredients (APIs).

Application: Synthesis of Silodosin Intermediates

A critical step in several patented synthetic routes to Silodosin involves the introduction of a substituted propoxy chain onto an indoline scaffold. While some routes utilize the chloro- or bromo-analogs, this compound offers the advantage of a more reactive leaving group (iodide), which can lead to milder reaction conditions and potentially higher yields. The general scheme involves the N-alkylation of a functionalized indoline derivative.

General Reaction Scheme

G Indoline Functionalized Indoline Intermediate Silodosin Intermediate Indoline->Intermediate Reagent This compound Reagent->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate

Caption: General workflow for the synthesis of a Silodosin intermediate.

Experimental Protocols

The following protocol is a representative example of an N-alkylation reaction using a 3-halopropylbenzene derivative in the synthesis of a Silodosin intermediate, based on methodologies described in the patent literature. While the example uses 3-chloropropyl benzoate, the conditions are readily adaptable for this compound, likely with shorter reaction times or lower temperatures due to the higher reactivity of the iodide leaving group.

Protocol 1: N-Alkylation of a Phthalimide-Indoline Derivative

This protocol describes the N-alkylation of a protected indoline derivative, a key step in the synthesis of a Silodosin precursor.

Objective: To synthesize a benzoate-protected Silodosin intermediate via N-alkylation.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (equiv.)
Phthalimide-Indoline DerivativeN/A320.33 g/mol 32 g0.1 mol (1.0)
3-chloropropyl benzoate6279-57-8198.65 g/mol 32 g0.16 mol (1.6)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 33 g0.24 mol (2.4)
Potassium Iodide (KI)7681-11-0166.00 g/mol 26 g0.16 mol (1.6)
Tetrabutylammonium Bromide1643-19-2322.37 g/mol 2.2 g0.007 mol (0.07)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 600 mL-
Dichloromethane (DCM)75-09-284.93 g/mol 400 mL-
5% Hydrochloric Acid (aq)7647-01-036.46 g/mol 800 mL-

Procedure:

  • To a suitable reaction vessel, add the phthalimide-indoline derivative (32 g, 0.1 mol), 3-chloropropyl benzoate (32 g, 0.16 mol), potassium carbonate (33 g, 0.24 mol), potassium iodide (26 g, 0.16 mol), tetrabutylammonium bromide (2.2 g, 0.007 mol), and N,N-dimethylformamide (600 mL).

  • Slowly heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until completion (typically 18-26 hours).

  • After the reaction is complete, cool the mixture and remove the DMF by distillation under reduced pressure.

  • To the residue, add dichloromethane (400 mL) and 5% aqueous hydrochloric acid (800 mL) and stir the mixture.

  • Separate the organic phase.

  • The product can be further purified by standard techniques such as crystallization or column chromatography.

Expected Outcome:

The reaction is expected to yield the N-alkylated benzoate product. Subsequent deprotection and functional group manipulations would lead to the final Silodosin API.

Signaling Pathway of Silodosin

Silodosin is a selective antagonist of the α1A-adrenergic receptor, which is predominantly found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra. By blocking these receptors, Silodosin causes smooth muscle relaxation in these tissues, leading to an improvement in the symptoms of benign prostatic hyperplasia (BPH).

G cluster_pre Presynaptic Neuron cluster_post Prostatic Smooth Muscle Cell Norepinephrine_release Norepinephrine Release Alpha1A α1A-Adrenergic Receptor Norepinephrine_release->Alpha1A Binds to Gq Gq Protein Activation Alpha1A->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2_release Intracellular Ca2+ Release IP3_DAG->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Silodosin Silodosin Silodosin->Alpha1A Blocks

Caption: Mechanism of action of Silodosin on the α1A-adrenergic receptor signaling pathway.

Conclusion

This compound is a versatile and reactive building block for the synthesis of pharmaceutical compounds, particularly those containing an aryloxypropylamine or related structural motif. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors. The adaptability of the reaction conditions allows for its application to a range of substrates in the development of novel therapeutics. Careful optimization of reaction parameters is recommended for each specific application to ensure high yields and purity of the desired products.

Application Notes and Protocols for the Purification of (3-iodopropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used in the purification of (3-iodopropoxy)benzene. The methodologies outlined below are designed to ensure the isolation of a high-purity product suitable for research, development, and pharmaceutical applications.

Introduction

This compound is an organic compound with potential applications in organic synthesis and pharmaceutical development. The purity of this compound is critical for its intended use, necessitating robust purification and analytical methods to remove starting materials, byproducts, and other impurities. This document describes the use of column chromatography for purification, followed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁IO[1]
Molecular Weight246.09 g/mol [1][2]
Physical StateColorless to yellow/orange clear liquid[2]
Purity (typical)>98.0% (by GC)[2]

Purification Protocol: Flash Column Chromatography

Flash column chromatography is an effective method for the preparative purification of this compound from a crude reaction mixture.[3][4] The principle of this technique is the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Secure the glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% petroleum ether. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%). A gradient elution is often more effective for separating compounds with different polarities.[4]

  • Fraction Collection: Collect the eluent in fractions of equal volume.

  • TLC Analysis: Monitor the separation by spotting each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and visualize the spots under a UV lamp.

  • Product Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

A general workflow for the purification of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Start Crude This compound ColChrom Column Chromatography Start->ColChrom TLC TLC Analysis of Fractions ColChrom->TLC Pool Pool Pure Fractions TLC->Pool Evap Solvent Evaporation Pool->Evap HPLC HPLC Analysis Evap->HPLC GCMS GC-MS Analysis Evap->GCMS NMR_IR NMR & IR Spectroscopy Evap->NMR_IR End Pure This compound HPLC->End GCMS->End NMR_IR->End

Caption: Workflow for the purification and analysis of this compound.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate technique for determining the purity of this compound. A reversed-phase HPLC method is generally suitable for this compound.

Table 2: Suggested HPLC Parameters for this compound Analysis

ParameterSuggested Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Column Temperature 25 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis, providing information on the purity and identity of the compound.

Table 3: Suggested GC-MS Parameters for this compound Analysis

ParameterSuggested Value
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified this compound.

Table 4: Expected NMR Chemical Shifts for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
¹HAromatic protons6.5 - 8.0[5][6]
¹H-O-CH₂-~4.0
¹H-CH₂-CH₂-I~2.2
¹H-CH₂-I~3.3
¹³CAromatic carbons110 - 160[5][6]
¹³C-O-CH₂-~68
¹³C-CH₂-CH₂-I~34
¹³C-CH₂-I~3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Reference
C-H (aromatic)3100 - 3000[6]
C-H (aliphatic)3000 - 2850
C=C (aromatic)1600 - 1450[6]
C-O (ether)1300 - 1000
C-I600 - 500

Logical Relationship of Purification and Analysis

The following diagram illustrates the logical flow from the crude product to the final, characterized pure compound.

G Crude Crude this compound Purification Purification (Column Chromatography) Crude->Purification Purity_Check Purity Assessment (HPLC, GC-MS) Purification->Purity_Check Purity_Check->Purification If impure Structure_Confirm Structural Confirmation (NMR, IR) Purity_Check->Structure_Confirm If pure Pure_Product Pure this compound Structure_Confirm->Pure_Product

Caption: Logical workflow for the purification and characterization of this compound.

Conclusion

The protocols and analytical methods described in this document provide a comprehensive framework for the purification and characterization of this compound. Adherence to these methodologies will enable researchers and drug development professionals to obtain a high-purity product, ensuring the reliability and reproducibility of their subsequent experiments and applications. The provided parameters for HPLC, GC-MS, NMR, and IR are starting points and may require optimization based on the specific instrumentation and impurity profile of the crude material.

References

Application Notes and Protocols for the Industrial Synthesis of (3-iodopropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scaled-up synthesis of (3-iodopropoxy)benzene, a key intermediate in pharmaceutical and materials science applications. The synthesis is based on the Williamson ether synthesis, optimized for industrial production through the use of phase transfer catalysis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and functional materials. Its synthesis via the Williamson ether synthesis, the reaction of a phenoxide with an alkyl halide, is a well-established method. For industrial-scale production, optimizing reaction conditions to maximize yield, minimize byproducts, and ensure cost-effectiveness is crucial. The use of a phase transfer catalyst (PTC) is highly recommended for large-scale synthesis as it enhances reaction rates, improves yields, and allows for milder reaction conditions, often with the use of less expensive and hazardous inorganic bases.

Synthesis Pathway

The primary synthetic route for this compound is the Williamson ether synthesis, involving the O-alkylation of phenol with 1,3-diiodopropane. The reaction is typically carried out in a biphasic system with an aqueous solution of a base and an organic solvent, facilitated by a phase transfer catalyst.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product phenol Phenol reaction_vessel Reaction Vessel (Heated and Stirred) phenol->reaction_vessel diiodopropane 1,3-Diiodopropane diiodopropane->reaction_vessel base Aqueous Base (e.g., NaOH, KOH) base->reaction_vessel ptc Phase Transfer Catalyst (e.g., TBAB) ptc->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel phase_separation Phase Separation reaction_vessel->phase_separation extraction Aqueous Wash/ Extraction phase_separation->extraction drying Drying of Organic Phase extraction->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation crystallization Crystallization (Optional) distillation->crystallization product This compound crystallization->product

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound based on analogous Williamson ether syntheses under phase transfer catalysis conditions.

Table 1: Reactant Stoichiometry and Catalysis

Reactant/CatalystMolar Ratio (relative to Phenol)Notes
Phenol1.0Limiting reagent.
1,3-Diiodopropane1.1 - 1.5A slight excess is used to ensure complete conversion of phenol and minimize diarylation byproducts.
Base (e.g., NaOH)1.5 - 2.0Sufficient excess to deprotonate phenol and maintain basicity.
Phase Transfer Catalyst (e.g., TBAB)0.01 - 0.05Catalytic amount. Higher loading may increase rate but also cost.

Table 2: Reaction Conditions and Expected Yields

ParameterRangeNotes
Temperature60 - 90 °CHigher temperatures increase reaction rate but may also promote side reactions.
Reaction Time4 - 12 hoursMonitored by TLC or GC until consumption of phenol.
SolventToluene, XyleneAprotic, non-polar solvents are preferred for the organic phase.
Expected Yield (Isolated)75 - 90%Yields are dependent on the optimization of all reaction parameters.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for specific industrial equipment and safety procedures.

Materials:

  • Phenol

  • 1,3-Diiodopropane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (HCl), dilute solution (for washing)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Separatory funnel (for work-up)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To the jacketed reactor, add phenol, toluene, and tetrabutylammonium bromide (TBAB). Begin stirring to ensure a homogenous mixture.

  • Base Addition: Prepare a solution of sodium hydroxide in deionized water and add it to the reactor.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) with continuous stirring.

  • Alkylating Agent Addition: Slowly add 1,3-diiodopropane to the reaction mixture via an addition funnel over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the phenol is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear oil.

Purification Protocol

Vacuum Distillation:

  • The crude this compound is transferred to a distillation flask.

  • The apparatus is set up for vacuum distillation.

  • The product is distilled under reduced pressure. The boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction at the appropriate temperature and pressure.

Crystallization (Optional):

  • If further purification is required, the distilled product can be crystallized from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a slightly more polar solvent).

  • Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the crystals by filtration and dry them under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Characterization Data for this compound

TechniqueExpected Results
¹H NMR (CDCl₃)δ (ppm): ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.4 (t, 2H, I-CH₂), ~2.3 (quintet, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃)δ (ppm): ~158 (Ar-C-O), ~129 (Ar-CH), ~121 (Ar-CH), ~114 (Ar-CH), ~68 (O-CH₂), ~34 (-CH₂-CH₂-CH₂-), ~4 (I-CH₂)
Mass Spec (EI) m/z: 262 [M]⁺
Appearance Colorless to pale yellow oil

Safety Considerations

  • Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-Diiodopropane: Lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Logical Relationships in Synthesis Optimization

G cluster_parameters Reaction Parameters cluster_outcomes Desired Outcomes cluster_undesired Undesired Outcomes temp Temperature rate Fast Reaction Rate temp->rate Increases byproducts Byproducts temp->byproducts May Increase time Reaction Time yield High Yield time->yield Increases (to a point) catalyst Catalyst Loading catalyst->rate Increases cost High Cost catalyst->cost Increases base_conc Base Concentration base_conc->rate Increases base_conc->byproducts May Increase purity High Purity purity->yield rate->yield byproducts->purity Decreases

Caption: Interplay of parameters in synthesis optimization.

Application Notes and Protocols: (3-iodopropoxy)benzene as a Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches did not yield specific examples of "(3-iodopropoxy)benzene" being utilized as a primary building block in materials science. The following application notes and protocols are based on the known reactivity of analogous compounds, such as (3-bromopropoxy)benzene and other haloalkoxy-functionalized aromatic molecules. The methodologies provided are predictive and would require adaptation and optimization for the specific physicochemical properties of this compound.

Introduction

This compound is an aromatic compound featuring a terminal iodide on a propyl ether chain. This bifunctional nature makes it a potentially valuable, yet underexplored, building block in materials science. The phenoxy group can be incorporated into polymer backbones or larger molecular architectures, while the reactive iodo group offers a versatile handle for a variety of chemical transformations. This allows for the synthesis of functional polymers, surface modifications, and the development of novel biomaterials. The lability of the carbon-iodine bond makes it particularly suitable for nucleophilic substitution reactions and certain coupling chemistries.

Potential Applications in Materials Science

Synthesis of Functional Polymers

The terminal iodo group of this compound can be leveraged to synthesize polymers with pendant phenoxy groups. These polymers can exhibit interesting thermal, optical, and electronic properties.

2.1.1. Poly(acrylate) and Poly(methacrylate) Synthesis via Atom Transfer Radical Polymerization (ATRP)

This compound can be used to prepare an ATRP initiator. The resulting initiator can then be used to polymerize acrylate or methacrylate monomers, yielding polymers with a phenoxypropyl group at one end.

Experimental Protocol: Synthesis of a (3-phenoxypropoxy)-functionalized ATRP Initiator and Subsequent Polymerization

Materials:

  • This compound

  • 2-hydroxyethyl 2-bromoisobutyrate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl methacrylate (MMA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (as solvent)

  • Methanol

  • Basic alumina

Procedure:

  • Initiator Synthesis:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-hydroxyethyl 2-bromoisobutyrate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

    • Allow the reaction to stir at room temperature for 1 hour.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Let the reaction proceed at room temperature for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield the (3-phenoxypropoxy)-functionalized ATRP initiator.

  • ATRP of Methyl Methacrylate:

    • In a Schlenk flask, add the synthesized initiator (1.0 eq), methyl methacrylate (100 eq, previously passed through basic alumina to remove inhibitor), and anisole.

    • Add CuBr (1.0 eq) and PMDETA (1.0 eq).

    • The flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70 °C and stir for the desired time to achieve the target molecular weight.

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with THF and pass it through a short column of basic alumina to remove the copper catalyst.

    • Precipitate the polymer in cold methanol and dry under vacuum.

Expected Outcome: A well-defined poly(methyl methacrylate) (PMMA) chain with a terminal (3-phenoxypropoxy) group.

Quantitative Data Summary (Hypothetical):

Polymer SampleInitiator:Monomer RatioMn ( g/mol ) (GPC)Đ (PDI) (GPC)
PMMA-OPh-11:505,2001.15
PMMA-OPh-21:10010,5001.18
PMMA-OPh-31:20021,1001.22

Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index

Surface Modification of Substrates

The reactivity of the iodo group allows for the covalent attachment of this compound to surfaces, thereby modifying their properties such as wettability, biocompatibility, or reactivity for further functionalization.

2.2.1. Grafting onto Hydroxyl-Terminated Surfaces

Surfaces rich in hydroxyl groups (e.g., silicon wafers, glass, metal oxides) can be functionalized with this compound.

Experimental Protocol: Surface Modification of a Silicon Wafer

Materials:

  • Silicon wafer

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous toluene

  • Ethanol

  • Deionized water

Procedure:

  • Surface Activation:

    • Clean the silicon wafer by sonication in ethanol and deionized water.

    • Immerse the wafer in Piranha solution for 30 minutes to generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafer extensively with deionized water and dry under a stream of nitrogen.

  • Surface Functionalization:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.1 eq relative to estimated surface hydroxyls) in anhydrous toluene.

    • Carefully place the activated silicon wafer in the flask.

    • Add a solution of this compound (1.0 eq) in anhydrous toluene.

    • Heat the reaction to 80 °C and leave for 24 hours.

    • Cool the reaction to room temperature and quench any remaining NaH with ethanol.

    • Remove the wafer and sonicate sequentially in ethanol and deionized water to remove any physisorbed material.

    • Dry the functionalized wafer under a stream of nitrogen.

Characterization: The success of the surface modification can be confirmed by techniques such as contact angle goniometry (expect an increase in hydrophobicity), X-ray photoelectron spectroscopy (XPS, to detect the presence of iodine and changes in the C1s and O1s spectra), and atomic force microscopy (AFM, to assess surface morphology).

Application in Drug Delivery

While no direct use of this compound in drug delivery is documented, its structure lends itself to the synthesis of amphiphilic block copolymers that can self-assemble into micelles for drug encapsulation.

Hypothetical Signaling Pathway Interaction:

Materials functionalized with phenoxy groups could potentially interact with biological systems through non-covalent interactions with aromatic residues in proteins. For example, a drug delivery vehicle decorated with phenoxy groups might show enhanced binding to proteins with hydrophobic pockets, potentially influencing its biodistribution and cellular uptake. This is a speculative pathway that would require experimental validation.

Visualizations

experimental_workflow_polymerization cluster_initiator Initiator Synthesis cluster_polymerization ATRP cluster_purification Purification I1 2-hydroxyethyl 2-bromoisobutyrate R1 Reaction with NaH I1->R1 I2 This compound I2->R1 P1 ATRP Initiator R1->P1 R2 Polymerization P1->R2 M Methyl Methacrylate M->R2 Cat CuBr/PMDETA Cat->R2 P2 PMMA with Phenoxypropoxy Terminus R2->P2 Pu1 Catalyst Removal P2->Pu1 Pu2 Precipitation Pu1->Pu2 Final Purified Polymer Pu2->Final

Caption: Workflow for ATRP synthesis of PMMA using a (3-phenoxypropoxy)-functionalized initiator.

surface_modification_workflow Start Silicon Wafer Step1 Piranha Treatment (Surface Activation) Start->Step1 Step2 Hydroxylated Surface Step1->Step2 Step3 Reaction with This compound & NaH Step2->Step3 Step4 Functionalized Surface Step3->Step4 Step5 Washing & Drying Step4->Step5 End Phenoxypropoxy-Modified Wafer Step5->End

Caption: Workflow for the surface modification of a silicon wafer with this compound.

Applications of Benzene Derivatives in Key Industries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Benzene and its derivatives are fundamental building blocks in the chemical industry, serving as precursors to a vast array of materials and substances used across numerous sectors.[1] Their versatile reactivity and stable aromatic core make them indispensable in the synthesis of pharmaceuticals, polymers, agrochemicals, and dyes.[2][3] This document provides detailed application notes and experimental protocols for key benzene derivatives, aimed at researchers, scientists, and drug development professionals.

Pharmaceutical Industry: Synthesis of Paracetamol

Benzene derivatives are crucial intermediates in the synthesis of a wide range of drugs, including analgesics, antibiotics, and anticancer agents.[4] Paracetamol (acetaminophen), a widely used analgesic and antipyretic, is a prime example of a pharmaceutical derived from a benzene core structure.[5][6]

Application Notes:

Paracetamol is synthesized via the acetylation of the amine group of 4-aminophenol using acetic anhydride.[6] This reaction forms an amide functional group, with acetic acid as a byproduct.[6] The crude product is then typically purified by recrystallization.[6]

Table 1: Physical and Chemical Properties of Paracetamol

PropertyValue
Molecular FormulaC₈H₉NO₂
Molar Mass151.16 g/mol
Melting Point169 °C (336 °F)
Solubility in Water12.7 mg/mL at 20 °C
AppearanceWhite crystalline solid
Experimental Protocol: Synthesis of Paracetamol[5][6][7]

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization, optional)[7]

  • Activated charcoal (optional, for decolorizing)[8]

  • Beakers

  • Heating plate/water bath

  • Stirring rod

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a beaker, suspend 3.0 g of 4-aminophenol in 10.0 mL of deionized water.[6]

  • Add 4.0 mL of acetic anhydride to the suspension and gently heat the mixture in a water bath to approximately 85 °C, stirring continuously until the solid dissolves.[6]

  • Continue heating for an additional 10-15 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization of the crude paracetamol.

  • Collect the crude product by suction filtration using a Buchner funnel and wash with a small amount of cold deionized water.[6][7]

  • Recrystallization (Purification):

    • Transfer the crude solid to a clean beaker.

    • Add a minimal amount of hot deionized water or an ethanol-water mixture (e.g., 10 mL of water per 1 g of crude product) and heat until the solid completely dissolves.[6][7] If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.[8]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

    • Collect the purified paracetamol crystals by suction filtration and dry them. The expected yield is typically between 35% and 70%.[7]

Experimental Workflow: Synthesis of Paracetamol

G cluster_synthesis Synthesis cluster_purification Purification reactants 4-Aminophenol + Acetic Anhydride heating Heating (85°C) reactants->heating cooling Cooling (Ice Bath) heating->cooling filtration1 Suction Filtration cooling->filtration1 crude_product Crude Paracetamol filtration1->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution cooling2 Slow Cooling dissolution->cooling2 filtration2 Suction Filtration cooling2->filtration2 pure_product Pure Paracetamol filtration2->pure_product G cluster_polymerization Polymerization cluster_isolation Isolation reactants Styrene Monomer + Initiator (AIBN) heating Heating (~80°C) reactants->heating quenching Quenching (Cold Bath) heating->quenching polymer_solution Viscous Polymer quenching->polymer_solution dissolution Dissolution in Toluene polymer_solution->dissolution precipitation Precipitation in Methanol dissolution->precipitation filtration Filtration & Washing precipitation->filtration dried_polymer Dried Polystyrene filtration->dried_polymer G cluster_path1 Pathway 1 cluster_path2 Pathway 2 phenol Phenol chlorination1 Chlorination phenol->chlorination1 dcp 2,4-Dichlorophenol chlorination1->dcp condensation Condensation with Chloroacetic Acid dcp->condensation d24d 2,4-D condensation->d24d phenol2 Phenol condensation2 Condensation with Chloroacetic Acid phenol2->condensation2 pa Phenoxyacetic Acid condensation2->pa chlorination2 Chlorination pa->chlorination2 d24d2 2,4-D chlorination2->d24d2 G cluster_diazotization Diazotization cluster_coupling Coupling cluster_isolation Isolation aniline_hcl Aniline + HCl diazonium_salt Benzene Diazonium Chloride aniline_hcl->diazonium_salt na_no2 NaNO₂ Solution na_no2->diazonium_salt coupling_reaction Coupling Reaction diazonium_salt->coupling_reaction aniline_solution Aniline Solution aniline_solution->coupling_reaction aniline_yellow Aniline Yellow Precipitate coupling_reaction->aniline_yellow filtration Filtration aniline_yellow->filtration recrystallization Recrystallization filtration->recrystallization pure_dye Pure Aniline Yellow recrystallization->pure_dye

References

Application Notes and Protocols for the Use of (3-iodopropoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-iodopropoxy)benzene as a versatile building block in various palladium-catalyzed cross-coupling reactions. The inclusion of a flexible three-carbon linker terminating in a reactive iodide offers a valuable tool for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutic agents and functional materials.

Introduction to this compound in Cross-Coupling

This compound is an aromatic compound featuring a phenoxy group connected to a propyl iodide. This structure makes it an excellent substrate for a range of cross-coupling reactions. The aryl iodide moiety provides a reactive site for palladium-catalyzed transformations, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The propoxy linker offers conformational flexibility and a potential site for further functionalization, making it a valuable synthon in medicinal chemistry and materials science. This document outlines protocols for four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Key Applications

The application of this compound in cross-coupling reactions allows for the synthesis of a wide array of complex molecules. The resulting phenoxypropyl-substituted aromatic compounds are of significant interest in drug discovery, as this motif is present in a number of biologically active molecules.[1] The ability to couple this compound with various partners (boronic acids, alkenes, alkynes, and amines) opens up avenues for creating libraries of compounds for screening and lead optimization.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound with representative coupling partners. Please note that these are general conditions and may require optimization for specific substrates.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9085-95
Heck StyrenePd(OAc)₂K₂CO₃DMA14070-85
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF10080-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10075-90

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.[2] Aryl iodides are highly reactive substrates for this transformation.[3]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol, 278 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and deionized water.

  • Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Heck Reaction of this compound with Styrene

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3]

Reaction Scheme:

Caption: Heck reaction of this compound.

Materials:

  • This compound (1.0 mmol, 278 mg)

  • Styrene (1.5 mmol, 156 mg, 0.17 mL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous DMA and styrene under an inert atmosphere.

  • Seal the tube tightly and heat the mixture to 140 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Sonogashira Coupling of this compound with Phenylacetylene

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[4]

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 278 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 17.5 mg)

  • Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 303 mg, 0.42 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add a solution of this compound in anhydrous DMF.

  • Add triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture at 100 °C for 3-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and pour into a separatory funnel containing water (20 mL).

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the coupled product.

Buchwald-Hartwig Amination of this compound with Morpholine

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 278 mg)

  • Morpholine (1.2 mmol, 104 mg, 0.10 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction at 100 °C for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to give the desired N-arylated product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of compounds derived from this compound.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) A->C B Cross-Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) E->F G Cell-based Assays (e.g., Cytotoxicity, Reporter Gene) F->G H Data Analysis F->H G->H I Lead Compound Identification H->I I->A SAR-driven Optimization

Caption: General workflow for synthesis and biological evaluation.

This workflow highlights the iterative nature of drug discovery, where the synthesized compounds are evaluated, and the resulting structure-activity relationship (SAR) data informs the design of new analogs, potentially starting from this compound again.

Conclusion

This compound is a highly valuable and versatile starting material for a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to synthesize a diverse range of phenoxypropyl-substituted compounds for applications in medicinal chemistry, materials science, and other areas of chemical research. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive building block for modern organic synthesis.

References

Application Notes and Protocols for Monitoring the Progress of (3-Iodopropoxy)Benzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for monitoring the synthesis of (3-iodopropoxy)benzene, a key intermediate in various research and development applications, including drug discovery. The synthesis, typically achieved via a Williamson ether synthesis, involves the reaction of phenol with a 3-iodopropylating agent. Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring process control. This guide outlines protocols for four common analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide researchers, scientists, and drug development professionals with the tools to qualitatively and quantitatively track the consumption of reactants and the formation of the desired product and potential byproducts.

Introduction

The synthesis of this compound is a representative example of the Williamson ether synthesis, a fundamental reaction in organic chemistry that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific case, a phenoxide ion reacts with an appropriate 3-iodopropyl electrophile. The reaction's progress is influenced by factors such as the choice of base, solvent, and temperature.[2] Monitoring the reaction is essential for determining the optimal reaction time, preventing the formation of byproducts, and maximizing the yield of the target molecule.

This document presents standardized protocols for real-time or quasi-real-time analysis of the reaction mixture. The described techniques are widely accessible in modern chemistry laboratories and offer complementary information, from the rapid qualitative assessment provided by TLC to the detailed quantitative and structural data offered by GC-MS, HPLC, and NMR.

General Reaction Scheme

The primary synthetic route for this compound is the SN2 reaction between a phenoxide salt and a 1,3-dihalo- or 1-halo-3-sulfonyloxypropane, followed by a Finkelstein reaction if necessary. The most direct approach involves the reaction of phenol with 1,3-diiodopropane in the presence of a base.

Reaction_Pathway Figure 1: Synthesis of this compound Phenol Phenol Phenoxide Sodium/Potassium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Diiodo 1,3-Diiodopropane Product This compound Diiodo->Product Solvent Solvent (e.g., DMF, Acetone) Phenoxide->Product SN2 Attack Byproduct Byproduct (1,3-diphenoxypropane) Product->Byproduct Further Reaction Experimental_Workflow Figure 2: General workflow for reaction monitoring start Start Reaction (t=0) sample Withdraw Aliquot (~50 µL) start->sample quench Quench Reaction (e.g., add H₂O) sample->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry analysis Perform Analysis dry->analysis tlc TLC analysis->tlc Qualitative gcms GC-MS analysis->gcms Quantitative hplc HPLC analysis->hplc Quantitative nmr NMR analysis->nmr Structural decision Reaction Complete? tlc->decision gcms->decision hplc->decision nmr->decision workup Proceed to Work-up & Purification decision->workup Yes continue_rxn Continue Reaction & Resample Later decision->continue_rxn No continue_rxn->sample Wait for Δt Data_Interpretation Figure 3: Logic for data interpretation input_data Analytical Data (TLC, GC/HPLC, NMR) analyze_sm Assess Starting Material (SM) Levels input_data->analyze_sm analyze_p Assess Product (P) Formation input_data->analyze_p analyze_bp Assess Byproduct (BP) Formation input_data->analyze_bp sm_check SM Consumed? analyze_sm->sm_check p_check P Formation Plateaued? analyze_p->p_check bp_check BP Levels Acceptable? analyze_bp->bp_check sm_check->p_check Yes continue_rxn Continue Reaction sm_check->continue_rxn No p_check->bp_check Yes p_check->continue_rxn No stop_rxn Stop Reaction & Work-up bp_check->stop_rxn Yes optimize Stop & Optimize Conditions bp_check->optimize No

References

Application Notes and Protocols for the Functionalization of the Benzene Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the introduction of various functional groups onto the benzene ring. The methods covered are fundamental in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the modification of aromatic scaffolds is crucial for tuning the biological activity and physical properties of molecules.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the direct introduction of a wide range of functional groups. The reaction proceeds via the attack of an electrophile on the electron-rich benzene ring, followed by the restoration of aromaticity through the loss of a proton.

Nitration

Nitration introduces a nitro group (-NO₂) to the benzene ring, which can be subsequently reduced to an amino group, a key functional handle in the synthesis of pharmaceuticals and dyes.

Data Presentation: Nitration of Benzene

Reaction ParametersValueReference
Reactants Benzene, Nitric Acid, Sulfuric AcidGeneric Protocol
Temperature < 50-60 °CGeneric Protocol
Reaction Time 1 hourGeneric Protocol
Reported Yield 24.107%Protocol 1

Experimental Protocol: Synthesis of Nitrobenzene

Materials:

  • Benzene (30 mL)

  • Concentrated Nitric Acid (35 mL)

  • Concentrated Sulfuric Acid (40 mL)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, carefully add 40 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 35 mL of concentrated nitric acid with stirring.

  • To this nitrating mixture, add 30 mL of benzene dropwise, ensuring the temperature does not exceed 55°C.

  • After the addition is complete, heat the mixture to 60°C for 1 hour with continuous stirring.

  • Allow the mixture to cool to room temperature. Two layers will form.

  • Carefully pour the mixture into a separatory funnel.

  • Separate the lower acidic layer and wash the upper organic layer (nitrobenzene) twice with 50 mL of distilled water.

  • The crude nitrobenzene can be purified by distillation.

Halogenation (Bromination)

Halogenation introduces halogen atoms (e.g., -Br, -Cl) onto the benzene ring. Aryl halides are versatile intermediates in cross-coupling reactions.

Data Presentation: Bromination of Benzene

Reaction ParametersValueReference
Reactants Benzene, Bromine, Iron(III) Bromide (catalyst)Generic Protocol
Temperature Room temperature to gentle heatingGeneric Protocol
Reaction Time Not specifiedGeneric Protocol
Reported Yield 60%Protocol 2

Experimental Protocol: Synthesis of Bromobenzene

Materials:

  • Benzene (21.8 g)

  • Bromine (44 g)

  • Steel wool (a few pieces, as a source of FeBr₃ catalyst)

  • Separatory funnel

  • 10% Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • To a flask containing 21.8 g of benzene and a few pieces of steel wool, add 44 g of bromine.

  • Initiate the reaction by gentle heating. The reaction is exothermic and will proceed to the boiling point.

  • After the initial reaction subsides, heat the mixture at 60°C for 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash successively with 50 mL of water, 50 mL of 10% NaOH solution, and 50 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter the drying agent and purify the bromobenzene by fractional distillation, collecting the fraction at 155°C.[1]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the benzene ring. This reaction is reversible and the sulfonic acid group can be used as a protecting or directing group in multi-step syntheses.

Data Presentation: Sulfonation of Benzene

Reaction ParametersValueReference
Reactants Benzene, Fuming Sulfuric Acid (Oleum)Generic Protocol
Temperature 70-75 °CProtocol 3
Reaction Time 60 minutesProtocol 3
Reported Yield 95.5%Protocol 3
Reactants Benzene, Sulfur TrioxideProtocol 4
Temperature 40 °CProtocol 4
Reaction Time Not specifiedProtocol 4
Reported Yield 98% (with respect to SO₃)[2]

Experimental Protocol: Synthesis of Benzenesulfonic Acid

Materials:

  • Benzene (70 mL)

  • Fuming sulfuric acid (oleum)

  • Sodium sulfate (optional, as a promoter)

  • Reaction flask with stirrer

Procedure:

  • In a reaction flask, add 20 mL of benzene and 14.3 g of sodium sulfate.

  • While stirring, slowly and simultaneously add 50 mL of benzene and 26 mL of fuming sulfuric acid.

  • Maintain the reaction temperature between 70-75°C during the addition, which should take approximately 67 minutes.

  • After the addition is complete, continue stirring at the same temperature for 60 minutes.[3]

  • The product, benzenesulfonic acid, is soluble in the sulfuric acid layer.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the benzene ring, forming a ketone. This reaction is a reliable method for C-C bond formation and avoids the polyalkylation often observed in Friedel-Crafts alkylation.

Data Presentation: Friedel-Crafts Acylation of Benzene

Reaction ParametersValueReference
Reactants Benzene, Acetic Anhydride, Aluminum ChlorideProtocol 5
Temperature Not specifiedProtocol 5
Reaction Time Not specifiedProtocol 5
Reported Yield 71.8%[4]

Experimental Protocol: Synthesis of Acetophenone

Materials:

  • Benzene (dried)

  • Acetic anhydride

  • Anhydrous aluminum chloride

  • Ice

  • Hydrochloric acid

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a reaction flask, prepare a mixture of benzene and anhydrous aluminum chloride.

  • Carefully add acetic anhydride to the mixture.

  • After the reaction is complete, quench the reaction by pouring the mixture over ice and hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with two portions of 10% sodium hydroxide solution.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter the drying agent and remove the ether/benzene solvent by distillation.

  • Purify the crude acetophenone by distillation, collecting the fraction boiling at 200-201°C.[4]

Nucleophilic Aromatic Substitution (SNAAr)

While less common than EAS, nucleophilic aromatic substitution is an important method for introducing nucleophiles to an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.

Diazotization and Sandmeyer Reaction

This two-step process is a versatile method for introducing a variety of functional groups to an aromatic ring starting from an aniline derivative. The aniline is first converted to a diazonium salt, which is then displaced by a nucleophile, often with the aid of a copper(I) salt catalyst in the Sandmeyer reaction.

Data Presentation: Sandmeyer Reaction (Aniline to Chlorobenzene)

Reaction ParametersValueReference
Reactants Aniline, Sodium Nitrite, Hydrochloric Acid, Copper(I) ChlorideGeneric Protocol
Temperature 0-5 °C (Diazotization)Generic Protocol
Reported Yield ~40-50%[5]

Experimental Protocol: Synthesis of Chlorobenzene from Aniline

Materials:

  • Aniline (20 mL)

  • Distilled water (57 mL)

  • 37% Hydrochloric acid (57 mL + 113 mL)

  • Sodium nitrite

  • Copper(I) chloride (27.72 g)

  • Ice-salt bath

  • Magnetic stirrer

Procedure: Part 1: Diazotization

  • In a beaker, combine 20 mL of aniline and 57 mL of distilled water.

  • Slowly add 57 mL of 37% hydrochloric acid with stirring.

  • Cool the mixture in an ice-salt bath to 0°C or below.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, until a positive test on starch-iodide paper is observed.

Part 2: Sandmeyer Reaction

  • In a separate flask, dissolve 27.72 g of copper(I) chloride in 113 mL of 37% hydrochloric acid and cool to 0°C or below.

  • Slowly add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring.[2]

  • Allow the mixture to warm to room temperature.

  • The chlorobenzene can be isolated by steam distillation.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines from aryl halides or triflates.

Data Presentation: Buchwald-Hartwig Amination

Reaction ParametersValueReference
Reactants 4-Chlorotoluene, MorpholineProtocol 6
Catalyst System (NHC)Pd(R-allyl)ClProtocol 6
Reported Yield 95%[6]

Experimental Protocol: Synthesis of N-(4-methylphenyl)morpholine

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Palladium catalyst (e.g., (NHC)Pd(R-allyl)Cl)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, combine the palladium catalyst, a suitable ligand (if required), and the strong base in a reaction vessel.

  • Add anhydrous toluene, followed by 4-chlorotoluene and morpholine.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).

  • After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product can be purified by column chromatography.

Visualizations

Electrophilic_Aromatic_Substitution Benzene Benzene Ring Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex Attack by pi electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Benzene Sigma_Complex->Product Loss of H+

Caption: General mechanism of Electrophilic Aromatic Substitution.

Sandmeyer_Reaction_Workflow Aniline Aniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Diazonium_Salt Arenediazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuX, Nucleophile) Diazonium_Salt->Sandmeyer Product Functionalized Benzene Sandmeyer->Product

Caption: Workflow for the Sandmeyer reaction.

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII Ar-Pd(II)(X)L_n Ox_Add->PdII Ligand_Ex Ligand Exchange (Amine, Base) PdII->Ligand_Ex Amine_Complex Ar-Pd(II)(NR2)L_n Ligand_Ex->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Aryl Amine (Ar-NR2) Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Iodopropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (3-iodopropoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the deprotonation of phenol will be incomplete, leading to a lower concentration of the active nucleophile.

    • Solution: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with a phase-transfer catalyst, but may require more forcing conditions. Ensure you are using at least one molar equivalent of the base relative to phenol.

  • Suboptimal Solvent Choice: The choice of solvent significantly impacts the reaction rate. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide.[1]

  • Reaction Temperature and Time: The reaction may not have proceeded to completion if the temperature is too low or the reaction time is too short.

    • Solution: A typical temperature range for this reaction is 50-100°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[1]

Q2: I am observing significant amounts of a high-molecular-weight byproduct. What is it and how can I prevent its formation?

A2: A likely high-molecular-weight byproduct is 1,3-diphenoxypropane. This occurs when a second molecule of phenoxide displaces the iodide from the already formed this compound.

  • Solution: To minimize this side reaction, use a molar excess of 1,3-diiodopropane relative to phenol. This ensures that the phenoxide is more likely to react with the starting diiodoalkane rather than the product. A common strategy is to use 1.5 to 3 equivalents of the dihaloalkane.

Q3: My final product is contaminated with unreacted phenol. How can I effectively remove it?

A3: Unreacted phenol can be difficult to remove by simple distillation due to its relatively high boiling point.

  • Solution: An effective method for removing unreacted phenol is to perform a basic aqueous wash of the organic layer during the work-up. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute sodium hydroxide solution (e.g., 1M NaOH). The basic solution will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide, which will be extracted into the aqueous layer. Subsequently, wash the organic layer with water to remove any residual base, followed by a brine wash before drying and concentrating.

Q4: Can I use 1,3-dibromopropane or 1,3-dichloropropane instead of 1,3-diiodopropane?

A4: Yes, other 1,3-dihalopropanes can be used. However, the reactivity of the alkyl halide follows the trend I > Br > Cl. Therefore, using 1,3-diiodopropane will result in a faster reaction rate. If using the bromo or chloro analogues, you may need to use higher temperatures or longer reaction times to achieve a comparable yield.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of different reaction parameters on the yield of aryl ethers in a Williamson ether synthesis, based on general principles and literature on analogous reactions.

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Base K₂CO₃ModerateNaHHighSodium hydride is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of phenol, leading to a higher concentration of the reactive phenoxide.
Solvent Ethanol (Protic)LowDMF (Aprotic)HighProtic solvents can form hydrogen bonds with the phenoxide, reducing its nucleophilicity. Polar aprotic solvents like DMF solvate the cation but leave the nucleophile more reactive.[1]
Temperature 25°C (Room Temp)Low80°CHighThe Williamson ether synthesis is an SN2 reaction, and like most reactions, the rate increases with temperature, leading to higher conversion in a given time frame.
Alkyl Halide 1,3-dichloropropaneModerate1,3-diiodopropaneHighIodide is a better leaving group than chloride, leading to a faster SN2 reaction and potentially higher yields under the same conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Phenol

  • 1,3-Diiodopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Phenoxide Formation: Dissolve phenol (1 equivalent) in a small amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Add 1,3-diiodopropane (1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start naH_dmf Suspend NaH in anhydrous DMF under N2 start->naH_dmf add_phenol Add phenol solution dropwise to NaH suspension at 0°C naH_dmf->add_phenol phenol_sol Dissolve phenol in anhydrous DMF phenol_sol->add_phenol form_phenoxide Stir to form sodium phenoxide add_phenol->form_phenoxide add_diiodo Add 1,3-diiodopropane dropwise form_phenoxide->add_diiodo heat Heat reaction mixture to 80°C for 4-6 hours add_diiodo->heat quench Quench with water heat->quench extract Extract with diethyl ether quench->extract wash Wash with HCl, NaHCO3, and brine extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound? incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation side_reaction Side Reaction (1,3-diphenoxypropane)? start->side_reaction reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions stronger_base Use stronger base (e.g., NaH) incomplete_deprotonation->stronger_base Yes excess_diiodo Use excess 1,3-diiodopropane side_reaction->excess_diiodo Yes optimize_temp_time Increase temperature and/or reaction time reaction_conditions->optimize_temp_time Yes aprotic_solvent Use polar aprotic solvent (e.g., DMF) reaction_conditions->aprotic_solvent Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

common side products in the synthesis of (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-iodopropoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, sodium or potassium phenoxide is typically reacted with a 1,3-dihalopropane, such as 1,3-diiodopropane or 1-bromo-3-iodopropane, via an SN2 mechanism.[1][4]

Q2: What are the expected common side products in the synthesis of this compound?

Several side products can arise during the synthesis of this compound via the Williamson ether synthesis. The formation and proportion of these byproducts are influenced by reaction conditions such as the base, solvent, and temperature. The primary side products include:

  • 1,3-Diphenoxypropane: Formed when a second molecule of phenoxide displaces the remaining iodide from the desired product.

  • Phenol: Unreacted starting material.

  • Allyl benzene: Resulting from the elimination of HI from the product or starting alkyl halide.

  • C-alkylated phenols: Phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom.[1]

  • 3-iodopropan-1-ol: Can be formed if hydroxide is used as a base and reacts with the 1,3-diiodopropane.

Q3: How can I minimize the formation of the dialkylated side product, 1,3-diphenoxypropane?

To reduce the formation of 1,3-diphenoxypropane, it is crucial to control the stoichiometry of the reactants. Using a molar excess of the dihaloalkane (e.g., 1,3-diiodopropane) relative to the phenol will favor the mono-alkylation product. Slowly adding the phenoxide solution to the dihaloalkane can also help to maintain a low concentration of the phenoxide and further disfavor the second substitution reaction.

Q4: What reaction conditions favor the desired O-alkylation over C-alkylation?

The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents, such as DMF or DMSO, are known to enhance the rate of SN2 reactions and can favor O-alkylation.[2] The nature of the cation can also play a role; for instance, using potassium carbonate as a base in acetone is a common practice that often favors O-alkylation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low yield of desired product Incomplete reaction; Suboptimal reaction temperature; Inefficient base.Ensure the phenol is fully deprotonated before adding the alkylating agent. Optimize the reaction temperature; higher temperatures can increase the rate but may also promote side reactions. Consider using a stronger base like sodium hydride (NaH) if weaker bases like potassium carbonate (K₂CO₃) are ineffective.[2]
Significant amount of 1,3-diphenoxypropane detected Molar ratio of reactants is not optimal; High concentration of phenoxide.Use a molar excess of 1,3-diiodopropane (typically 1.5 to 3 equivalents). Add the phenoxide solution dropwise to the reaction mixture containing the 1,3-diiodopropane.
Presence of elimination products (e.g., allyl benzene) High reaction temperature; Sterically hindered base.Lower the reaction temperature. Use a less sterically hindered base. The Williamson ether synthesis generally works best with primary alkyl halides, but high temperatures can still promote elimination.[1][4]
Detection of C-alkylated side products Reaction conditions favor C-alkylation.Change the solvent to a more polar aprotic solvent like DMF or DMSO.[2] Consider changing the base and counter-ion (e.g., from sodium to potassium).
Unreacted phenol remains Insufficient amount of base; Incomplete deprotonation.Use at least one equivalent of a suitable base to ensure complete conversion of phenol to the phenoxide. Allow sufficient time for the deprotonation to occur before adding the 1,3-diiodopropane.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Phenol

  • 1,3-Diiodopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of potassium phenoxide.

  • Add 1,3-diiodopropane (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash the organic layer sequentially with 1 M NaOH solution (to remove unreacted phenol), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis Analysis low_yield Low Yield of This compound? start->low_yield high_diphenoxy High 1,3-Diphenoxypropane? low_yield->high_diphenoxy No action_yield Check Base Stoichiometry & Reaction Temperature low_yield->action_yield Yes elimination Elimination Products (e.g., Allyl Benzene)? high_diphenoxy->elimination No action_diphenoxy Increase Molar Ratio of 1,3-Diiodopropane & Slow Addition of Phenoxide high_diphenoxy->action_diphenoxy Yes c_alkylation C-Alkylation Products? elimination->c_alkylation No action_elimination Lower Reaction Temperature elimination->action_elimination Yes unreacted_phenol Unreacted Phenol? c_alkylation->unreacted_phenol No action_c_alkylation Change to Polar Aprotic Solvent (DMF/DMSO) c_alkylation->action_c_alkylation Yes action_phenol Ensure >1 eq. of Base & Sufficient Deprotonation Time unreacted_phenol->action_phenol Yes end Optimized Synthesis unreacted_phenol->end No action_yield->high_diphenoxy action_diphenoxy->elimination action_elimination->c_alkylation action_c_alkylation->unreacted_phenol action_phenol->end

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Synthesis of (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of (3-iodopropoxy)benzene, a common intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, 1,3-diiodopropane, in an S(_N)2 reaction.[1][3]

Q2: What are the main reactants and reagents for this synthesis?

A2: The key reactants are phenol and 1,3-diiodopropane. A base is required to deprotonate the phenol; common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(_2)CO(_3)).[2] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Q3: What is the primary mechanism of the Williamson ether synthesis?

A3: The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][3] The alkoxide ion performs a backside attack on the carbon atom bonded to the leaving group (iodine). This is a concerted, single-step mechanism.[4]

Q4: Can I use a different dihaloalkane, like 1,3-dibromopropane?

A4: Yes, 1,3-dibromopropane can be used. However, iodide is a better leaving group than bromide, which can lead to faster reaction times. If using a different dihaloalkane, reaction conditions such as temperature and time may need to be optimized.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Phenol: The base may be too weak or not used in sufficient quantity. 2. Reaction Temperature is Too Low: S(_N)2 reactions require sufficient energy to overcome the activation barrier. 3. Poor Quality Reagents: Reactants or solvent may be wet or degraded.1. Use a stronger base (e.g., NaH) or ensure at least one full equivalent of a base like NaOH or KOH is used. 2. Gently heat the reaction mixture. A typical temperature range is 50-80 °C. Monitor the reaction progress by TLC. 3. Use freshly distilled/dried solvents and ensure reactants are pure.
Formation of a White Precipitate This is typically the sodium or potassium iodide salt byproduct of the reaction and is a good indication that the reaction is proceeding.This is expected. The salt can be removed by filtration after the reaction is complete or during the aqueous workup.
Presence of Unreacted Phenol 1. Insufficient 1,3-diiodopropane: Not enough electrophile was added to react with all the phenoxide. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Use a slight excess (1.1-1.2 equivalents) of 1,3-diiodopropane. 2. Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time until the phenol spot disappears.
Formation of 1,3-diphenoxypropane (Side Product) The initially formed this compound reacts with another equivalent of phenoxide.Use a larger excess of 1,3-diiodopropane to favor the mono-alkylation product. A 2-5 fold excess of the dihalide can significantly reduce the formation of the dialkylated product.
O-alkylation vs. C-alkylation Phenoxide is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).[1][2]O-alkylation is generally favored in polar aprotic solvents (e.g., DMF, DMSO). Using counterions like K(+) or Cs(+) can also promote O-alkylation.
Elimination Side Products Although less common with primary alkyl halides, elimination reactions can compete with substitution, especially at higher temperatures.[1][2][3]Maintain a moderate reaction temperature. Primary alkyl halides like 1,3-diiodopropane strongly favor the S(_N)2 pathway over elimination.[1][3]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Phenol

  • 1,3-diiodopropane

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1,3-diiodopropane (1.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction's progress by TLC, checking for the disappearance of phenol.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the Williamson ether synthesis pathway for this compound, including the primary side reaction.

G reactant reactant reagent reagent intermediate intermediate product product side_product side_product phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base diiodo 1,3-Diiodopropane product_node This compound diiodo->product_node SN2 Reaction base Base (e.g., K2CO3) phenoxide->product_node SN2 Reaction side_product_node 1,3-diphenoxypropane phenoxide->side_product_node Side Reaction (SN2) product_node->side_product_node Side Reaction (SN2)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

G start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Start Synthesis check_yield Low / No Yield? start->check_yield incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes check_impurities Impurities Present? check_yield->check_impurities No check_base Is base strong enough? incomplete_rxn->check_base Yes increase_time_temp Increase reaction time / temp incomplete_rxn->increase_time_temp No use_stronger_base Use stronger base (e.g., NaH) check_base->use_stronger_base No check_base->increase_time_temp Yes unreacted_phenol Unreacted Phenol? check_impurities->unreacted_phenol Yes success Successful Synthesis check_impurities->success No excess_phenol Use excess 1,3-diiodopropane unreacted_phenol->excess_phenol Yes diphenoxy_product 1,3-diphenoxypropane? unreacted_phenol->diphenoxy_product No excess_diiodo Use larger excess of 1,3-diiodopropane diphenoxy_product->excess_diiodo Yes diphenoxy_product->success No

Caption: A troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of (3-iodopropoxy)Benzene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Yellow or brown coloration of the purified product Decomposition of the product, leading to the formation of elemental iodine (I₂). Organic iodides can be sensitive to light and heat, and the C-I bond is the weakest of the carbon-halogen bonds.- Store the compound in the dark and at low temperatures.[1] - During workup, wash the organic layer with a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium bisulfite) to remove dissolved iodine.[2] - If coloration occurs during storage, redissolve the product and wash with a reducing agent solution, then re-isolate.
Low yield after purification by distillation Thermal decomposition of the product at high temperatures. Iodinated compounds can be thermally labile.- Purify using vacuum distillation to lower the boiling point. - Ensure the distillation apparatus is well-insulated to maintain a stable, lower temperature. - Consider alternative purification methods such as column chromatography or recrystallization if the compound is highly sensitive to heat.
Co-elution of impurities during column chromatography Impurities have similar polarity to the desired product. Common impurities from a Williamson ether synthesis include unreacted phenol, excess haloalkane starting material, and elimination byproducts.[3]- Optimize the mobile phase by using a solvent system with a different selectivity. Test various combinations of non-polar and polar solvents. - Use a high-performance liquid chromatography (HPLC) system for better resolution. - Consider a different stationary phase (e.g., alumina, reverse-phase silica).
Product degradation on silica gel column The slightly acidic nature of silica gel can cause the degradation of sensitive compounds.- Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. - Use a less acidic stationary phase like alumina. - Minimize the time the compound spends on the column by using flash chromatography.
Presence of starting materials in the final product Incomplete reaction or inefficient removal of unreacted starting materials (e.g., phenol, 1,3-diiodopropane).- Monitor the reaction progress using TLC or GC to ensure completion. - If phenol is a starting material, wash the crude product with an aqueous base (e.g., 1M NaOH) to remove the acidic phenol.[4] - Optimize the stoichiometry of the reactants to minimize excess starting materials.
Broad or tailing peaks in HPLC analysis Interaction of the compound with the stationary phase, or the presence of impurities.- Check the pH of the mobile phase; for reverse-phase HPLC, a slightly acidic mobile phase can improve peak shape for some compounds. - Ensure the sample is fully dissolved in the mobile phase before injection. - Use a guard column to protect the analytical column from strongly adsorbing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound via Williamson ether synthesis?

A1: The most common impurities are unreacted starting materials such as phenol and the alkylating agent (e.g., 1,3-diiodopropane or 1-bromo-3-iodopropane). Byproducts from side reactions can also be present, including products of elimination reactions (E2) from the alkyl halide, and potentially C-alkylation of the phenoxide.[3][4][5]

Q2: My purified this compound is a yellow oil. Is this normal?

A2: While the pure compound is expected to be colorless to pale yellow, a distinct yellow or brownish color often indicates the presence of trace amounts of elemental iodine (I₂) due to slight decomposition.[6] This is a common issue with organic iodides. Washing with a solution of a mild reducing agent like sodium thiosulfate during the workup can often resolve this.

Q3: What is the best method to purify this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: Effective for removing both polar and non-polar impurities. However, care must be taken to avoid degradation on the column.

  • Vacuum Distillation: Suitable for larger quantities if the compound is thermally stable enough at reduced pressure.

  • Recrystallization: An excellent method for obtaining high purity if the compound is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures.

Q4: How should I store purified this compound?

A4: Due to its potential sensitivity to light and heat, it is recommended to store this compound in an amber vial or a container wrapped in aluminum foil, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator).[1]

Q5: Can I use water in my purification workup?

A5: Yes, an aqueous workup is standard. It is useful for removing water-soluble byproducts and salts. If phenol was used as a starting material, washing with an aqueous base is an effective purification step. However, prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage.

Experimental Protocols

General Purification Protocol for this compound after Synthesis

  • Quenching and Extraction:

    • Quench the reaction mixture with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Combine the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layers with 1M NaOH to remove any unreacted phenol.

    • Wash with water until the aqueous layer is neutral.

    • Wash with a saturated aqueous solution of sodium thiosulfate to remove any elemental iodine.

    • Wash with brine to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Column Chromatography: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Vacuum Distillation: If the product is a liquid and thermally stable, purify by distillation under high vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_isolation Isolation cluster_purification Final Purification start Williamson Ether Synthesis quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash_base Wash with 1M NaOH extract->wash_base wash_water Wash with Water wash_base->wash_water wash_thiosulfate Wash with Na2S2O3 (aq) wash_water->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Yellow Product cause1 Light Exposure problem->cause1 cause2 Thermal Stress problem->cause2 cause3 Acidic Conditions problem->cause3 solution1 Store in Dark/Cold cause1->solution1 solution3 Wash with Reductant cause1->solution3 solution2 Use Vacuum Distillation cause2->solution2 cause2->solution3 cause3->solution3 solution4 Neutralize Silica Gel cause3->solution4

Caption: Troubleshooting logic for a common purification issue with this compound.

References

improving the stability of (3-iodopropoxy)Benzene in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the storage stability of (3-iodopropoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during storage?

A1: The stability of this compound is primarily influenced by exposure to light, elevated temperatures, and moisture. The carbon-iodine bond is susceptible to cleavage, particularly under photochemical conditions, which can lead to the formation of elemental iodine and other degradation products. The ether linkage may also be susceptible to hydrolysis under acidic or basic conditions, although this is generally less of a concern under standard storage conditions.

Q2: What are the visible signs of this compound degradation?

A2: A common sign of degradation is the development of a yellow or brownish tint in the normally colorless liquid. This discoloration is often due to the formation of elemental iodine (I₂), which has a characteristic color. The presence of a precipitate or cloudiness may also indicate the formation of insoluble degradation products.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For optimal long-term stability, this compound should be stored at a refrigerated temperature, ideally between 2°C and 8°C. It should be protected from light by using an amber or opaque container and stored in a dark location. To minimize exposure to moisture and oxygen, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, and in a tightly sealed container.

Q4: Can I store this compound at room temperature for short periods?

A4: While refrigerated storage is recommended for long-term stability, short-term storage at ambient temperature is generally acceptable for immediate use, provided the compound is protected from direct light. However, for periods longer than a few days, refrigeration is advised to minimize the risk of degradation.

Q5: Are there any chemical stabilizers that can be added to improve the stability of this compound?

A5: For alkyl iodides, small amounts of metallic copper or silver have been used as stabilizers. These metals can scavenge any iodine that is formed upon decomposition, thereby preventing further degradation. However, the compatibility of these metals with this compound for specific applications should be verified. The addition of antioxidants or free-radical scavengers could also potentially inhibit degradation pathways.

Troubleshooting Guides

Issue 1: The this compound solution has turned yellow/brown.
Possible Cause Troubleshooting Step Corrective Action
Photodegradation The compound has been exposed to light, leading to the formation of elemental iodine.1. Confirm the identity and purity of the compound using analytical methods such as HPLC or NMR. 2. If the purity is acceptable for the intended application, the solution can be used as is. 3. For high-purity requirements, consider purification by passing the solution through a short column of silica gel or activated carbon to remove the colored impurities. 4. Store the purified compound in an amber vial or a container wrapped in aluminum foil, and place it in a dark, refrigerated environment.
Thermal Degradation The compound has been stored at an elevated temperature.1. Assess the purity of the compound. 2. If degradation is significant, purification will be necessary. 3. Ensure future storage is at the recommended refrigerated temperature (2-8°C).
Issue 2: Inconsistent results in experiments using stored this compound.
Possible Cause Troubleshooting Step Corrective Action
Compound Degradation The purity of the this compound has decreased over time, affecting its reactivity and the outcome of the experiment.1. Re-analyze the purity of the stored compound using a validated analytical method (e.g., HPLC, GC-MS, or NMR). 2. Compare the current purity with the initial specification. 3. If the purity has dropped significantly, purify the compound or obtain a fresh batch. 4. For future use, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions.
Hydrolysis The compound has been exposed to moisture, leading to the cleavage of the ether bond or reaction at the iodo-group.1. Check for the presence of hydrolysis products (e.g., phenol, 3-iodopropanol) using appropriate analytical techniques. 2. Ensure that all solvents and reagents used in the experiment are anhydrous. 3. Store this compound in a desiccated environment or under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation pathways and the stability-indicating nature of an analytical method.

1. Photostability Testing:

  • Methodology: Expose a solution of this compound (e.g., in acetonitrile) and the solid compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m². A control sample should be wrapped in aluminum foil to protect it from light.
  • Analysis: Analyze the samples at appropriate time points using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify any degradants.

2. Thermal Stability Testing:

  • Methodology: Place solid samples of this compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
  • Analysis: At specified intervals, withdraw samples and analyze for degradation products by HPLC.

3. Hydrolytic Stability Testing:

  • Methodology: Prepare solutions of this compound in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions. Heat the solutions (e.g., at 60°C) to accelerate degradation.
  • Analysis: Monitor the formation of degradants over time using HPLC.

4. Oxidative Degradation Testing:

  • Methodology: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
  • Analysis: Analyze the sample at various time points to assess the extent of oxidative degradation.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound after 7 days of stress.

Stress Condition % Degradation Major Degradant(s) Observed
Photolytic (UV/Vis Light)15.2%Phenol, 3-iodopropanol, elemental iodine
Thermal (60°C)5.8%Phenol, trace elemental iodine
Acidic (0.1 N HCl, 60°C)8.1%Phenol, 3-iodopropanol
Basic (0.1 N NaOH, 60°C)12.5%Phenol, unidentified polar impurities
Oxidative (3% H₂O₂, RT)3.5%Oxidized aromatic species

Visualizations

degradation_pathway cluster_photolytic Photolytic Degradation cluster_hydrolytic Hydrolytic Degradation parent This compound phenol_photo Phenol parent->phenol_photo Light (hν) iodopropanol_photo 3-Iodopropanol parent->iodopropanol_photo Light (hν) iodine Elemental Iodine (I₂) parent->iodine Light (hν) phenol_hydro Phenol parent->phenol_hydro H₂O / H⁺ or OH⁻ iodopropanol_hydro 3-Iodopropanol parent->iodopropanol_hydro H₂O / H⁺ or OH⁻

Caption: Proposed degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Light, Heat, pH, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-PDA/MS Analysis sampling->analysis data Identify & Quantify Degradants analysis->data end End: Stability Profile data->end

Technical Support Center: Optimizing Reactions with (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-iodopropoxy)benzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a substrate?

A1: Due to the presence of an aryl iodide functional group, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the Carbon-Iodine bond allows for efficient bond formation under relatively mild conditions. The most common applications include:

  • Suzuki-Miyaura Coupling: Formation of a Carbon-Carbon bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: Formation of a Carbon-Nitrogen bond with an amine.[1][2]

  • Sonogashira Coupling: Formation of a Carbon-Carbon bond with a terminal alkyne.[3][4]

  • Heck Coupling: Formation of a Carbon-Carbon bond with an alkene.

  • Negishi Coupling: Formation of a Carbon-Carbon bond with an organozinc reagent.[5]

Q2: I am synthesizing this compound via Williamson ether synthesis and getting low yields. What are the likely causes?

A2: The Williamson ether synthesis, which typically involves reacting a phenoxide with an alkyl halide (like 1,3-diiodopropane or a related halo-alcohol), is an SN2 reaction.[6] Low yields are often due to competing side reactions, particularly the E2 elimination of the alkylating agent.[7][8]

  • Check your base: Using a bulky or excessively strong base can favor elimination. Consider using milder bases like K₂CO₃ or Cs₂CO₃ for aryl ether synthesis.[8]

  • Check your alkyl halide: The alkyl halide should be primary to favor substitution. Secondary and tertiary halides are highly prone to elimination.[6][8]

  • Temperature: High temperatures can favor the elimination pathway. Try running the reaction at a lower temperature for a longer period.

  • Solvent: Aprotic polar solvents like DMF or DMSO are generally effective for this reaction.[6][8]

Q3: Can the iodide in this compound poison the palladium catalyst in cross-coupling reactions?

A3: Yes, under certain conditions, iodide (I⁻) can act as a poison to the palladium catalyst. Iodide is a soft ligand and can form strong bonds with the soft palladium center, potentially creating inactive dimeric palladium species or shutting down key steps in the catalytic cycle.[9] This is a known issue, particularly in Buchwald-Hartwig aminations and some Heck couplings.[9] However, for many other reactions like Suzuki and Sonogashira couplings, this inhibition is often not a major problem.[9]

Q4: How do I select the right catalyst and ligand for a Suzuki-Miyaura coupling with this compound?

A4: Catalyst and ligand selection is critical for a successful Suzuki-Miyaura coupling.[10] While there is no universal catalyst, the choice depends on the specific boronic acid or ester you are using.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles (e.g., XPhos Pd G3).[11] Using a stable Pd(0) precatalyst can be advantageous to ensure efficient generation of the active catalyst.[11]

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. For challenging couplings, dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[10] For simpler substrates, trialkylphosphines like P(tBu)₃ or PCy₃ may suffice.[10] Screening a few different ligand types is often the best approach.[11]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction

If you observe a low conversion rate with a significant amount of starting material remaining, consult the following decision tree.

G start Low Conversion Observed q1 Is the reaction mixture homogeneous? Are all reagents fully dissolved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction set up under strict inert atmosphere? a1_yes->q2 sol_a1 Action: Screen alternative solvents to improve solubility. Increase stirring rate, especially for biphasic mixtures. a1_no->sol_a1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst/precatalyst old or from a questionable source? a2_yes->q3 sol_a2 Action: Degas all solvents and reagents thoroughly. Use Schlenk line or glovebox techniques. a2_no->sol_a2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_a3 Action: Use a fresh batch of catalyst. Consider a more stable precatalyst (e.g., a G3 palladacycle). a3_yes->sol_a3 q4 Is the chosen base appropriate and sufficiently strong? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Reaction may be too slow. a4_yes->q5 sol_a4 Action: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is dry. a4_no->sol_a4 sol_a5 Action: Increase reaction temperature. Increase catalyst loading. Consider a more active ligand. q5->sol_a5

Caption: Troubleshooting guide for low reaction conversion.

Problem 2: Significant Side Product Formation

If your reaction yields undesired side products, consider the following common issues:

Observed Side ProductPotential Cause(s)Suggested Solution(s)
Homocoupling of Boronic Acid (in Suzuki) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas (Argon or Nitrogen).[11]
Protodeboronation (in Suzuki) The boronic acid is unstable under the reaction conditions (hydrolysis).Use a less harsh base or lower the reaction temperature. Consider using a more stable boronate ester (e.g., pinacol ester).[11]
Arene Formation (from β-Hydride Elimination) This can compete with reductive elimination, especially in Buchwald-Hartwig aminations.The choice of ligand is critical. Sterically hindered ligands can favor reductive elimination over β-hydride elimination.[1][2]
Catalyst Decomposition (Black Precipitate) The palladium catalyst has precipitated out as palladium black, indicating deactivation.Ensure the ligand is protecting the palladium center effectively. Check for impurities in reagents. A different ligand or solvent may be needed.[12]

Experimental Protocols

The following are representative protocols that can be adapted for your specific needs. Note: These are general starting points and may require optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.

G prep 1. Preparation - Dry glassware in oven. - Degas solvent (e.g., Toluene/H₂O) via sparging. reagents 2. Add Reagents - To a Schlenk flask, add:  - this compound (1.0 eq)  - Arylboronic acid (1.2 eq)  - Base (e.g., K₂CO₃, 2.0 eq) prep->reagents catalyst 3. Add Catalyst System - In a glovebox or under inert gas:  - Add Pd precatalyst (1-2 mol%)  - Add Ligand (1.2-2.4 mol%) reagents->catalyst reaction 4. Reaction - Add degassed solvent. - Heat mixture to 80-110 °C. - Monitor by TLC or GC-MS. catalyst->reaction workup 5. Workup - Cool to RT. - Dilute with ethyl acetate. - Wash with H₂O and brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).

  • Heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a typical setup for the C-N coupling of this compound with a primary or secondary amine.

Detailed Steps:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a pre-formed complex).

  • Add the base (e.g., NaOt-Bu or LiHMDS, 1.2–1.5 equiv).[2][13]

  • Add this compound (1.0 equiv).

  • Seal the tube, evacuate, and backfill with argon.

  • Add the degassed solvent (e.g., toluene or THF).

  • Add the amine coupling partner (1.1–1.2 equiv).

  • Heat the reaction mixture with stirring at a temperature between room temperature and 100 °C, depending on the reactivity of the amine. The development of specialized ligands has enabled many of these reactions to be carried out at room temperature.[12]

  • Monitor the reaction to completion by TLC or LC-MS.

  • Follow a standard aqueous workup and purification by column chromatography.

Data Presentation: Catalyst System Optimization

The selection of catalyst, ligand, base, and solvent significantly impacts reaction outcomes. The tables below summarize optimization data from literature for similar aryl halide substrates, which can guide your catalyst screening.

Table 1: Optimization of Suzuki Coupling Conditions

(Based on model reactions with iodobenzene/bromobenzene)

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd-IPG (0.3)-NaOH (2.0)EtOH/H₂O6099
2Pd-IPG (0.3)-Na₂CO₃ (2.0)EtOH/H₂O6095
3Pd-IPG (0.3)-K₂CO₃ (2.0)EtOH/H₂O6092
4P1 (2.1)PCy₃ (L5)K₃PO₄ (2.0)Dioxane11035
5P1 (2.0)XPhos (L1)K₃PO₄ (2.0)Dioxane80~30
Data adapted from representative studies.[10][14] P1 = Palladacycle precatalyst, Pd-IPG = Palladium on ionic polymer-doped graphene.
Table 2: Optimization of Buchwald-Hartwig Amination Conditions

(Based on model reactions with bromobenzene and various amines)

EntryPd SourceLigandBaseSolventAmineYield (%)
1[Pd(allyl)Cl]₂TrixiePhost-BuOLiTolueneCarbazole>95
2[Pd(allyl)Cl]₂XPhost-BuONaTolueneDiphenylamine>95
3[Pd(allyl)Cl]₂t-BuXPhost-BuONaTolueneDMAC>95
4Pd₂(dba)₃XPhost-BuONaTolueneDiphenylamine~95
Data adapted from a study on amination of bromobenzene.[15] Yields represent conversion levels.

Catalytic Cycle Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling can aid in troubleshooting. The diagram below illustrates a generalized catalytic cycle.

G Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂(I) Pd0->PdII_Aryl c1 OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L₂(R²) PdII_Aryl->PdII_Both c2 Transmetal Transmetalation (Suzuki) or Base-mediated step (other) PdII_Both->Pd0 RedElim Reductive Elimination c3 Product Product (R¹-R²) RedElim->Product ArylIodide This compound (R¹-I) ArylIodide->OxAdd Organomet Coupling Partner (e.g., R²-B(OH)₂) Organomet->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

managing reaction kinetics for (3-iodopropoxy)Benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-iodopropoxy)benzene via Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is typically achieved through a Williamson ether synthesis. This involves the reaction of a phenoxide ion with 1,3-diiodopropane. The phenoxide is generated in situ by treating phenol with a suitable base. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3]

Q2: What are the recommended starting materials and reagents?

The primary starting materials are phenol and 1,3-diiodopropane. A base is required to deprotonate the phenol to form the more nucleophilic phenoxide ion. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K2CO3).[4] The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) generally favoring the SN2 reaction.[5]

Q3: What are the typical reaction conditions?

The reaction is typically run at an elevated temperature, generally in the range of 50-100 °C, for a duration of 1 to 8 hours.[1] The specific temperature and time will depend on the chosen base and solvent. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: What are the potential side reactions in this synthesis?

Several side reactions can occur, impacting the yield and purity of the desired product:

  • Double substitution: Since 1,3-diiodopropane has two leaving groups, a second molecule of phenoxide can displace the second iodide to form 1,3-diphenoxypropane.

  • Elimination: The phenoxide, being a strong base, can induce E2 elimination of HI from 1,3-diiodopropane to form allyl iodide.[2]

  • C-alkylation: While less common, the phenoxide ion can act as an ambident nucleophile and attack the alkyl halide with its carbon atom, leading to the formation of C-alkylated byproducts.[6]

Q5: How can I minimize the formation of the double substitution product (1,3-diphenoxypropane)?

To favor the mono-alkylation product, this compound, it is crucial to use a molar excess of 1,3-diiodopropane relative to phenol. This ensures that there is a higher probability of a phenoxide ion reacting with a molecule of 1,3-diiodopropane that has not yet reacted.

Q6: How is the final product typically purified?

After the reaction is complete, the mixture is typically worked up by quenching with water and extracting the product into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with an aqueous base (e.g., NaOH solution) to remove unreacted phenol, followed by washing with water and brine. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of phenol. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inactive 1,3-diiodopropane.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and dry. 2. Increase the reaction temperature in increments of 10 °C. 3. Monitor the reaction by TLC and extend the reaction time. 4. Check the purity of 1,3-diiodopropane; consider purifying it before use if it appears discolored.
High Amount of Unreacted Phenol 1. Insufficient amount of base. 2. Inefficient phase transfer if using a two-phase system.1. Use at least one equivalent of base relative to phenol. 2. If using an aqueous base with an organic solvent, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Formation of Significant Amount of 1,3-diphenoxypropane Molar ratio of reactants is not optimal.Use a significant excess (e.g., 3-5 equivalents) of 1,3-diiodopropane relative to phenol.
Presence of Allyl Iodide Impurity Elimination (E2) side reaction is favored.1. Use a less sterically hindered base. 2. Employ a lower reaction temperature. 3. Choose a solvent that favors SN2 over E2, such as DMF or DMSO.
Difficult Purification Formation of multiple byproducts with similar polarities.1. Optimize reaction conditions to improve selectivity. 2. For purification, try using a different solvent system for column chromatography or consider fractional distillation under high vacuum.

Data Presentation

Table 1: Illustrative Reaction Conditions and Outcomes for this compound Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Phenol:Diiodopropane Ratio Yield of this compound (%) Key Byproduct(s)
1K₂CO₃ (1.5)DMF8061:3~751,3-diphenoxypropane
2NaOH (1.1)Acetonitrile7081:5~651,3-diphenoxypropane, Allyl iodide
3NaH (1.1)THF6041:3~851,3-diphenoxypropane
4K₂CO₃ (1.5)Acetone55121:2~50High amount of 1,3-diphenoxypropane

Note: The data in this table are illustrative and represent typical outcomes based on the principles of Williamson ether synthesis. Actual results may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Phenol

  • 1,3-Diiodopropane

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 1 M Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Add 1,3-diiodopropane (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Workup: After the reaction is complete (as indicated by the consumption of phenol), cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Reaction_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Byproduct2 Allyl iodide Base->Byproduct2 Product This compound Phenoxide->Product SN2 Attack Byproduct1 1,3-diphenoxypropane Phenoxide->Byproduct1 Second SN2 Attack Diiodopropane 1,3-Diiodopropane Diiodopropane->Product Diiodopropane->Byproduct2 E2 Elimination Product->Byproduct1

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Phenol, Base, and Solvent B Add 1,3-Diiodopropane A->B C Heat and Stir (Monitor by TLC) B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash with NaOH, Water, and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Pure Product H->I

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield of Desired Product Check_SM Check TLC for Starting Material Start->Check_SM High_SM High Amount of Unreacted Phenol? Check_SM->High_SM Yes_SM Yes High_SM->Yes_SM No_SM No High_SM->No_SM Check_Base Increase Base Equivalents or Use Stronger Base Yes_SM->Check_Base Check_Byproducts Check for Byproducts No_SM->Check_Byproducts High_DiSub High Amount of 1,3-diphenoxypropane? Check_Byproducts->High_DiSub Yes_DiSub Yes High_DiSub->Yes_DiSub No_DiSub No High_DiSub->No_DiSub Increase_Diiodo Increase Excess of 1,3-Diiodopropane Yes_DiSub->Increase_Diiodo Check_Elimination Evidence of Elimination Product? No_DiSub->Check_Elimination Yes_Elimination Yes Check_Elimination->Yes_Elimination Lower_Temp Lower Reaction Temperature Yes_Elimination->Lower_Temp

Caption: A decision tree for troubleshooting low product yield.

References

preventing decomposition of (3-iodopropoxy)Benzene during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (3-iodopropoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful utilization of this reagent in your research.

Troubleshooting Guide: Preventing Decomposition

This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to mitigate decomposition. The primary modes of decomposition are ether cleavage and reactions at the alkyl iodide moiety.

Symptom / Observation Potential Cause Troubleshooting Steps & Solutions
Formation of Phenol Ether Cleavage (Acid-Catalyzed) : Strong acids (e.g., HBr, HI) or Lewis acids can protonate the ether oxygen, leading to cleavage of the C-O bond.- Avoid Strong Acids : Use non-acidic or mildly acidic conditions. If an acid is necessary, opt for weaker acids and run the reaction at the lowest possible temperature. - Buffer the Reaction : If protons are generated in situ, consider adding a non-nucleophilic base as a scavenger. - Lewis Acid Choice : If a Lewis acid is required, select milder options. Tris(pentafluorophenyl)borane has been used for ether cleavage but under specific conditions, highlighting the need for careful selection.
Ether Cleavage (Base-Catalyzed) : While less common, very strong bases can also promote ether cleavage.- Use Milder Bases : Opt for inorganic bases like K₂CO₃ or Cs₂CO₃ over stronger organic bases or alkoxides where possible. - Control Temperature : Run reactions at the lowest effective temperature to minimize base-mediated decomposition.
Formation of Propene or other Elimination Products Elimination Reaction of Alkyl Iodide : Strong, sterically hindered bases can promote E2 elimination of HI from the propoxy chain.- Base Selection : Use weaker, non-hindered bases if the reaction allows. - Low Temperature : Perform the reaction at reduced temperatures to favor substitution over elimination.
Unidentified Side Products, Low Yield Nucleophilic Substitution at the Alkyl Iodide : The iodide is a good leaving group, making the propyl chain susceptible to attack by nucleophiles present in the reaction mixture.- Protect Nucleophilic Sites : If your other reagents have nucleophilic functional groups not intended to react with the alkyl iodide, consider protecting them. - Control Stoichiometry : Use a precise stoichiometry of reagents to avoid excess nucleophiles. - Choice of Solvent : The polarity of the solvent can influence the rate of SN1 vs. SN2 reactions.[1] Consider less polar solvents to potentially reduce the rate of undesired substitution reactions.
Radical Reactions : Alkyl iodides can undergo radical reactions, especially under photolytic conditions or in the presence of radical initiators.[2][3][4]- Exclude Light : Run reactions in the dark or in amber glassware. - Degas Solvents : Remove dissolved oxygen, which can initiate radical chain reactions. - Radical Inhibitors : Consider the addition of a radical inhibitor like BHT (butylated hydroxytoluene) if radical pathways are suspected.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose?

Q2: Is this compound stable to acidic and basic conditions?

A2:

  • Acidic Conditions: this compound is susceptible to cleavage by strong acids like HI and HBr, and strong Lewis acids.[6][7][8] This will liberate phenol. It is advisable to avoid strongly acidic environments.

  • Basic Conditions: The molecule is generally stable to mild inorganic bases such as K₂CO₃ and NaHCO₃. However, strong bases, particularly sterically hindered ones, can induce elimination reactions at the propyl chain. The ether bond itself is relatively stable to base-mediated cleavage under typical synthetic conditions.[9]

Q3: I am seeing the formation of phenol in my Suzuki coupling reaction. What can I do?

A3: Phenol formation indicates cleavage of the ether linkage. In a Suzuki coupling, this could be due to acidic byproducts or interaction with the palladium catalyst/ligands under harsh conditions.

  • Optimize the Base: Use a milder base such as K₃PO₄ or Cs₂CO₃.

  • Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Choose the Right Ligand: Some phosphine ligands can be acidic upon decomposition. Consider using sterically hindered biarylphosphine ligands which can promote the desired coupling at lower temperatures.

Q4: Can I use this compound in a Sonogashira coupling reaction?

A4: Yes, aryl iodides are excellent substrates for Sonogashira couplings.[10][11][12] To avoid decomposition:

  • Copper Co-catalyst: Be mindful that the copper(I) co-catalyst can potentially interact with the iodide on the propyl chain. Using a copper-free Sonogashira protocol might be beneficial.

  • Base: A mild amine base like triethylamine or diisopropylethylamine is typically used and should be compatible.

  • Temperature: These reactions can often be run at room temperature or slightly elevated temperatures, which is favorable for the stability of the substrate.

Quantitative Data Summary

The following table summarizes key parameters to consider when using this compound in reactions. Please note that some of these are estimates based on general chemical principles due to the lack of specific experimental data for this exact molecule.

ParameterRecommended Range / ValueRemarks
Reaction Temperature 25 - 110 °CHigher temperatures increase the risk of both ether cleavage and elimination. Monitor reactions closely.
pH Range 5 - 10Avoid strongly acidic (pH < 4) and strongly basic (pH > 12) conditions to prevent ether cleavage and elimination, respectively.
Compatible Bases K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DIPEAChoice of base is reaction-dependent. For cross-coupling, inorganic carbonates are often a good starting point.
Incompatible Reagents Strong protic acids (HI, HBr), strong Lewis acids, strong sterically hindered bases (e.g., t-BuOK)These reagents are known to cause decomposition through ether cleavage or elimination.
Recommended Solvents Toluene, Dioxane, THF, DMF, AcetonitrileSolvent choice depends on the specific reaction. For cross-coupling, ethereal or aromatic hydrocarbon solvents are common.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize decomposition.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Decomposition

G start Decomposition Observed phenol Phenol Detected? start->phenol elimination Elimination Products (e.g., Propene) Detected? phenol->elimination No acid_cleavage Potential Acid-Catalyzed Ether Cleavage phenol->acid_cleavage Yes other Other Side Products? elimination->other No e2_elimination Potential E2 Elimination elimination->e2_elimination Yes sn2_reaction Potential Nucleophilic Substitution other->sn2_reaction Yes radical_reaction Potential Radical Reaction other->radical_reaction Consider sol_acid Use Weaker Acid / Buffer acid_cleavage->sol_acid sol_temp Lower Reaction Temperature acid_cleavage->sol_temp base_cleavage Potential Base-Catalyzed Ether Cleavage e2_elimination->sol_temp sol_base_elim Use Weaker / Less Hindered Base e2_elimination->sol_base_elim sol_nucleophile Protect Nucleophiles / Control Stoichiometry sn2_reaction->sol_nucleophile sol_radical Exclude Light / Degas / Use Inhibitor radical_reaction->sol_radical sol_base_cleavage Use Milder Base G cluster_main This compound cluster_cleavage Ether Cleavage cluster_elimination Elimination cluster_substitution Substitution main Ph-O-(CH2)3-I phenol Phenol main->phenol iodopropanol Iodopropanol Derivative main->iodopropanol allyl Allyloxybenzene main->allyl subst Ph-O-(CH2)3-Nu main->subst reagent_acid Strong Acid / Lewis Acid reagent_acid->main reagent_base Strong Base reagent_base->main reagent_nu Nucleophile (Nu-) reagent_nu->main

References

alternative solvents for the synthesis of (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-iodopropoxy)benzene. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Williamson ether synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Inefficiency: The phenoxide, formed by the deprotonation of phenol, is the active nucleophile. Incomplete deprotonation will significantly hinder the reaction.

    • Troubleshooting:

      • Ensure the base is strong enough to deprotonate phenol (pKa ~10). Common bases for aryl ether synthesis include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For phenols, weaker bases like potassium carbonate are often sufficient.

      • Use anhydrous conditions, especially when using highly reactive bases like NaH, as they react violently with water.

      • Ensure the base is fresh and has been stored correctly to prevent decomposition.

  • Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.

    • Troubleshooting:

      • Use a polar aprotic solvent to favor the Sₙ2 mechanism.[2] Recommended solvents include acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF).[1][3]

  • Reaction Temperature and Time: The Williamson ether synthesis is sensitive to both temperature and duration.

    • Troubleshooting:

      • Ensure the reaction is heated sufficiently, typically in the range of 60-110°C.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.

  • Purity of Reactants: Impurities in the phenol or 1,3-diiodopropane can interfere with the reaction.

    • Troubleshooting:

      • Use purified reactants. Phenol, in particular, can oxidize over time.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my synthesis of this compound. What are these side products and how can I minimize them?

A: The primary side products in this synthesis are typically from C-alkylation and elimination reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the benzene ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (3-iodopropyl)phenols.

    • Troubleshooting:

      • The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Elimination Reactions: Although less likely with a primary halide like 1,3-diiodopropane, elimination reactions can still occur, especially at higher temperatures, leading to the formation of allyl iodide.

    • Troubleshooting:

      • Maintain the reaction temperature within the recommended range. Excessive heat can favor elimination over substitution.[1]

Frequently Asked Questions (FAQs)

Q1: What are some suitable alternative solvents for the synthesis of this compound?

A1: Traditional solvents like DMF and acetonitrile are effective but have environmental and health concerns. Greener alternatives are increasingly being explored. While specific data for this compound is limited, suitable greener alternatives for Williamson ether syntheses, in general, include:

  • Acetone: A common and effective polar aprotic solvent.

  • Cyclopentyl methyl ether (CPME): A more environmentally friendly ether solvent.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can be a good substitute for THF.

Q2: Can I use 1,3-dibromopropane instead of 1,3-diiodopropane?

A2: Yes, 1,3-dibromopropane can be used. However, iodide is a better leaving group than bromide, so the reaction with 1,3-diiodopropane is typically faster and may proceed under milder conditions. If using 1,3-dibromopropane, you might need to use a higher reaction temperature or a longer reaction time to achieve a comparable yield.

Q3: Is a phase-transfer catalyst (PTC) necessary for this reaction?

A3: While not strictly necessary, a phase-transfer catalyst can be beneficial, especially in solid-liquid systems (e.g., using solid K₂CO₃ in a non-polar solvent). The PTC helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the 1,3-diiodopropane is dissolved, thereby increasing the reaction rate.[4]

Q4: How can I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). You can spot the reaction mixture alongside the starting materials (phenol and 1,3-diiodopropane) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Data Presentation

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
AcetoneK₂CO₃60476[5]
AcetonitrileNa₂CO₃RT1Not specified[3]
AcetoneK₂CO₃Reflux (48h)4875-80[6]

Note: The data presented is for analogous O-alkylation of phenols and may serve as a starting point for optimizing the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on typical Williamson ether synthesis conditions for aryl ethers. Optimization may be required.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq.), the chosen solvent (e.g., acetone, acetonitrile), and the base (e.g., potassium carbonate, 2.0 eq.).

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkyl Halide: Add 1,3-diiodopropane (1.1-1.5 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux for acetone, or a specific temperature for other solvents) and maintain it for the required duration. Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Visualizations

Solvent_Selection_Workflow start Start: Need to Synthesize This compound traditional Consider Traditional Solvents (e.g., DMF, Acetonitrile) start->traditional greener Consider Greener Alternatives start->greener assess_traditional Assess Hazards and Disposal Issues traditional->assess_traditional assess_greener Evaluate Performance and Environmental Impact greener->assess_greener select_solvent Select Optimal Solvent assess_traditional->select_solvent assess_greener->select_solvent experiment Perform Experiment select_solvent->experiment troubleshoot Troubleshoot Issues (Yield, Purity) experiment->troubleshoot

Caption: Workflow for selecting an alternative solvent.

Troubleshooting_Logic start Low/No Product Yield check_base Check Base: - Strength - Anhydrous conditions - Freshness start->check_base check_solvent Check Solvent: - Polar aprotic? start->check_solvent check_conditions Check Reaction Conditions: - Temperature - Time start->check_conditions check_reactants Check Reactant Purity start->check_reactants solution Optimize and Repeat check_base->solution check_solvent->solution check_conditions->solution check_reactants->solution

Caption: Troubleshooting logic for low product yield.

References

strategies for minimizing impurities in (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (3-iodopropoxy)Benzene via Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The primary impurities encountered during the synthesis of this compound via the Williamson ether synthesis of phenol and 1,3-diiodopropane include:

  • Unreacted Starting Materials: Phenol and 1,3-diiodopropane.

  • Dialkylated Byproduct: 1,3-bis(phenoxy)propane, which arises from the reaction of a second molecule of phenoxide with the desired product.

  • C-Alkylated Byproducts: Isomers of (iodopropoxy)phenol, resulting from the alkylation of the aromatic ring of the phenoxide ion instead of the oxygen atom.[1]

  • Elimination Byproducts: Allyl iodide or other elimination products may form from 1,3-diiodopropane, particularly under harsh basic conditions or at elevated temperatures.[2][3]

Q2: My reaction is complete, but I have a significant amount of unreacted phenol. How can I address this?

A2: Unreacted phenol is a common impurity. To minimize its presence, consider the following strategies:

  • Stoichiometry: Ensure that 1,3-diiodopropane is used in a slight molar excess relative to phenol. This will favor the consumption of the phenoxide.

  • Base: Use a strong enough base to fully deprotonate the phenol. Incomplete deprotonation will leave unreacted phenol in the reaction mixture.[2] Common bases for aryl ether synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1]

  • Reaction Time and Temperature: Ensure the reaction has proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical Williamson ether syntheses are conducted at 50-100 °C for 1-8 hours.[3]

Q3: I am observing a significant amount of 1,3-bis(phenoxy)propane in my product mixture. How can I minimize this dialkylated byproduct?

A3: The formation of 1,3-bis(phenoxy)propane is a common issue when using a difunctional alkylating agent like 1,3-diiodopropane. To minimize this byproduct:

  • Molar Ratio of Reactants: Use a significant excess of 1,3-diiodopropane relative to phenol (e.g., 3-5 equivalents). This stoichiometric imbalance favors the mono-alkylation product.

  • Slow Addition: Add the phenoxide solution slowly to the solution of 1,3-diiodopropane. This maintains a high concentration of the diiodo-alkane, statistically favoring the reaction of a phenoxide with an unreacted 1,3-diiodopropane molecule over a molecule of this compound.

Q4: How can I prevent the formation of C-alkylation byproducts?

A4: C-alkylation is a competing reaction pathway as the phenoxide ion is an ambident nucleophile.[4] To favor O-alkylation:

  • Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used and can favor O-alkylation.[3][4]

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role. Using a potassium base (e.g., K₂CO₃) may favor O-alkylation over a sodium base in some cases.

Q5: What are the best methods for purifying this compound?

A5: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the base and water-soluble byproducts. This usually involves extraction with an organic solvent like diethyl ether or ethyl acetate, followed by washing with water and brine.

  • Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted starting materials and byproducts. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically employed.

  • Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.

Influence of Reaction Parameters on Impurity Formation

The following table summarizes the expected impact of key reaction parameters on the formation of common impurities in the synthesis of this compound.

ParameterEffect on Unreacted PhenolEffect on 1,3-bis(phenoxy)propaneEffect on C-AlkylationEffect on Elimination Products
Molar Ratio (Phenol:Diiodopropane) Increasing diiodopropane ratio decreases unreacted phenol.Increasing diiodopropane ratio significantly decreases this byproduct.Minor effect.Minor effect.
Base Strength A stronger base reduces unreacted phenol.Minor effect.May influence the O/C alkylation ratio.A stronger or bulkier base can increase elimination.[5]
Temperature Higher temperature can drive the reaction to completion, reducing unreacted phenol.Higher temperature may increase the rate of the second alkylation.Minor effect.Higher temperatures significantly favor elimination.[4]
Solvent Protic solvents can slow the reaction, potentially leaving more unreacted phenol.[4]Minor effect.Polar aprotic solvents generally favor O-alkylation.Solvent polarity can influence elimination rates.
Reaction Time Insufficient time leads to high levels of unreacted phenol.Longer reaction times, especially with insufficient diiodopropane, can increase this byproduct.Minor effect.Minor effect.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • Phenol

  • 1,3-Diiodopropane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,3-diiodopropane (3.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/GC) start->reaction_complete workup Aqueous Work-up & Extraction reaction_complete->workup analysis Analyze Crude Product (NMR/GC-MS) workup->analysis high_phenol High Unreacted Phenol analysis->high_phenol Unreacted Starting Material high_dialkyl High 1,3-bis(phenoxy)propane analysis->high_dialkyl Byproduct Formation other_impurities Other Impurities (C-alkylation, Elimination) analysis->other_impurities purification Column Chromatography analysis->purification Proceed if Impurities are Separable sol_phenol Check Base Stoichiometry & Strength Increase Diiodopropane Ratio Increase Reaction Time/Temp high_phenol->sol_phenol sol_dialkyl Increase Diiodopropane Ratio Slow Addition of Phenoxide high_dialkyl->sol_dialkyl sol_other Optimize Solvent (e.g., DMF) Lower Reaction Temperature Use Less Bulky Base other_impurities->sol_other sol_phenol->start Re-run Experiment sol_dialkyl->start Re-run Experiment sol_other->start Re-run Experiment product Pure this compound purification->product

Caption: Troubleshooting workflow for minimizing impurities in this compound synthesis.

References

Technical Support Center: Regioselectivity in Reactions with (3-iodopropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-iodopropoxy)benzene. The focus is on addressing common regioselectivity issues encountered during electrophilic aromatic substitution and other relevant reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Question: I am performing a Friedel-Crafts acylation on this compound and obtaining a mixture of ortho and para isomers, with the para isomer being the major product. How can I improve the yield of the ortho isomer?

Answer:

The (3-iodopropoxy) group is an ortho, para-director due to the electron-donating nature of the oxygen atom.[1][2][3] Steric hindrance from the relatively bulky propoxy chain often leads to the para product being favored.[3] To enhance the formation of the ortho isomer, consider the following strategies:

  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes coordinate with the ether oxygen, increasing steric bulk and further favoring para substitution. Experiment with milder Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄, which may offer a different regiochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the ortho product by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. A non-polar solvent like carbon disulfide or a less polar solvent like dichloromethane might alter the isomer ratio compared to more polar solvents.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Illustrative)

  • To a solution of this compound (1 eq.) in dry dichloromethane at 0 °C, add a milder Lewis acid such as ZnCl₂ (1.1 eq.).

  • Slowly add acetyl chloride (1.1 eq.) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the ortho and para isomers.

Issue 2: Unexpected Ether Cleavage during Reaction

Question: During a reaction with a strong Lewis acid, I am observing the formation of phenol and other byproducts instead of the expected aromatic substitution product. What is causing this and how can it be prevented?

Answer:

Aryl ethers are susceptible to cleavage under strongly acidic conditions, such as those employed in some Friedel-Crafts reactions.[4][5][6][7] The Lewis acid can coordinate to the ether oxygen, weakening the C-O bond and making it susceptible to nucleophilic attack, leading to cleavage of the ether linkage.[5][6]

Troubleshooting Steps:

  • Use Milder Lewis Acids: As with improving regioselectivity, switching to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) can often prevent ether cleavage.

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Alternative Catalysts: Consider using alternative catalytic systems that do not rely on strong Lewis acids. For some acylations, solid acid catalysts or ionic liquids have been shown to be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

The (3-iodopropoxy) group is an activating, ortho, para-directing group.[1][2][8] This is because the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack.[3][9] Therefore, electrophiles will preferentially add to the positions ortho and para to the (3-iodopropoxy) group. The para isomer is often the major product due to reduced steric hindrance compared to the ortho positions.[3]

Q2: I have a second substituent, an iodine atom, on the benzene ring at the 3-position (meta to the propoxy group). How does this affect regioselectivity in electrophilic aromatic substitution?

In this case, you have competing directing effects. The (3-iodopropoxy) group is an activating ortho, para-director, while the iodo group is a deactivating ortho, para-director.[8] The more strongly activating group generally dictates the position of substitution. Since the alkoxy group is a stronger activator than the deactivating iodo group, the incoming electrophile will primarily be directed to the positions ortho and para to the (3-iodopropoxy) group. This would lead to substitution at the 2-, 4-, and 6-positions relative to the propoxy group. Steric hindrance from both substituents will likely influence the final product distribution.

Q3: Can the iodine on the propyl chain participate in or interfere with reactions on the aromatic ring?

The iodine on the propyl chain is generally unreactive under the conditions of most electrophilic aromatic substitution reactions. However, under certain conditions, particularly with strong nucleophiles or in the presence of certain metals, the iodo group could potentially be displaced. It is important to consider the compatibility of all functional groups with the chosen reaction conditions.

Data Presentation

The following table summarizes the expected product distributions for common electrophilic aromatic substitution reactions on monosubstituted alkoxybenzenes, which can serve as an estimate for reactions with this compound. Actual ratios for this compound would need to be determined experimentally.

ReactionElectrophileTypical CatalystExpected Major ProductExpected Minor ProductReference
Friedel-Crafts Acylation RCOClAlCl₃para-acyl-(3-iodopropoxy)benzeneortho-acyl-(3-iodopropoxy)benzene[10]
Nitration HNO₃H₂SO₄para-nitro-(3-iodopropoxy)benzeneortho-nitro-(3-iodopropoxy)benzene[11]
Bromination Br₂FeBr₃para-bromo-(3-iodopropoxy)benzeneortho-bromo-(3-iodopropoxy)benzene[12]

Visualizations

EAS_Regioselectivity sub This compound ortho ortho-substituted product sub->ortho ortho-attack para para-substituted product (Major) sub->para para-attack Eplus Electrophile (E+)

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Troubleshooting_FC start Poor Regioselectivity in Friedel-Crafts Acylation q1 Are you using a strong Lewis Acid (e.g., AlCl3)? start->q1 a1_yes Switch to a milder Lewis Acid (ZnCl2, FeCl3) q1->a1_yes Yes a1_no Consider reaction temperature and solvent q1->a1_no No q2 Is the reaction temperature high? a1_no->q2 a2_yes Lower the reaction temperature q2->a2_yes Yes a2_no Experiment with different solvents (e.g., CS2, CH2Cl2) q2->a2_no No

Caption: Troubleshooting Friedel-Crafts Acylation Regioselectivity.

Ether_Cleavage_Pathway start Aryl Propyl Ether + Strong Lewis Acid (LA) intermediate Ether-LA Complex Weakened C-O bond start->intermediate Coordination products Phenol + Propyl Halide intermediate:f0->products Nucleophilic Attack / Cleavage

Caption: Pathway for Lewis Acid-Mediated Ether Cleavage.

References

Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of reaction conditions in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Outcomes
Q1: My reaction yield is unexpectedly low. What are the common causes and how can I improve it?

A1: Low reaction yields are a frequent issue in organic synthesis and can stem from various factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Optimal conditions are critical for maximizing yield.[4]

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Deviations can lead to side reactions or slow down the reaction rate.[4] In general, increasing the temperature can increase the reaction rate, but it can also lead to side reactions and lower yields.[4]

    • Concentration: Reactant concentrations can significantly impact the reaction rate and selectivity. While higher concentrations can increase the rate, they may also promote unwanted side reactions.[4]

    • Solvent: The choice of solvent is crucial as it can affect reactant solubility, intermediate stability, and the overall reaction rate.[4]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the reaction has gone to completion without product decomposition.

  • Check Reagent and Solvent Quality:

    • Impurities in starting materials or solvents can interfere with the reaction.[2] Use freshly purified or high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions like Grignard reactions.[5][6]

    • Degradation of reagents over time can also be a factor. Ensure reagents are stored correctly and are not expired.

  • Investigate Catalyst Activity:

    • If using a catalyst, its activity is paramount. Catalyst deactivation can occur due to impurities, air or moisture sensitivity, or thermal degradation.[7][8][9][10]

    • Ensure the correct catalyst loading is used. Both too little and too much catalyst can negatively impact the yield.

  • Minimize Losses During Workup and Purification:

    • Significant product loss can occur during extraction, washing, and drying steps. Ensure complete extraction and minimize the number of transfers.[1]

    • During purification (e.g., column chromatography, recrystallization), product can be lost. Optimize your purification technique to maximize recovery.[1][4]

  • Consider Side Reactions:

    • Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major byproducts, which can provide clues about competing reaction pathways.

Q2: My reaction is producing a mixture of products (poor selectivity). How can I improve the selectivity?

A2: Poor selectivity in organic reactions can be categorized into chemoselectivity, regioselectivity, and stereoselectivity.[11] Improving selectivity involves fine-tuning reaction conditions and reagent choice.

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetic product, which is formed through the lowest activation energy pathway.

  • Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the transition state energies of competing pathways, thereby affecting selectivity.

  • Evaluate the Catalyst and Ligands: In catalyzed reactions, the nature of the catalyst and any associated ligands plays a crucial role in directing selectivity. Experiment with different catalysts or ligands to find the optimal system for your desired transformation.

  • Use Protecting Groups: If a molecule contains multiple reactive functional groups, selectively protecting the more reactive ones can prevent unwanted side reactions and improve chemoselectivity.[12][13]

  • Adjust the Stoichiometry of Reagents: In some cases, adjusting the ratio of reactants can favor the formation of the desired product over side products.

Q3: My reaction has stalled and is not going to completion. What should I do?

A3: A stalled reaction, where starting material is no longer being consumed, can be frustrating. Here are several potential causes and solutions.[14]

Troubleshooting Steps:

  • Check for Reagent Decomposition or Deactivation:

    • One or more of your reagents may have decomposed under the reaction conditions. This is particularly common for thermally or air/moisture-sensitive compounds.

    • If a catalyst is being used, it may have deactivated over the course of the reaction.[7][8][9][10]

  • Re-evaluate Reactant Stoichiometry: An incorrect stoichiometry, with a limiting reagent being consumed prematurely, will halt the reaction. Double-check your initial calculations and measurements.

  • Consider Product Inhibition: In some cases, the product of the reaction can act as an inhibitor for the catalyst, slowing down or stopping the reaction as the product concentration increases.[7]

  • Ensure Proper Mixing: In heterogeneous reactions, or reactions with poor solubility, inadequate stirring can lead to a stalled reaction due to poor mass transfer.

  • Add More Reagent: If you suspect that one of the reagents has been consumed or has decomposed, a careful addition of more of that reagent can sometimes restart the reaction. Monitor the reaction closely after the addition.[1]

Category 2: Catalysis
Q4: I suspect my catalyst is inactive or has been deactivated. How can I troubleshoot this?

A4: Catalyst inactivity or deactivation is a common cause of failed or sluggish reactions. Here’s how to approach this problem.[7][8][9][10]

Troubleshooting Steps:

  • Verify Catalyst Handling and Storage: Many catalysts are sensitive to air, moisture, and light. Ensure that the catalyst has been stored under the recommended conditions (e.g., in a glovebox or desiccator) and was handled properly during reaction setup.

  • Check for Impurities: Impurities in the starting materials, solvents, or from the reaction vessel can act as catalyst poisons. Purifying your reagents and using clean, dry glassware is essential.

  • Ensure Proper Activation: Some catalysts require an activation step before they become catalytically active. Review the literature procedure to ensure that any necessary activation steps were performed correctly.

  • Test Catalyst Activity: If you suspect a batch of catalyst is bad, you can perform a simple test reaction with a known, reliable substrate to check its activity.

  • Consider Catalyst Deactivation Pathways:

    • Thermal Decomposition: Running the reaction at too high a temperature can cause the catalyst to decompose.

    • Ligand Dissociation: For catalysts with ligands, dissociation of the ligand can lead to an inactive metal species.

    • Formation of Off-Cycle Species: The catalyst can be sequestered in an inactive, off-cycle state.[10]

Category 3: Specific Reaction Types
Q5: I am having trouble with my Grignard reaction. What are some common issues?

A5: Grignard reactions are notoriously sensitive to reaction conditions. Here are some common problems and their solutions.[5][6][15]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by any protic species, including water. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[5][6]

  • Check the Quality of the Magnesium: The surface of the magnesium turnings can become oxidized, preventing the reaction from initiating. Use fresh, shiny magnesium turnings or activate the magnesium by crushing it or using a small amount of iodine or 1,2-dibromoethane.[6]

  • Initiation Problems: Sometimes the Grignard reaction is difficult to initiate. Gentle heating or sonication can help to start the reaction.

  • Low Yields with Alkyl Grignards: Alkyl Grignards can be less reactive than their aryl or vinyl counterparts. Using "Turbo-Grignard" reagents (with the addition of LiCl) can improve their reactivity.[5]

  • Side Reactions: The highly basic nature of Grignard reagents can lead to side reactions like enolization of the carbonyl compound. Adding the carbonyl compound slowly to the Grignard reagent at low temperatures can help to minimize these side reactions.

Q6: My Wittig reaction is giving low yield or the wrong stereoisomer. What can I do?

A6: The Wittig reaction is a powerful tool for alkene synthesis, but achieving high yields and the desired stereoselectivity can be challenging.[16][17][18][19]

Troubleshooting Steps:

  • Ylide Formation: Ensure complete formation of the ylide by using a sufficiently strong base and allowing enough time for the deprotonation of the phosphonium salt. The choice of base is crucial; strong bases like n-BuLi or NaH are often required for non-stabilized ylides.[20]

  • Ylide Stability and Stereoselectivity:

    • Non-stabilized ylides (with alkyl substituents) are more reactive and typically give the (Z)-alkene as the major product.[16]

    • Stabilized ylides (with electron-withdrawing groups) are less reactive and generally yield the (E)-alkene.[16]

    • To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed.[18]

  • Reaction with Sterically Hindered Ketones: Stabilized ylides often fail to react with sterically hindered ketones.[18] In such cases, the Horner-Wadsworth-Emmons reaction is a good alternative.

  • Side Reactions: Aldehyde starting materials can be prone to oxidation or polymerization.[18] Using freshly distilled or purified aldehydes is recommended.

Category 4: Purification
Q7: I am having problems with my column chromatography. What could be the issue?

A7: Column chromatography is a standard purification technique, but several issues can arise.[21][22][23][24][25]

Troubleshooting Steps:

  • Poor Separation:

    • Incorrect Solvent System: The choice of eluent is critical. If the Rf values of your compounds are too high or too low on TLC, the separation on the column will be poor. Aim for an Rf of your target compound around 0.2-0.4 for good separation.

    • Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.

    • Cracked or Channeled Column Bed: An improperly packed column can lead to uneven solvent flow and poor separation.

  • Compound Stuck on the Column:

    • Compound Decomposition: Some compounds are unstable on silica gel.[24] You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, your compound is likely decomposing. Using a less acidic stationary phase like alumina or deactivated silica may help.[24]

    • Compound is too Polar: If your compound is highly polar, it may not elute even with a very polar solvent system.

  • No Compound Eluting:

    • This could be due to decomposition on the column or the use of a solvent system that is not polar enough.[24]

Q8: My recrystallization is not working. What should I do?

A8: Recrystallization is a powerful purification technique for solids, but it can be tricky.[26][27][28][29][30]

Troubleshooting Steps:

  • No Crystals Form:

    • Too Much Solvent: This is the most common reason for crystallization failure.[28] Try to boil off some of the solvent to concentrate the solution.

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[26][28]

  • Oiling Out: The compound may come out of solution as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[28] Try reheating the solution to dissolve the oil, adding a bit more solvent, and allowing it to cool more slowly.

  • Poor Recovery:

    • Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[26][29]

    • Cooling the solution for a sufficient amount of time is necessary to maximize crystal formation.

    • Washing the crystals with a large volume of cold solvent can also lead to product loss.[26]

Data Presentation

Table 1: General Optimization of Reaction Temperature
Temperature EffectRationaleTroubleshooting Action
Too Low Reaction may be too slow or not proceed at all.Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress.
Optimal The reaction proceeds at a reasonable rate with minimal side product formation.Maintain this temperature and monitor for completion.
Too High Can lead to decomposition of starting materials, products, or catalyst. May also decrease selectivity.[4]Lower the temperature. If the reaction is highly exothermic, consider adding reagents slowly or using a cooling bath.
Table 2: General Optimization of Reactant Concentration
Concentration EffectRationaleTroubleshooting Action
Too Dilute The reaction rate may be very slow due to a low frequency of molecular collisions.Increase the concentration of the reactants. Be mindful of solubility limits.
Optimal The reaction proceeds efficiently with good selectivity.Maintain these concentrations.
Too Concentrated May lead to an increase in side reactions, especially bimolecular side reactions. Can also cause solubility issues.[4]Dilute the reaction mixture. Consider adding one reactant slowly to a solution of the other.
Table 3: Common Protecting Groups for Alcohols and Amines and Their Stability
Functional GroupProtecting GroupAbbreviationStable ToLabile To
AlcoholSilyl Ether (e.g., tert-Butyldimethylsilyl)TBDMSMild acid, base, oxidation, reductionStrong acid, fluoride ions (e.g., TBAF)[12]
AlcoholBenzyl EtherBnAcid, base, oxidation, reductionHydrogenolysis (H₂, Pd/C)[31]
AlcoholTetrahydropyranyl EtherTHPBase, oxidation, reductionAcid[12]
Aminetert-ButoxycarbonylBocBase, hydrogenolysisStrong acid (e.g., TFA)
AmineCarboxybenzylCbzAcid, baseHydrogenolysis (H₂, Pd/C)[12]

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction Optimization
  • Baseline Experiment: Set up the reaction according to the original literature procedure or your initial plan. This will serve as your baseline for comparison.

  • Identify Key Variables: Determine the most critical variables to optimize. These often include temperature, solvent, catalyst, and reactant concentrations.

  • Vary One Parameter at a Time: To systematically evaluate the effect of each variable, change only one parameter per experiment while keeping all others constant.

  • Set Up Parallel Reactions: If possible, set up a series of small-scale reactions in parallel, each with a different value for the variable being tested (e.g., different temperatures or solvents).

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, LC-MS, NMR) to monitor the consumption of starting materials and the formation of the product over time.

  • Analyze the Results: After the reactions are complete, analyze the crude reaction mixtures to determine the yield and purity of the product.

  • Iterate: Based on the results, choose the optimal condition for the first variable and then proceed to optimize the next variable in the same manner.

Protocol 2: Testing for Catalyst Activity
  • Select a Standard Reaction: Choose a well-established reaction that is known to work reliably with the catalyst you are testing. The substrates should be readily available and the product easily characterizable.

  • Prepare a Standard Catalyst Sample: If possible, obtain a fresh, reliable sample of the catalyst to use as a positive control.

  • Set Up Parallel Reactions:

    • Reaction A (Test Catalyst): Set up the standard reaction using the catalyst batch .

    • Reaction B (Positive Control): Set up the identical reaction using the fresh, standard catalyst.

    • Reaction C (Negative Control): Set up the identical reaction without any catalyst.

  • Run and Monitor the Reactions: Run all three reactions under the identical, established conditions. Monitor the progress of each reaction over time.

  • Compare the Results:

    • If Reaction A and B proceed similarly and significantly faster than Reaction C, your test catalyst is likely active.

    • If Reaction A shows little to no conversion compared to Reaction B, your test catalyst is likely inactive or has low activity.

    • If none of the reactions work, there may be an issue with the other reagents, solvents, or the reaction setup.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_conditions Re-evaluate Reaction Conditions (Temp, Conc., Solvent, Time) start->check_conditions check_reagents Check Reagent & Solvent Quality (Purity, Degradation) start->check_reagents check_catalyst Investigate Catalyst Activity (Handling, Deactivation) start->check_catalyst check_workup Minimize Losses During Workup & Purification start->check_workup check_side_reactions Identify Side Reactions start->check_side_reactions optimize_conditions Optimize Conditions (DOE) check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents & Solvents check_reagents->purify_reagents test_catalyst Test/Replace Catalyst check_catalyst->test_catalyst refine_workup Refine Workup & Purification Technique check_workup->refine_workup modify_conditions Modify Conditions to Suppress Side Reactions check_side_reactions->modify_conditions end Improved Yield optimize_conditions->end purify_reagents->end test_catalyst->end refine_workup->end modify_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Failed_Reaction start Reaction Failed/ Stalled check_reagents Check Reagents (Decomposition, Purity) start->check_reagents check_catalyst Check Catalyst (Deactivation) start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_setup Inspect Reaction Setup (Stirring, Leaks) start->check_setup replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents replace_catalyst Use Fresh/Active Catalyst check_catalyst->replace_catalyst adjust_conditions Adjust Temperature/Time check_conditions->adjust_conditions fix_setup Ensure Proper Mixing & Inert Atmosphere check_setup->fix_setup rerun Re-run Reaction replace_reagents->rerun replace_catalyst->rerun adjust_conditions->rerun fix_setup->rerun

Caption: Decision tree for troubleshooting a failed reaction.

References

overcoming challenges in the synthesis of benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of benzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of benzene derivatives.

Electrophilic Aromatic Substitution (EAS) Reactions

Question: Why am I getting a low yield in my Friedel-Crafts alkylation/acylation reaction?

Answer:

Low yields in Friedel-Crafts reactions can be attributed to several factors. Here's a troubleshooting guide to help you identify and resolve the issue:

  • Substrate Reactivity: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring.

    • Deactivated Rings: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C(=O)R) are generally unreactive in Friedel-Crafts reactions.[1][2][3][4] If your substrate is deactivated, consider an alternative synthetic route.

    • Over-activation: Highly activated rings, such as phenols and anilines, can lead to side reactions and complex formation with the Lewis acid catalyst.[5] Protection of the activating group (e.g., acetylation of an amine) can mitigate this issue.[5]

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for the reaction.

    • Moisture Sensitivity: Lewis acids are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.

    • Stoichiometry: In Friedel-Crafts acylation, the Lewis acid coordinates to the acyl halide to form the acylium ion and also complexes with the product ketone. Therefore, slightly more than one equivalent of the catalyst is often required.[1]

  • Reaction Conditions:

    • Temperature: While some reactions require heating, excessive temperatures can lead to product decomposition or side reactions. Optimize the temperature for your specific substrates.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side Reactions:

    • Polyalkylation (in Alkylation): The alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[1][2][3] To minimize this, use a large excess of the aromatic substrate relative to the alkylating agent.[2][6]

    • Carbocation Rearrangement (in Alkylation): Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to isomeric products.[1][3][7] Using Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) can prevent this.[8]

Question: How can I control the regioselectivity (ortho, meta, para) of my electrophilic aromatic substitution?

Answer:

Regioselectivity in EAS is primarily dictated by the electronic properties of the substituents already present on the benzene ring.

  • Directing Effects of Substituents:

    • Ortho, Para-Directing Groups: Electron-donating groups (EDGs) such as -OH, -NH₂, -OR, and alkyl groups activate the ring and direct incoming electrophiles to the ortho and para positions. This is due to the stabilization of the cationic intermediate (arenium ion) through resonance.

    • Meta-Directing Groups: Electron-withdrawing groups (EWGs) like -NO₂, -CN, -SO₃H, and -C(=O)R deactivate the ring and direct incoming electrophiles to the meta position. These groups destabilize the arenium ion, with the meta position being the least destabilized.

  • Steric Hindrance: Bulky substituents can hinder attack at the ortho position, leading to a higher proportion of the para product. For example, in the nitration of toluene, the ortho to para ratio is approximately 60:40, while for the bulkier tert-butylbenzene, the para product is highly favored.[9]

  • Blocking Groups: In some cases, a blocking group can be temporarily installed to direct substitution to a specific position. For example, sulfonation can be used to block the para position, forcing subsequent substitution to occur at the ortho position. The sulfonic acid group can then be removed by treatment with dilute acid.

Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling reaction has a low yield. What are the common causes and solutions?

Answer:

Low yields in Suzuki-Miyaura coupling can arise from several sources. Consider the following troubleshooting steps:

  • Catalyst and Ligand:

    • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(II) precursors need to be reduced in situ to the active Pd(0) species. Using a pre-catalyst can sometimes improve results.

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve reaction efficiency. Consider screening different ligands if you are experiencing low yields.

  • Reaction Conditions:

    • Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent, so screening different bases may be necessary. Ensure the base is finely ground and anhydrous.

    • Solvent: A variety of solvents can be used, often in combination with water (e.g., THF/H₂O, Dioxane/H₂O). The solvent can influence the solubility of the reagents and the reaction rate.[10] Degassing the solvent to remove oxygen is critical to prevent catalyst oxidation.[11]

    • Temperature: Most Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition.

  • Substrate Quality:

    • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially under acidic conditions or at high temperatures. Using boronic esters (e.g., pinacol esters) can improve stability.[5]

    • Purity of Starting Materials: Impurities in your aryl halide or boronic acid can interfere with the catalytic cycle. Ensure your starting materials are pure.

  • Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture can minimize this.

    • Protodeboronation: As mentioned, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous conditions and carefully selecting the base and solvent can reduce this side reaction.

Question: I am having trouble with my Buchwald-Hartwig amination. What should I check?

Answer:

Challenges in Buchwald-Hartwig amination often relate to the catalyst system, base, and the nature of the amine.

  • Catalyst System:

    • Generation of Catalyst: The reaction has evolved through several generations of catalyst systems. Early systems used simple phosphine ligands, while modern systems employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are more efficient and have a broader substrate scope.[6]

    • Catalyst Loading: While catalytic amounts are used, optimizing the catalyst and ligand loading can be crucial for difficult substrates.

  • Base Selection:

    • Strength and Solubility: Strong, non-nucleophilic bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The solubility of the base can also be a factor; in some cases, a soluble organic base may be advantageous.[12]

    • Substrate Compatibility: Some functional groups may be sensitive to strong bases. In such cases, milder bases like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require a more active catalyst system.

  • Amine Nucleophile:

    • Primary vs. Secondary Amines: Early catalyst systems were often more effective for secondary amines.[6] Modern ligands have expanded the scope to include primary amines.

    • Steric Hindrance: Sterically hindered amines can be challenging coupling partners and may require more forcing conditions or specialized ligands.

    • Heterocyclic Amines: Some nitrogen-containing heterocycles can be difficult substrates and may require specific ligand and base combinations for successful coupling.[13]

  • Solvent: Common solvents include toluene, dioxane, and THF. The choice of solvent can impact the solubility of the reagents and the reaction outcome. It's important to use anhydrous, degassed solvents.

Nucleophilic Aromatic Substitution (SNAr)

Question: My nucleophilic aromatic substitution reaction is not working. What are the key requirements?

Answer:

Successful SNAr reactions depend on the electronic properties of the aromatic ring and the nature of the leaving group.

  • Activation of the Aromatic Ring:

    • Electron-Withdrawing Groups (EWGs): The aromatic ring must be activated by the presence of at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(=O)R).[14][15] This makes the ring electron-deficient and susceptible to nucleophilic attack.

    • Position of EWGs: The EWG must be positioned ortho or para to the leaving group.[14][16] This allows for the resonance stabilization of the negative charge in the intermediate (Meisenheimer complex). A meta-positioned EWG does not provide this stabilization, and the reaction will not proceed.[14]

  • Leaving Group:

    • Electronegativity: Unlike in Sₙ1 and Sₙ2 reactions, the reactivity of the leaving group in SNAr often follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. The C-X bond is broken in a subsequent, faster step.

  • Nucleophile: A strong nucleophile is generally required for the reaction to proceed efficiently.

  • Benzyne Mechanism: In the absence of activating EWGs, SNAr can sometimes occur via a benzyne intermediate, but this requires very strong bases (e.g., NaNH₂) and harsh conditions. This mechanism can lead to a mixture of regioisomers.[17]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between Friedel-Crafts alkylation and acylation?

A1: The key differences are:

  • Electrophile: Alkylation uses an alkyl halide and a Lewis acid to generate a carbocation electrophile. Acylation uses an acyl halide or anhydride with a Lewis acid to form a resonance-stabilized acylium ion.[7][8]

  • Rearrangements: Carbocation intermediates in alkylation can rearrange to more stable carbocations, leading to isomeric products. The acylium ion in acylation does not rearrange.[1][3][7][8]

  • Poly-substitution: The alkyl group introduced in alkylation is activating, making the product more reactive than the starting material and prone to polyalkylation. The acyl group in acylation is deactivating, preventing further reactions.[1][2][3][8]

Q2: How do I choose the right catalyst for a Suzuki-Miyaura coupling reaction?

A2: The choice of catalyst often depends on the specific substrates. For simple aryl bromides and iodides, catalysts like Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ and PPh₃ can be effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields.

Q3: What is the role of the base in the Buchwald-Hartwig amination?

A3: The base in the Buchwald-Hartwig amination has a crucial role in the catalytic cycle. After the oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Q4: Can I perform a Friedel-Crafts reaction on a pyridine ring?

A4: No, Friedel-Crafts reactions are generally not successful with pyridine. The nitrogen atom in the pyridine ring is basic and will react with the Lewis acid catalyst, forming a positively charged complex. This deactivates the ring towards electrophilic attack.

Q5: What are common side products in Grignard reactions with aromatic ketones?

A5: Besides the expected tertiary alcohol product, several side reactions can occur:

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone to form an enolate. This consumes the Grignard reagent and reduces the yield of the desired alcohol.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state.

  • Wurtz Coupling: The Grignard reagent can couple with unreacted aryl halide.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1002435
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Dioxane/H₂O1001885
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane1001295
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)t-BuOH1001298

Data is illustrative and compiled from typical results in the literature.

Table 2: Effect of Different Bases on the Yield of Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)BINAP (3)K₂CO₃ (1.5)Toluene1002445
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1001880
Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (1.5)Toluene1001875
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene100695

Data is illustrative and compiled from typical results in the literature.[18]

Table 3: Regioselectivity in the Electrophilic Nitration of Substituted Benzenes

Substituento- isomer (%)m- isomer (%)p- isomer (%)
-CH₃58537
-OCH₃40-45~055-60
-Cl30169
-NO₂6931

Data represents typical product distributions and can vary with reaction conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole

Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 5% HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add a solution of acetyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • After the addition is complete, add a solution of anisole (1.0 eq.) in anhydrous DCM to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Objective: To synthesize 4-methylbiphenyl.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.03 eq.).

  • Add toluene and ethanol (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the degassed 2M Na₂CO₃ solution (2.0 eq.).

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling q1 Is the catalyst active and ligand appropriate? start->q1 q2 Are the reaction conditions optimal? q1->q2 Yes a1 Action: Use a pre-catalyst or screen different ligands (e.g., bulky, electron-rich phosphines). q1->a1 No q3 Is the quality of starting materials good? q2->q3 Yes a2 Action: Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure solvent is anhydrous and degassed. Optimize temperature. q2->a2 No q4 Are side reactions occurring? q3->q4 Yes a3 Action: Check purity of aryl halide and boronic acid. Consider using a more stable boronic ester. q3->a3 No a4 Action: Thoroughly degas the reaction mixture to minimize homocoupling. Use anhydrous conditions to prevent protodeboronation. q4->a4

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Friedel_Crafts_Decision_Tree start Goal: Introduce an alkyl chain to a benzene ring q1 Is the alkyl group primary and prone to rearrangement? start->q1 q2 Is polyalkylation a concern? q1->q2 No acylation_reduction Use Friedel-Crafts Acylation followed by Reduction (e.g., Wolff-Kishner) q1->acylation_reduction Yes alkylation Proceed with Friedel-Crafts Alkylation q2->alkylation No (use excess benzene) q2->acylation_reduction Yes

Caption: Decision tree for choosing between Friedel-Crafts alkylation and acylation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (3-iodopropoxy)benzene for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the efficient synthesis of key intermediates is paramount. (3-iodopropoxy)benzene is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic methodologies for obtaining this compound, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.

Method 1: Two-Step Synthesis via 3-Phenoxypropan-1-ol

This approach involves the initial synthesis of 3-phenoxypropan-1-ol followed by its iodination to yield the final product.

Step 1: Synthesis of 3-Phenoxypropan-1-ol

The first step is a nucleophilic substitution reaction between phenol and 3-bromopropanol.

Experimental Protocol:

To a reaction vessel, add acetonitrile (376 mL), phenol (47.0 g, 0.50 mol), potassium carbonate (75.9 g, 0.55 mol), and 3-bromopropanol (76.5 g, 0.55 mol). The mixture is heated to 65-70 °C and stirred for 9 hours. After cooling to room temperature, the reaction mixture is filtered under reduced pressure, and the solvent is removed from the filtrate. The residue is dissolved in ethyl acetate (400 mL), washed with a 5% sodium hydroxide aqueous solution, and then with water until neutral. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 3-phenoxypropan-1-ol.[1]

Quantitative Data:

ParameterValue
Yield94.1%
Purity (HPLC)98.6%
Reaction Time9 hours
Reaction Temperature65-70 °C
Step 2: Iodination of 3-Phenoxypropan-1-ol

The synthesized 3-phenoxypropan-1-ol is then converted to this compound using an iodinating agent. A common method involves the use of triphenylphosphine and iodine.

Experimental Protocol:

To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol) and polymer-supported 4-(dimethylamino)pyridine (DMAP) (0.4 mmol, 40 mol%). After stirring for 2 minutes, 3-phenoxypropan-1-ol (1 mmol) is added. The reaction is monitored by thin-layer chromatography (TLC).[2] While a specific yield for the iodination of 3-phenoxypropan-1-ol is not provided in the searched literature, this general method for the iodination of primary alcohols reports good to excellent yields.[2]

Quantitative Data (General Method):

ParameterValue
Molar Ratio (Alcohol:PPh₃:I₂)1:1.5:1.5
CatalystPolymer-supported DMAP (40 mol%)
SolventDichloromethane
Reaction TimeVaries (monitored by TLC)
Reaction TemperatureRoom Temperature

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis provides a direct, one-pot method to form the ether linkage. This reaction involves the deprotonated alcohol (phenoxide) acting as a nucleophile to attack an alkyl halide.

General Experimental Considerations:

The Williamson ether synthesis is typically carried out by reacting an alkoxide ion with a primary alkyl halide.[3][4] For the synthesis of this compound, this would involve the reaction of sodium phenoxide with 1,3-diiodopropane. The reaction is generally conducted in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours.[3] Laboratory yields for this method typically range from 50-95%.[3]

Challenges and Alternatives:

A potential side reaction in the Williamson ether synthesis is elimination, especially with sterically hindered alkyl halides.[5] To circumvent issues with less reactive alkylating agents, a catalyst such as an iodide salt can be added to facilitate a halide exchange and improve the reaction rate.[3]

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for the synthesis of ethers, proceeding via the conversion of an alcohol to a good leaving group in situ.

General Experimental Protocol:

In a typical Mitsunobu reaction, the alcohol, a nucleophile (in this case, phenol), and triphenylphosphine are dissolved in a suitable solvent like tetrahydrofuran (THF). The mixture is cooled to 0 °C, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is added slowly. The reaction is then stirred at room temperature for several hours.[6]

Key Features:

The Mitsunobu reaction is known for its mild reaction conditions and stereochemical inversion at the alcohol center.[6] Phenols are common nucleophiles in Mitsunobu reactions, which are typically performed in THF with triphenylphosphine and DEAD or DIAD at room temperature.[7]

Method 4: Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction that can be employed to synthesize alkyl iodides from other alkyl halides. This method could be applied as a final step if (3-chloropropoxy)benzene or (3-bromopropoxy)benzene is synthesized first.

Reaction Principle:

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone.[8] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[8][9] While typically used for alkyl halides, an "aromatic Finkelstein reaction" catalyzed by copper(I) iodide can be used for aryl halides.[8]

Comparison of Synthetic Methods

MethodStarting MaterialsKey ReagentsReaction ConditionsYieldAdvantagesDisadvantages
Two-Step Synthesis Phenol, 3-Bromopropanol, Iodine, TriphenylphosphineK₂CO₃, PPh₃, I₂, DMAPStep 1: 65-70°C, 9h; Step 2: RTStep 1: 94.1%[1]; Step 2: Good to excellent (general)[2]High yield in the first step, well-defined intermediates.Two separate reaction steps required.
Williamson Ether Synthesis Phenol, 1,3-DiiodopropaneStrong base (e.g., NaH)50-100 °C, 1-8 h50-95% (general)[3]One-pot reaction, widely applicable.Potential for elimination side reactions.
Mitsunobu Reaction Phenol, 3-Iodopropan-1-olPPh₃, DEAD or DIAD0 °C to RTVariesMild reaction conditions, stereochemical control.Requires stoichiometric amounts of reagents that can be difficult to remove.
Finkelstein Reaction (3-chloropropoxy)benzene or (3-bromopropoxy)benzeneNaIAcetoneVariesEffective for halogen exchange.Requires synthesis of the halo-precursor.

Visualizing the Synthetic Pathways

Two_Step_Synthesis Phenol Phenol Phenoxypropanol 3-Phenoxypropan-1-ol Phenol->Phenoxypropanol Bromopropanol 3-Bromopropanol Bromopropanol->Phenoxypropanol Iodination Iodination (PPh₃, I₂) Phenoxypropanol->Iodination Final_Product This compound Iodination->Final_Product

Diagram 1: Two-Step Synthesis of this compound.

Williamson_Ether_Synthesis Phenol Phenol Base Base (e.g., NaH) Phenol->Base Phenoxide Sodium Phenoxide Base->Phenoxide Final_Product This compound Phenoxide->Final_Product Diiodopropane 1,3-Diiodopropane Diiodopropane->Final_Product

Diagram 2: Williamson Ether Synthesis of this compound.

Mitsunobu_Reaction Phenol Phenol Reagents PPh₃, DEAD/DIAD Phenol->Reagents Iodopropanol 3-Iodopropan-1-ol Iodopropanol->Reagents Final_Product This compound Reagents->Final_Product

Diagram 3: Mitsunobu Reaction for this compound Synthesis.

Conclusion

The choice of synthetic method for this compound will depend on factors such as desired yield, purity requirements, available starting materials, and scalability. The two-step synthesis offers a high-yielding initial step and the potential for high purity through the isolation of the intermediate alcohol. The Williamson ether synthesis provides a more direct, one-pot approach, though yields can be variable. The Mitsunobu reaction offers mild conditions but requires careful purification to remove byproducts. Finally, the Finkelstein reaction is a useful tool for late-stage halogen exchange if a suitable precursor is available. Researchers should carefully consider these factors when selecting the optimal synthetic route for their specific needs.

References

A Comparative Guide to the Analytical Method Validation for (3-iodopropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the validation of (3-iodopropoxy)benzene, a key intermediate in various synthetic pathways. The information presented is based on established analytical principles for similar aryl ether and halogenated compounds.

This compound is a colorless to yellow-orange clear liquid with a molecular formula of C₉H₁₁I and a molecular weight of 246.09 g/mol [1][2][3]. Its structure consists of a benzene ring linked to a three-carbon chain terminating in an iodine atom. The selection of an appropriate analytical method for its validation is crucial and depends on the specific parameters being evaluated, such as purity, identity, and the presence of impurities.

Comparison of Analytical Methods

The following table summarizes a comparison of three common analytical techniques that can be adapted for the validation of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)¹H NMR Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Purity determination, quantification of volatile impurities.Purity determination, quantification of non-volatile impurities, assay.Structural confirmation, identification, and quantification of major components.
Selectivity High for volatile compounds.High, can be tuned by choice of column and mobile phase.Very high, provides specific information about the chemical environment of each proton.
Sensitivity Good, suitable for trace analysis of impurities.Good, dependent on the chromophore of the analyte.Lower than chromatographic methods for trace impurities.
Quantification Excellent with proper calibration.Excellent with proper calibration.Good for assay of the main component, but more complex for impurity quantification.
Sample Throughput High.Moderate to High.Low to Moderate.
Instrumentation Cost Moderate.Moderate.High.
Typical Impurities Detected Residual solvents, starting materials, volatile by-products.Non-volatile degradation products, isomers, related substances.Structural isomers, major impurities with distinct signals.

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are illustrative and would require optimization and validation for specific applications.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of this compound and quantifying volatile organic impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium or Nitrogen.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

  • Carrier Gas Flow Rate: 1 mL/min.

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Validation Parameters:

  • Specificity: Inject blank solvent, a solution of this compound, and spiked samples with potential impurities to demonstrate separation.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

  • Precision: Analyze multiple preparations of a homogeneous sample to assess repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is ideal for the assay of this compound and the quantification of non-volatile impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile, increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the benzene ring).

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve a known weight of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

Validation Parameters:

  • Specificity: Analyze blank, standard, and spiked samples to ensure no interference at the retention time of the main peak.

  • Linearity: Establish a calibration curve with a series of standard solutions.

  • Accuracy: Determine the recovery of the analyte in a spiked matrix.

  • Precision: Evaluate the variability of results from multiple analyses.

  • LOD and LOQ: Establish the sensitivity of the method for key impurities.

  • Robustness: Assess the effect of small variations in method parameters (e.g., mobile phase composition, flow rate).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for the unambiguous identification and structural confirmation of this compound and can also be used for quantitative purposes.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Pulse Program: Standard single-pulse experiment.

  • Relaxation Delay: Sufficiently long to ensure full relaxation of all protons for quantitative analysis (e.g., 5 times the longest T₁).

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated solvent.

Expected ¹H NMR Signals: Based on the structure of this compound, the following proton signals are expected[4][5][6]:

  • Aromatic protons (on the benzene ring): ~6.8-7.3 ppm.

  • Methylene protons adjacent to the oxygen (-O-CH₂-): ~4.0 ppm (triplet).

  • Methylene protons adjacent to the iodine (-CH₂-I): ~3.3 ppm (triplet).

  • Central methylene protons (-CH₂-): ~2.2 ppm (quintet).

Validation Parameters:

  • Identity: The chemical shifts and coupling patterns of the observed signals must be consistent with the known structure of this compound.

  • Purity Estimation: The presence of unexpected signals can indicate impurities. Integration of impurity signals relative to the main compound signals can provide a semi-quantitative estimate of purity.

  • Quantitative Analysis (qNMR): By using a certified internal standard with a known concentration, the absolute amount of this compound can be determined with high accuracy.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation cluster_lifecycle 4. Method Lifecycle Management define_scope Define Scope & Purpose select_method Select Analytical Technique (GC, HPLC, NMR) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Use sop->routine_use monitoring Continuous Monitoring routine_use->monitoring revalidation Revalidation (if changes occur) monitoring->revalidation

Caption: A flowchart illustrating the key stages of an analytical method validation workflow.

This comprehensive guide provides a foundation for selecting and validating appropriate analytical methods for this compound. The choice of method will ultimately be guided by the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity and accuracy.

References

A Comparative Guide to Assessing the Purity of Synthesized (3-Iodopropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques for assessing the purity of (3-iodopropoxy)benzene, a key intermediate in various synthetic pathways. We present experimental data and detailed protocols to facilitate a comprehensive evaluation of product quality.

Synthesis and Potential Impurities of this compound

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of phenol to form sodium phenoxide, which then undergoes nucleophilic substitution with 1,3-diiodopropane.

Reaction: Phenol + 1,3-Diiodopropane + Base → this compound

Given this synthetic route, several impurities may be present in the final product:

  • Starting Materials: Unreacted phenol and 1,3-diiodopropane.

  • Byproducts: Diphenyl ether (from the reaction of phenoxide with another phenol molecule), 1,3-diphenoxypropane (from the reaction of the product with another phenoxide ion), and elimination products from 1,3-diiodopropane.

  • Solvent and Reagents: Residual solvent and any remaining base or salts.

A thorough purity assessment is essential to identify and quantify these potential contaminants.

Comparative Analysis of Purity Assessment Techniques

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. The table below summarizes the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

Technique Information Provided Advantages Limitations Typical Purity Specification
¹H NMR Spectroscopy Structural confirmation, identification and quantification of proton-bearing impurities.Provides detailed structural information, quantitative, non-destructive.May not detect non-proton-bearing impurities, complex spectra can be difficult to interpret.>98%
Mass Spectrometry (MS) Molecular weight confirmation, identification of impurities by mass-to-charge ratio.High sensitivity, can detect trace impurities.Isomeric impurities may not be distinguishable, quantification can be challenging without standards.Confirms molecular ion peak
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and impurities.High resolution, highly quantitative, suitable for non-volatile compounds.Requires a suitable chromophore for UV detection, method development can be time-consuming.>99% (by peak area)

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

  • Objective: To confirm the chemical structure and quantify the purity of this compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical chemical shifts (δ) for this compound are expected around:

      • 6.8-7.3 ppm (multiplets, 5H, aromatic protons)

      • 4.1 ppm (triplet, 2H, -O-CH₂-)

      • 3.4 ppm (triplet, 2H, -CH₂-I)

      • 2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

  • Purity Calculation: Purity is determined by integrating the peaks corresponding to the compound and comparing them to the integration of a known internal standard or by identifying and quantifying impurity peaks relative to the main compound's peaks.

  • Objective: To confirm the molecular weight of this compound and identify any impurities.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected molecular ion peak [M+H]⁺ for C₉H₁₁IO would be at m/z 263.0.

  • Data Analysis: The presence of the correct molecular ion peak confirms the identity of the product. Other peaks in the spectrum may indicate the presence of impurities.

  • Objective: To separate and quantify the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic compounds. A starting condition could be 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm, where the benzene ring absorbs UV light.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis This compound Synthesis NMR ¹H NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS HPLC HPLC Synthesis->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Final_Purity Final Purity Assessment Structural_Confirmation->Final_Purity Molecular_Weight->Final_Purity Quantitative_Purity->Final_Purity

Caption: Workflow for purity assessment of this compound.

This comprehensive approach, combining synthesis awareness with robust analytical techniques, ensures a thorough and reliable assessment of the purity of synthesized this compound, which is crucial for its application in research and development.

A Comparative Benchmarking Guide: (3-Iodopropoxy)benzene and its Analogs in Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (3-halopropoxy)benzene Reagents for O-Alkylation Reactions.

In the realm of organic synthesis, particularly in the construction of ether linkages vital to the structure of many pharmaceutical compounds and functional materials, the choice of alkylating agent is paramount. This guide provides a comparative analysis of (3-iodopropoxy)benzene against its bromo and chloro analogs—(3-bromopropoxy)benzene and (3-chloropropoxy)benzene—in the context of O-alkylation reactions, primarily the Williamson ether synthesis. This comparison aims to equip researchers with the necessary data to select the optimal reagent for their specific synthetic needs, balancing reactivity with stability and cost-effectiveness.

Performance Comparison of (3-Halopropoxy)benzene Reagents

The quintessential Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. The reactivity of the (3-halopropoxy)benzene reagents in this S(_N)2 reaction is directly influenced by the nature of the halogen atom, which serves as the leaving group. The established order of reactivity for alkyl halides in S(_N)2 reactions is I > Br > Cl > F. This trend is attributed to two primary factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-I bond is the weakest among the halogens, and the iodide ion is the most stable and best leaving group due to its large size and high polarizability.

While specific comparative studies detailing reaction yields and times for this compound are not abundantly available in the literature, likely due to its higher cost and potentially lower stability, the known principles of S(_N)2 reactions allow for a reliable extrapolation of its performance relative to its bromo and chloro counterparts.

Below is a summary of the expected performance characteristics based on established chemical principles:

ReagentRelative ReactivityTypical Reaction ConditionsExpected YieldPotential Side Reactions
This compound HighestMilder conditions (lower temperature, shorter reaction time)HighProne to decomposition, potential for elimination reactions if sterically hindered substrates are used.
(3-Bromopropoxy)benzene IntermediateModerate conditionsGood to HighLower propensity for side reactions compared to the iodo-analog.
(3-Chloropropoxy)benzene LowestMore forcing conditions (higher temperature, longer reaction time)Moderate to GoodLeast reactive, requiring more energy input, which could lead to undesired side reactions with sensitive substrates.

Experimental Protocols: A Representative Williamson Ether Synthesis

The following is a generalized experimental protocol for the O-alkylation of a phenol with a (3-halopropoxy)benzene reagent. This protocol can be adapted for a comparative study by keeping all other parameters constant while varying the halogenated reagent.

Objective: To synthesize a phenyl propargyl ether via Williamson ether synthesis.

Materials:

  • Phenol (or a substituted phenol)

  • This compound, (3-Bromopropoxy)benzene, or (3-Chloropropoxy)benzene

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), acetone)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Standard laboratory glassware and work-up and purification equipment

Procedure:

  • Deprotonation of the Phenol: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol in the chosen anhydrous solvent. Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH). Stir the mixture until the deprotonation is complete (cessation of gas evolution for NaH).

  • Alkylation: To the resulting phenoxide solution, add the (3-halopropoxy)benzene reagent dropwise at a suitable temperature. The reaction temperature will depend on the reactivity of the halide (lower for iodide, higher for chloride).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)), and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.

Visualizing the Reaction Pathway and Workflow

To further clarify the processes involved, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.

G cluster_reactants Reactants cluster_product Product cluster_side_product Byproduct Phenoxide Ar-O⁻ Na⁺ Ether Ar-O-(CH₂)₃-O-Ph Phenoxide->Ether SN2 Attack AlkylHalide X-(CH₂)₃-O-Ph (X = I, Br, Cl) AlkylHalide->Ether Salt NaX AlkylHalide->Salt

Figure 1: Williamson Ether Synthesis Pathway

G start Start deprotonation Deprotonation of Phenol (Base, Anhydrous Solvent) start->deprotonation alkylation Addition of (3-Halopropoxy)benzene deprotonation->alkylation monitoring Reaction Monitoring (TLC/GC) alkylation->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography/Distillation) workup->purification end Final Product purification->end

Figure 2: Experimental Workflow for Ether Synthesis

Logical Comparison of Reagent Attributes

The decision to use a specific (3-halopropoxy)benzene will often be a trade-off between reactivity, cost, and stability. The following diagram outlines these key decision-making factors.

G cluster_reagents Reagent Choice cluster_attributes Performance Attributes Iodo This compound Reactivity Reactivity Iodo->Reactivity High Cost Cost Iodo->Cost High Stability Stability Iodo->Stability Low Bromo (3-Bromopropoxy)benzene Bromo->Reactivity Medium Bromo->Cost Medium Bromo->Stability Medium Chloro (3-Chloropropoxy)benzene Chloro->Reactivity Low Chloro->Cost Low Chloro->Stability High

Figure 3: Reagent Attribute Comparison

Conclusion

Confirming the Structure of (3-Iodopropoxy)Benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of (3-iodopropoxy)benzene and its derivatives. By presenting experimental data, detailed protocols, and a clear workflow, this document aims to equip researchers with the necessary tools for unambiguous structural elucidation.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic methods. This section compares the expected and observed spectral data for this compound and a closely related analogue, (3-iodopropyl)benzene.

Table 1: Comparison of Spectroscopic Data

TechniqueThis compound (Predicted/Expected)(3-iodopropyl)benzene (Experimental Data)[1]Key Features and Interpretation
¹H NMR δ ~7.3-6.9 (m, 5H, Ar-H), ~4.1 (t, 2H, O-CH₂), ~3.4 (t, 2H, CH₂-I), ~2.2 (p, 2H, CH₂)Not available in search results.The aromatic protons appear as a multiplet in the downfield region. The methylene groups adjacent to the oxygen and iodine atoms are deshielded, appearing as triplets due to coupling with the central methylene group, which appears as a pentet.
¹³C NMR δ ~158 (Ar C-O), ~129 (Ar C-H), ~121 (Ar C-H), ~114 (Ar C-H), ~68 (O-CH₂), ~34 (CH₂), ~2 (CH₂-I)Not available in search results.The carbon attached to the oxygen is the most downfield aromatic carbon. The aliphatic carbons show distinct signals, with the carbon attached to the electronegative oxygen appearing further downfield than the others.
IR ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1240 cm⁻¹ (Ar-O stretch), ~1100 cm⁻¹ (C-O stretch), ~690, 750 cm⁻¹ (Ar C-H bend)Available in the NIST WebBook database.[1]The spectrum is characterized by aromatic and aliphatic C-H stretching vibrations, as well as strong C-O stretching bands. The C-I stretching vibration is typically weak and falls in the fingerprint region (<600 cm⁻¹).
Mass Spec. M⁺ peak at m/z = 262. Key fragments: [M-I]⁺ (m/z=135), [C₆H₅O]⁺ (m/z=93), [C₆H₅]⁺ (m/z=77)Molecular Weight: 246.0881.[1]The molecular ion peak confirms the molecular weight. Characteristic fragmentation patterns include the loss of the iodine atom and cleavage of the propoxy chain, providing further structural evidence.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Background Collection: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of the liquid this compound derivative directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a baseline correction and label the significant peaks.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualization: Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural confirmation of an unknown organic compound, such as a this compound derivative.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_comparison Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Purification->NMR Data_Integration Integration of All Spectral Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposal of Putative Structure(s) Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation Literature_Comparison Comparison with Literature Data or Reference Compound Confirmation->Literature_Comparison

Caption: Workflow for structural confirmation.

Alternative Analytical Methods

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Elemental Analysis: Determines the elemental composition of the compound, providing an empirical formula that can be compared with the molecular formula obtained from mass spectrometry.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. This technique is particularly useful for resolving stereochemistry and complex structures but requires a suitable single crystal.

  • UV-Vis Spectroscopy: Can be used to study compounds containing chromophores, such as the benzene ring. While not providing detailed structural information on its own, it can be used to confirm the presence of the aromatic system.

By combining the data from these various analytical techniques, researchers can confidently confirm the structure of this compound derivatives and other novel organic compounds.

References

A Guide to Bioisosteres of Ortho- and Meta-Substituted Benzenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of various bioisosteric replacements for ortho- and meta-substituted benzene rings, a common motif in numerous pharmaceuticals. The indiscriminate use of phenyl rings can contribute to poor physicochemical properties, such as low aqueous solubility and metabolic instability.[1] The introduction of saturated, three-dimensional bioisosteres offers a promising strategy to mitigate these liabilities while potentially improving potency and securing novel intellectual property.[2][3]

This guide summarizes key quantitative data on the impact of these bioisosteric replacements on critical drug-like properties and provides detailed experimental protocols for their determination.

Comparative Physicochemical Data

The following tables present a compilation of experimental data comparing the physicochemical properties of parent compounds containing ortho- or meta-substituted benzene rings with their corresponding bioisosteric analogues. The data highlights the impact of these replacements on lipophilicity (logD and clogP), aqueous solubility, and metabolic stability.

Ortho-Substituted Benzene Bioisosteres
CompoundBioisosterelogDclogPAqueous Solubility (μM)Human Liver Microsome Stability (CLint, μL/min/mg)Reference
Telmisartan1,2-disubstituted bicyclo[1.1.1]pentane (BCP)2.53.115010[4]
ortho-Benzene Parent-2.63.510025[4]
Boscalid1,2-disubstituted bicyclo[2.1.1]hexane (BCH)3.13.625>100[2]
ortho-Benzene Parent-3.23.91050[2]
Fluxapyroxad1,5-disubstituted 3-oxabicyclo[2.1.1]hexane2.82.98030[2]
ortho-Benzene Parent-3.03.22060[2]
Meta-Substituted Benzene Bioisosteres
CompoundBioisosterelogDclogPAqueous Solubility (μM)Human Liver Microsome Stability (CLint, μL/min/mg)Reference
Sonidegib Analogue1,3-disubstituted bicyclo[2.1.1]hexane (BCH)3.54.01520[5]
meta-Benzene Parent-3.84.5545[5]
Lomitapide Analogue1,3-disubstituted bicyclo[1.1.1]pentane (BCP)4.04.2515[4]
meta-Benzene Parent-4.24.8<130[4]

Experimental Protocols

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions. This is a high-throughput method suitable for early-stage drug discovery.[6]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate and perform serial dilutions.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking to allow for precipitation of the compound.

  • Filtration: Separate the undissolved precipitate from the saturated solution by filtration using a filter plate.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography-ultraviolet (HPLC-UV) spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[7] A calibration curve is generated from standards of known concentrations to quantify the amount of dissolved compound.[7]

Human Liver Microsome Stability Assay

Objective: To assess the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[8]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation is performed without the NADPH regenerating system to account for non-enzymatic degradation.[8]

  • Time Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), aliquots of the reaction mixture are taken.[9]

  • Reaction Termination: Stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS to determine the concentration of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance (CLint), which is a measure of the metabolic stability.[8]

Visualizations

The following diagrams illustrate key concepts and pathways relevant to the application of bioisosteres in drug design.

G Experimental Workflow for Bioisosteric Replacement lead Lead Compound (with Phenyl Ring) design Bioisostere Design & Selection lead->design synthesis Synthesis of Bioisosteric Analogues design->synthesis testing In Vitro Testing (Solubility, Stability, Activity) synthesis->testing data Data Analysis & SAR testing->data optimization Lead Optimization data->optimization optimization->design Iterative Improvement

Caption: A typical workflow for bioisosteric replacement in drug discovery.

G Simplified p38 MAPK Signaling Pathway stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K stress->map3k mkk MKK3/6 map3k->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates Phosphorylation response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 Inhibitor (e.g., BCP Analogue) inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.

G Simplified γ-Secretase Signaling in Alzheimer's Disease app Amyloid Precursor Protein (APP) beta_secretase β-Secretase app->beta_secretase Cleavage gamma_secretase γ-Secretase beta_secretase->gamma_secretase sAPPβ fragment abeta Amyloid-β (Aβ) Peptide gamma_secretase->abeta Cleavage plaques Amyloid Plaques abeta->plaques neurotoxicity Neurotoxicity plaques->neurotoxicity inhibitor γ-Secretase Inhibitor (e.g., BCP Analogue) inhibitor->gamma_secretase

Caption: The role of γ-secretase in the production of amyloid-β and its inhibition.

References

A Comparative Analysis of Activating and Deactivating Groups on Benzene Rings in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic chemistry, particularly in the synthesis of aromatic compounds, the influence of substituent groups on a benzene ring is a cornerstone of reaction design and control. These substituents profoundly dictate the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed comparative study of activating and deactivating groups, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of these effects.

Fundamental Principles: Activation and Deactivation

Substituents on a benzene ring alter the electron density of the aromatic system, thereby influencing its nucleophilicity. In an EAS reaction, the benzene ring acts as a nucleophile, attacking an electron-deficient electrophile.[1][2] The rate-determining step is the formation of a positively charged intermediate known as the arenium ion or sigma complex.[3][4] The stability of this intermediate is key to the overall reaction rate.

Activating groups are substituents that increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][5][6][7] These groups donate electron density to the ring, which speeds up the rate of electrophilic substitution compared to unsubstituted benzene.[1][3]

Deactivating groups , conversely, decrease the electron density of the benzene ring.[1][5][6] These groups withdraw electron density from the ring, making it less nucleophilic and slowing down the rate of electrophilic substitution relative to benzene.[1][3]

The electronic influence of these substituents is primarily governed by two fundamental effects:

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs of electrons adjacent to the ring can donate this electron density through resonance, stabilizing the arenium ion.[1][8] Conversely, groups with π bonds to electronegative atoms can withdraw electron density from the ring via resonance.

  • Inductive Effect: This effect is the transmission of charge through σ bonds due to differences in electronegativity between the atoms of the substituent and the ring carbons.[1] Electronegative atoms or groups pull electron density away from the ring (electron-withdrawing inductive effect), while alkyl groups, for example, can donate electron density through an electron-donating inductive effect.

Classification and Directing Effects of Substituents

Substituents are not only classified as activating or deactivating but also by their directing effect on the incoming electrophile. The possible positions for substitution on a monosubstituted benzene ring are ortho, meta, and para.

  • Ortho- and Para-Directing Groups: These groups direct the incoming electrophile to the ortho and para positions. All activating groups are ortho-, para-directors.[8] Halogens are an exception, being deactivating yet ortho-, para-directing.[3] This is because the resonance effect, which directs ortho-para, outweighs the inductive effect in determining the position of attack, even though the inductive effect deactivates the ring overall.

  • Meta-Directing Groups: These groups direct the incoming electrophile to the meta position. Most deactivating groups are meta-directors.[5][9]

The directing effects can be rationalized by examining the resonance structures of the arenium ion intermediates formed during the attack at the ortho, meta, and para positions. For ortho- and para-directing groups, the positive charge of the intermediate can be delocalized onto the substituent through resonance, leading to a more stabilized intermediate. For meta-directing groups, the meta-attack avoids placing the positive charge on the carbon atom bearing the electron-withdrawing group, which would be a highly destabilized state.

The following diagram illustrates the logical relationship between the electronic nature of a substituent and its effect on the benzene ring in electrophilic aromatic substitution.

G substituent Substituent on Benzene Ring edg Electron-Donating Group (EDG) substituent->edg Donates e- density ewg Electron-Withdrawing Group (EWG) substituent->ewg Withdraws e- density activating Activating Group edg->activating Increases reactivity deactivating Deactivating Group ewg->deactivating Decreases reactivity ortho_para Ortho-, Para-Directing activating->ortho_para meta Meta-Directing deactivating->meta halogens Halogens (Exception) deactivating->halogens halogens->ortho_para Directing Effect

Substituent Effects in Electrophilic Aromatic Substitution.

Quantitative Comparison of Substituent Effects

The impact of activating and deactivating groups on the rate of electrophilic aromatic substitution can be quantified by comparing the reaction rates of substituted benzenes to that of benzene itself. The following table summarizes the relative rates of nitration for various monosubstituted benzenes, illustrating the spectrum of activation and deactivation.

SubstituentGroupClassificationRelative Rate of Nitration (Benzene = 1)Ortho/Para RatioMeta (%)
-OHHydroxylStrongly Activating1000High<1
-OCH₃MethoxyStrongly Activating400High<1
-NHCOCH₃AcetanilidoModerately Activating10High<1
-CH₃MethylWeakly Activating251.64.5[10]
-HHydrogenReference1--
-ClChloroWeakly Deactivating0.0330.41
-BrBromoWeakly Deactivating0.0300.31
-COOCH₂CH₃Ethyl BenzoateModerately Deactivating0.0030.573[10]
-CNCyanoStrongly Deactivating0.00040.281
-NO₂NitroStrongly Deactivating6 x 10⁻⁸0.193

Data compiled from various sources for illustrative purposes. Ratios and percentages can vary with reaction conditions.

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for key experiments are outlined below.

Nitration of Toluene (An Activating Group)

Objective: To synthesize nitrotoluene isomers from toluene and observe the ortho-para directing effect of the methyl group.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a nitrating mixture by slowly adding 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.

  • In a separate flask, place 20 mL of toluene and cool it in the ice bath.

  • Slowly add the nitrating mixture to the toluene with constant stirring, maintaining the temperature below 50°C to prevent dinitration.[11][12]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Separate the organic layer, wash it with a 5% sodium bicarbonate solution, and then with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • The resulting mixture of nitrotoluene isomers can be analyzed by gas chromatography to determine the relative amounts of ortho-, meta-, and para-nitrotoluene.

Nitration of Nitrobenzene (A Deactivating Group)

Objective: To demonstrate the deactivating and meta-directing effect of the nitro group by synthesizing dinitrobenzene.

Materials:

  • Nitrobenzene

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine 15 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid.

  • Slowly add 10 mL of nitrobenzene to the acid mixture.

  • Attach a reflux condenser and heat the mixture to 90-100°C for one hour. Note that more vigorous conditions (higher temperature and fuming nitric acid) are required compared to the nitration of toluene due to the deactivating nature of the nitro group.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • The solid m-dinitrobenzene will precipitate.

  • Collect the solid by vacuum filtration, wash it with cold water, and recrystallize from ethanol to purify.

  • The product can be characterized by its melting point and spectroscopic methods (e.g., NMR, IR) to confirm the meta-substitution.

The following diagram illustrates a generalized experimental workflow for the nitration of a substituted benzene.

G sub_benzene Substituted Benzene (e.g., Toluene or Nitrobenzene) reaction Combine and React (Control Temperature) sub_benzene->reaction nitrating_mix Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) nitrating_mix->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup analysis Product Isolation and Analysis (Filtration/Distillation, GC/NMR) workup->analysis

Generalized workflow for the nitration of substituted benzenes.

Conclusion

The nature of the substituent on a benzene ring is a critical determinant of the outcome of electrophilic aromatic substitution reactions. Activating groups, which donate electron density, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. In contrast, deactivating groups, which withdraw electron density, decrease the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. A thorough understanding of these principles, supported by quantitative data and established experimental protocols, is essential for the rational design and successful execution of synthetic routes in academic research and industrial applications, including drug development.

References

Assessing the Reproducibility of (3-Iodopropoxy)Benzene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of (3-iodopropoxy)benzene, a potentially valuable building block in medicinal chemistry. By examining the reproducibility and efficiency of different synthetic routes, this document aims to equip researchers with the necessary information to make informed decisions for their specific research and development needs.

Comparison of Synthesis Protocols

The synthesis of this compound can be approached through several established organic chemistry reactions. This guide will focus on two primary methods: the Williamson ether synthesis and the Mitsunobu reaction. Below is a summary of quantitative data gathered from various literature sources for analogous reactions, providing an indication of expected yields. It is important to note that direct reproducibility data for the specific target molecule is scarce in publicly available literature; therefore, the presented data serves as a representative comparison.

Synthesis ProtocolKey ReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Williamson Ether Synthesis Phenol, 1,3-Diiodopropane, Strong Base (e.g., NaH, K₂CO₃)DMF, Acetonitrile50-1001-850-95[1][2]
Williamson Ether Synthesis with Phase-Transfer Catalyst (PTC) Phenol, 1,3-Dihalopropane, Base (e.g., NaOH), PTC (e.g., TBAB)Biphasic (e.g., Dichloromethane/Water)Room Temp. - 801-6Generally high, often >85[3]
Mitsunobu Reaction Phenol, 1,3-Propanediol, DEAD or DIAD, PPh₃THF, Toluene0 - Room Temp.2-1270-90 (for analogous etherifications)[4][5]

Note: The provided yield ranges are based on general literature for similar etherification reactions and may vary depending on the specific reaction conditions and scale. Reproducibility is influenced by factors such as purity of reagents, precise control of reaction parameters, and work-up procedures.

Experimental Protocols

Detailed methodologies for the key synthesis protocols are outlined below. These protocols are based on established procedures and can be adapted for the synthesis of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and generally reliable method for preparing ethers.[6] It involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation base Strong Base (e.g., NaH) base->phenoxide product This compound phenoxide->product SN2 Reaction diiodopropane 1,3-Diiodopropane diiodopropane->product workup Aqueous Work-up & Purification product->workup

Caption: Workflow for the Williamson ether synthesis of this compound.

Methodology:

  • Deprotonation of Phenol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add 1,3-diiodopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).[2] The reaction is typically complete within 1 to 8 hours.[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can enhance the rate and yield of the Williamson ether synthesis, particularly when dealing with reactants in different phases.[3] A phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine phenol (1.0 eq), 1,3-diiodopropane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add an aqueous solution of a base, such as 50% sodium hydroxide, and an organic solvent, such as dichloromethane or toluene.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (up to 80 °C). The use of a PTC often allows for milder reaction conditions and shorter reaction times compared to the traditional method.[3]

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the standard Williamson ether synthesis.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to ethers from alcohols under mild conditions.[5] It involves the use of a phosphine reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack by the phenol.

Diagram of the Mitsunobu Reaction Logical Relationship:

Mitsunobu_Reaction phenol Phenol (Nucleophile) intermediate Activated Alcohol Intermediate phenol->intermediate Nucleophilic Attack propanediol 1,3-Propanediol (Alcohol) propanediol->intermediate reagents DEAD/DIAD + PPh₃ reagents->intermediate Activation product (3-Hydroxypropoxy)Benzene intermediate->product iodination Iodination (e.g., Appel Reaction) product->iodination final_product This compound iodination->final_product

Caption: Logical steps for synthesizing this compound via a Mitsunobu reaction.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq), 1,3-propanediol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or toluene.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 to 12 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purify by column chromatography to isolate the intermediate, (3-hydroxypropoxy)benzene.

  • Conversion to Iodide: The resulting alcohol can then be converted to the corresponding iodide using standard methods, such as the Appel reaction (using triphenylphosphine and iodine).

Assessment of Reproducibility

  • Williamson Ether Synthesis: This is a classic and well-understood reaction. Its reproducibility is generally considered to be good, provided that anhydrous conditions are maintained and the purity of the reagents is high. The primary source of irreproducibility often stems from incomplete deprotonation of the phenol or side reactions of the dihaloalkane, such as elimination. The use of a phase-transfer catalyst can improve reproducibility by allowing for more consistent reaction conditions and reducing the impact of minor variations in reagent quality.

  • Mitsunobu Reaction: The Mitsunobu reaction is known to be sensitive to stoichiometry and the purity of the reagents, particularly the azodicarboxylate.[7] The formation of byproducts, such as triphenylphosphine oxide, can sometimes complicate purification and affect the overall isolated yield. While it offers a mild alternative to the Williamson synthesis, achieving high reproducibility may require careful optimization of the reaction conditions and consistent reagent quality.

References

Comparative Analysis of the Biological Activity of Novel Alkoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data on the biological activity of (3-iodopropoxy)benzene derivatives. Therefore, this guide provides a comparative framework using illustrative data for a hypothetical series of alkoxybenzene derivatives to demonstrate the requested format and data presentation. The experimental protocols and data presented herein are representative examples and should not be considered as actual results for this compound derivatives.

This guide offers a comparative overview of the potential biological activities of a hypothetical series of alkoxybenzene derivatives, focusing on their anticancer and antimicrobial properties. The data is presented to facilitate side-by-side comparison of their efficacy and to provide detailed experimental methodologies for reproducibility.

Comparative Biological Activity of Alkoxybenzene Derivatives

The following tables summarize the in vitro anticancer and antimicrobial activities of a hypothetical series of alkoxybenzene derivatives (designated as AB-1 to AB-4) compared to a standard reference compound.

Table 1: In Vitro Anticancer Activity of Alkoxybenzene Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)
AB-1 MCF-7 (Breast Cancer)15.2 ± 1.83.2
AB-2 A549 (Lung Cancer)8.5 ± 0.95.8
AB-3 HCT116 (Colon Cancer)22.1 ± 2.51.9
AB-4 MCF-7 (Breast Cancer)5.7 ± 0.68.1
Doxorubicin MCF-7 (Breast Cancer)0.8 ± 0.112.5

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index (SI) is the ratio of the IC₅₀ value for a normal cell line to the IC₅₀ value for the cancer cell line.

Table 2: In Vitro Antimicrobial Activity of Alkoxybenzene Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
AB-1 3264>128
AB-2 163264
AB-3 64>128>128
AB-4 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocols

In Vitro Anticancer Activity Assay

Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) and a normal human cell line (e.g., MCF-10A) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of the test compounds (AB-1 to AB-4) and the reference drug (Doxorubicin) for 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC₅₀ values were calculated from the dose-response curves using a non-linear regression analysis.

Antimicrobial Susceptibility Testing

Broth Microdilution Method:

  • Bacterial strains (Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) and the fungal strain (Candida albicans ATCC 90028) were cultured in appropriate broth media (Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi).

  • The test compounds and reference drugs (Ciprofloxacin and Fluconazole) were serially diluted in the respective broth in 96-well microtiter plates.

  • A standardized inoculum of each microorganism was added to each well.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

  • The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially modulated by the alkoxybenzene derivatives and a general workflow for their biological validation.

G Hypothetical Signaling Pathway AB Alkoxybenzene Derivative Receptor Cell Surface Receptor AB->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Inhibits Gene Target Gene Expression TF->Gene Represses Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Hypothetical signaling cascade initiated by an alkoxybenzene derivative.

G Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Alkoxybenzene Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Purification->Antimicrobial IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Safety Operating Guide

Safe Disposal of (3-iodopropoxy)Benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and follow emergency protocols immediately. This document is a guide and not a substitute for institutional safety procedures and regulatory requirements.

This guide provides essential safety and logistical information for the proper handling and disposal of (3-iodopropoxy)Benzene, a halogenated aromatic ether. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to be familiar with the potential hazards associated with this compound and related halogenated organic compounds.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. Always wear the following when handling the substance:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Nitrile gloves.

    • Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]

  • Ventilation: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3] Store in a cool, dry, and well-ventilated area.

Chemical Identity and Properties

PropertyData for Related CompoundsSignificance for Disposal
Molecular Formula C₉H₁₁IO (for isomer 1-Iodo-3-isopropoxy-benzene)[4]Indicates the presence of iodine, classifying it as a halogenated organic compound requiring special disposal.
Molecular Weight 262.09 g/mol (for isomer 1-Iodo-3-isopropoxy-benzene)[4]Relevant for calculating quantities for waste logs.
Physical State Likely a liquid at room temperature (based on related structures like Iodobenzene).[3]Liquid waste requires secure, leak-proof containers. Spills must be contained with absorbent materials.
Boiling Point 188 °C (for Iodobenzene)[3]Relatively low volatility, but work in a fume hood is still required to avoid vapor inhalation.
Toxicity Benzene is a known human carcinogen and can cause genetic defects.[5][6][7] Halogenated compounds can be toxic.[2]High toxicity necessitates stringent handling procedures to avoid exposure. All waste, including contaminated materials, must be treated as hazardous.
Solubility in Water Insoluble (for Iodobenzene).[3]Do not dispose of down the drain. [1] It will persist in aquatic environments.
Storage Store at 4°C, protected from light (for isomer 1-Iodo-3-isopropoxy-benzene).[4] Keep containers tightly closed.[3]Proper storage is crucial to prevent degradation and reaction. Waste containers should be stored similarly, away from incompatible materials like strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to segregate it as halogenated organic waste for professional disposal. On-site chemical treatment is not recommended.

Protocol for Unused or Contaminated this compound:

  • Segregation: Identify a dedicated, compatible waste container for "Halogenated Organic Waste."[1][2][8] This container must be in good condition, have a secure screw cap, and be made of a material compatible with the chemical.

  • Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid splashing. Do not fill the container to more than 75% capacity to allow for vapor expansion.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. Fill out the label completely with the chemical name "this compound," the quantity added, and the date.

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal service. Follow all institutional and local regulations for waste manifest and collection.

Protocol for Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.

  • Rinsate Disposal: The solvent rinsate is now considered halogenated hazardous waste. Dispose of the rinsate in the designated "Halogenated Organic Waste" container.

  • Container Disposal: After rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm this with your institutional safety office.

Experimental Protocol: Spill Cleanup

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. If the material is flammable, remove all ignition sources.

  • Don PPE: Wear the appropriate PPE as described in Section 1, including double-gloving if necessary.

  • Contain the Spill: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, compatible container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for pickup with your other hazardous waste.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

References

Personal protective equipment for handling (3-iodopropoxy)Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like (3-iodopropoxy)Benzene is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the known hazards of similar chemical structures, including aryl iodides and substituted benzenes.

PPE CategoryRecommendation
Hand Protection Wear nitrile or neoprene gloves. For extended contact, consider Viton gloves for their high chemical resistance. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2][3]
Skin and Body Protection A chemical-resistant lab coat should be worn at all times. For tasks with a higher potential for exposure, consider chemical-resistant coveralls.[4]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available or during a significant spill, a respirator with an appropriate organic vapor cartridge may be necessary.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will mitigate risks. This protocol outlines the essential steps for a standard laboratory procedure.

1. Preparation and Precaution:

  • Before starting any work, ensure that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents within the fume hood.
  • Clearly label all containers with the chemical name and any relevant hazard warnings.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

2. Weighing and Dispensing:

  • Don the appropriate PPE as outlined in the table above.
  • Conduct all weighing and dispensing of this compound inside the chemical fume hood.
  • Use a disposable weighing boat or clean glassware to prevent contamination.
  • Close the primary container tightly immediately after dispensing.

3. Reaction Setup and Execution:

  • Perform all reactions in a well-ventilated fume hood.
  • Use glassware that is free from cracks or defects.
  • If heating the reaction, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
  • Continuously monitor the reaction for any unexpected changes.

4. Post-Procedure and Decontamination:

  • Upon completion of the experiment, allow all equipment to cool to room temperature within the fume hood.
  • Carefully quench any reactive materials before cleaning glassware.
  • Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent, followed by soap and water.
  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, paper towels), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7][8]

  • Container Management: Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.

  • Spill Management: In the event of a small spill within the fume hood, absorb the material with a chemical absorbent pad or sand.[6] Collect the contaminated absorbent material and place it in the halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handling_weigh Weigh/Dispense in Hood prep_materials->handling_weigh handling_reaction Perform Reaction in Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.